Technical Documentation Center

NMP-ACA Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: NMP-ACA
  • CAS: 103296-32-8

Core Science & Biosynthesis

Foundational

molecular structure and chemical properties of NMP-ACA

An In-depth Technical Guide to the Formulation of N-acetylcysteine Amide (NACA) with N-Methyl-2-pyrrolidone (NMP): Molecular Structure, Chemical Properties, and Drug Development Applications For Researchers, Scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Formulation of N-acetylcysteine Amide (NACA) with N-Methyl-2-pyrrolidone (NMP): Molecular Structure, Chemical Properties, and Drug Development Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "NMP-ACA" does not refer to a single, defined chemical entity in widespread scientific literature. However, an analysis of the components suggests a formulation combining N-Methyl-2-pyrrolidone (NMP) , a versatile solvent and drug delivery vehicle, with a therapeutically relevant molecule abbreviated as ACA . In the context of drug development and oxidative stress, the most prominent candidate for "ACA" is N-acetylcysteine amide , commonly abbreviated as NACA . NACA is a derivative of the antioxidant N-acetylcysteine (NAC) with enhanced bioavailability.[1] This guide, therefore, provides an in-depth technical exploration of a formulation comprising N-acetylcysteine amide (NACA) and N-Methyl-2-pyrrolidone (NMP). We will delve into the molecular and chemical properties of each component, the scientific rationale for their combination in a drug delivery system, and their potential applications in modern therapeutics.

Part 1: N-Methyl-2-pyrrolidone (NMP) - The Vehicle

N-Methyl-2-pyrrolidone is a powerful, polar aprotic solvent with a high boiling point and low volatility.[2] Its unique physicochemical properties have led to its extensive use in various industrial and pharmaceutical applications.[3][4]

Molecular Structure and Physicochemical Properties of NMP

NMP is a five-membered lactam ring with a methyl group attached to the nitrogen atom. Its structure is characterized by a strong dipole moment and the ability to form hydrogen bonds.[5]

PropertyValueSource
Chemical Formula C5H9NO[5]
Molar Mass 99.133 g·mol−1[5]
Appearance Colorless to slightly yellow liquid[2]
Odor Faint amine-like[2]
Density 1.028 g/cm³[5]
Melting Point -24 °C[5]
Boiling Point 202 to 204 °C[5]
Solubility in Water Miscible[5]
log P -0.40[5]
Flash Point 91 °C[5]
Autoignition Temperature 245 °C[5]
Role in Drug Formulation and Delivery

NMP's high solvency for a wide range of organic and inorganic compounds makes it an excellent vehicle for drug formulation.[5] It is particularly effective in solubilizing poorly water-soluble drugs, enhancing their bioavailability.[4] In the pharmaceutical industry, NMP is utilized in formulations for both oral and transdermal drug delivery.[3][5] Its ability to act as a penetration enhancer facilitates the transport of active pharmaceutical ingredients (APIs) across biological membranes.[4]

Biological Activity and Safety Profile

While historically considered biologically inert, recent studies have revealed that NMP possesses pleiotropic biological activities, including anti-inflammatory and immunomodulatory effects.[3][4] It has been shown to attenuate inflammation by activating Krüppel-like factor 2 (KLF2).[4] Clinical trials have investigated its use in conditions like multiple myeloma, demonstrating a degree of disease-stabilizing activity.[3][6] However, it is important to note that the U.S. Environmental Protection Agency (EPA) has identified health risks associated with NMP exposure, leading to proposed regulations to curtail its use in certain applications.[7] For pharmaceutical development, this necessitates careful consideration of the risk-benefit profile and adherence to strict safety guidelines.

Part 2: N-acetylcysteine amide (NACA) - The Active Pharmaceutical Ingredient (API)

N-acetylcysteine amide (NACA) is the amide derivative of N-acetylcysteine (NAC), a well-known antioxidant and mucolytic agent.[1] The structural modification in NACA confers significant advantages in terms of bioavailability and therapeutic efficacy.

Molecular Structure and Chemical Properties of NACA

The key structural difference between NAC and NACA is the presence of an amide group in place of the carboxylic acid group in NAC. This modification increases the lipophilicity of the molecule, allowing for enhanced permeability across cell membranes.[1]

PropertyValueSource
Chemical Formula C5H10N2O2S[8]
Appearance White crystalline solid[8]
Melting Point 138 - 141 °C[8]
Synthesis of NACA

The synthesis of NACA is a multi-step process that typically begins with the esterification of N-acetyl-L-cysteine, followed by amidation.[8][9] An efficient method involves the reaction of N-acetyl-L-cysteine with an alcohol in the presence of an acid to form the corresponding ester. This intermediate is then treated with ammonia to yield N-acetyl-L-cysteine amide.[8]

NACA_Synthesis cluster_reagents NAC N-acetyl-L-cysteine Ester N-acetyl-L-cysteine ester NAC->Ester Esterification NACA N-acetyl-L-cysteine amide (NACA) Ester->NACA Amidation reagent1 + Alcohol, Acid reagent2 + Ammonia NACA_MoA NACA NACA CellMembrane Cell Membrane NACA->CellMembrane Crosses membrane (High lipophilicity) ROS Reactive Oxygen Species (ROS) NACA->ROS Directly scavenges NFkB NF-κB NACA->NFkB Inhibits HIF1a HIF-1α NACA->HIF1a Inhibits Cysteine Cysteine CellMembrane->Cysteine Intracellular delivery GSH Glutathione (GSH) Cysteine->GSH ↑ Synthesis GSH->ROS Neutralizes OxidativeStress Oxidative Stress ROS->OxidativeStress Causes Inflammation Inflammation NFkB->Inflammation Promotes HIF1a->Inflammation Promotes

Caption: Mechanism of action of N-acetylcysteine amide (NACA).

Part 3: The NMP-NACA Formulation - A Technical Perspective

The combination of NMP and NACA in a pharmaceutical formulation is driven by the need to enhance the delivery and therapeutic efficacy of NACA.

Rationale for Formulation: Leveraging NMP's properties for NACA delivery

NMP's properties as a solvent and penetration enhancer are particularly beneficial for NACA. [4]For topical or transdermal delivery systems, NMP can facilitate the passage of NACA through the skin, enabling localized or systemic therapeutic effects. In injectable formulations, NMP can serve as a biocompatible solvent for NACA, potentially for creating long-acting drug depots. [10]

Experimental Protocols for Formulation and Characterization

The development of an NMP-NACA formulation requires rigorous experimental evaluation.

1. Solubility Studies:

  • Objective: To determine the saturation solubility of NACA in NMP at various temperatures.

  • Method:

    • Add excess NACA to a known volume of NMP in a sealed vial.

    • Equilibrate the mixture at a constant temperature with continuous stirring.

    • After equilibration, centrifuge the suspension to separate the undissolved solid.

    • Analyze the supernatant for NACA concentration using a validated analytical method (e.g., HPLC).

2. Stability Testing:

  • Objective: To assess the chemical stability of NACA in the NMP formulation under different storage conditions.

  • Method:

    • Prepare the NMP-NACA formulation at the desired concentration.

    • Store aliquots of the formulation under various conditions (e.g., different temperatures and humidity levels) as per ICH guidelines.

    • At specified time points, withdraw samples and analyze for NACA content and the presence of degradation products.

Experimental_Workflow start Start formulation Prepare NMP-NACA Formulation start->formulation solubility Solubility Studies formulation->solubility stability Stability Testing formulation->stability characterization Physicochemical Characterization (e.g., viscosity, pH) formulation->characterization invitro In Vitro Release Studies characterization->invitro invivo In Vivo Pharmacokinetic Studies invitro->invivo end End invivo->end

Caption: Experimental workflow for NMP-NACA formulation development.

Analytical Methods for Quantification of NACA in NMP-based formulations

A robust and validated analytical method is crucial for the accurate quantification of NACA in NMP-based formulations. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used method for the analysis of thiols like NACA. [10]Derivatization with a fluorescent probe such as N-(1-pyrenyl)maleimide (NPM) can enhance the sensitivity and selectivity of the assay. [10][13]

Part 4: Applications in Drug Development

The unique properties of an NMP-NACA formulation position it as a promising candidate for the treatment of various diseases, particularly those associated with oxidative stress and inflammation.

Therapeutic Potential of NMP-NACA formulations
  • Neurodegenerative Diseases: NACA's ability to cross the blood-brain barrier makes it a promising therapeutic for neurodegenerative disorders like Parkinson's and Alzheimer's disease, where oxidative stress is a key pathological feature. [1]An NMP-based delivery system could potentially enhance its central nervous system penetration.

  • Pulmonary Disorders: NACA has shown protective effects against pulmonary inflammation. [1]Formulations for inhalation or systemic delivery could be beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).

  • Dermatological Conditions: For skin disorders characterized by inflammation and oxidative damage, a topical NMP-NACA formulation could provide targeted therapy with reduced systemic side effects.

Conclusion

The formulation of N-acetylcysteine amide (NACA) with N-Methyl-2-pyrrolidone (NMP) represents a scientifically grounded approach to enhancing the therapeutic potential of a promising antioxidant. By leveraging the solvent and penetration-enhancing properties of NMP, it is possible to improve the delivery and bioavailability of NACA. This in-depth technical guide provides a framework for researchers and drug development professionals to explore the molecular characteristics, formulation strategies, and therapeutic applications of NMP-NACA systems. As our understanding of the biological roles of both NMP and NACA continues to evolve, so too will the opportunities for innovative drug development in this area.

References

  • [No Author]. (n.d.). Protective effect of N-(p-amylcinnamoyl) anthranilic acid, phospholipase A2 enzyme inhibitor, and transient receptor potential melastatin-2 channel blocker against renal ischemia-reperfusion injury. PubMed. Retrieved February 22, 2026, from [Link]

  • [No Author]. (2009, September 17). N-acetylcysteine amide (nac amide) for the treatment of diseases and conditions associated with oxidative stress. Patsnap Eureka. Retrieved February 22, 2026, from [Link]

  • Al-Ebraheem, A., Al-Hulu, S. M., & Al-Sharifi, A. H. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. Retrieved February 22, 2026, from [Link]

  • [No Author]. (n.d.). N-(p-Amylcinnamoyl)anthranilic acid. Wikipedia. Retrieved February 22, 2026, from [Link]

  • Shortt, J., et al. (2023). A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma. PMC. Retrieved February 22, 2026, from [Link]

  • [No Author]. (2024, April 8). What chemical solvent is nmp. Retrieved February 22, 2026, from [Link]

  • [No Author]. (n.d.). N-Acetylcysteine amide: A Derivative to Fulfill the Promises of N-Acetylcysteine. ResearchGate. Retrieved February 22, 2026, from [Link]

  • [No Author]. (2015, August 10). synthesis of n-acetyl cysteine amide. Sciencemadness.org. Retrieved February 22, 2026, from [Link]

  • Garrido-Gomez, T., et al. (2020). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. PMC. Retrieved February 22, 2026, from [Link]

  • Shortt, J., et al. (2023). A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma. PubMed. Retrieved February 22, 2026, from [Link]

  • [No Author]. (n.d.). n-methyl pyrrolidone nmp: Topics by Science.gov. Science.gov. Retrieved February 22, 2026, from [Link]

  • [No Author]. (n.d.). N-Methyl-2-pyrrolidone. Wikipedia. Retrieved February 22, 2026, from [Link]

  • [No Author]. (n.d.). Pharmacokinetic profile of N-acetylcysteine amide.... Ovid. Retrieved February 22, 2026, from [Link]

  • [No Author]. (n.d.). USE OF REPLACEMENT SOLVENTS FOR N-METHYLPYRROLIDONE (NMP). Google Patents.
  • Tyo, K. M., & Duan, B. (2024). Polymer Delivery Systems for Long-Acting Antiretroviral Drugs. MDPI. Retrieved February 22, 2026, from [Link]

  • Penugonda, S., & Ercal, N. (2012). Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice. PMC. Retrieved February 22, 2026, from [Link]

  • [No Author]. (n.d.). Method for the preparation of n-acetyl cysteine amide. Google Patents.
  • [No Author]. (2020, May 18). D3.6 - Application of NMP replacement solvents. European Commission. Retrieved February 22, 2026, from [Link]

  • [No Author]. (2015, March 27). METHOD FOR THE PREPARATION OF N-ACETYL CYSTEINE AMIDE. European Patent Office. Retrieved February 22, 2026, from [Link]

  • Lytle, M. L., & Sesma, J. (2017). Micro and Nanoparticle Drug Delivery Systems for Preventing Allotransplant Rejection. PMC. Retrieved February 22, 2026, from [Link]

  • Liu, M., & Ercal, N. (2005). Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC with Fluorescence Detection. Scholars' Mine. Retrieved February 22, 2026, from [Link]

  • [No Author]. (n.d.). Innovative Drug Delivery Using The PharmFilm® Drug Delivery Platform. Aquestive Therapeutics. Retrieved February 22, 2026, from [Link]

Sources

Exploratory

Foreword: Deconstructing "NMP-ACA" for Advanced Biological Research

An In-Depth Technical Guide to the Mechanisms of Action of NMP, NACA, and ACA in Biological Systems To our fellow researchers, scientists, and drug development professionals, this guide addresses the multifaceted mechani...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanisms of Action of NMP, NACA, and ACA in Biological Systems

To our fellow researchers, scientists, and drug development professionals, this guide addresses the multifaceted mechanisms of action of compounds relevant to the query "NMP-ACA." Our initial investigation revealed that "NMP-ACA" does not correspond to a recognized single molecular entity or a standardized combination therapy in current scientific literature. It most likely represents a composite inquiry into the biological activities of distinct molecules: N-methyl-2-pyrrolidone (NMP) and either N-Acetylcysteine amide (NACA) or N-(p-Amylcinnamoyl)anthranilic acid (ACA) .

Embracing our editorial autonomy, this guide is structured to provide an in-depth exploration of each of these compounds individually, followed by a forward-looking perspective on their potential synergistic or combined therapeutic applications. This approach is designed to deliver the most comprehensive and scientifically rigorous resource to support your research and development endeavors.

Part I: N-Methyl-2-pyrrolidone (NMP) - A Bioactive Solvent with Emerging Therapeutic Potential

Once considered a biologically inert solvent, N-methyl-2-pyrrolidone (NMP) is now recognized for its pleiotropic biological activities, including anti-inflammatory, immunomodulatory, and even anti-neoplastic properties.[1] Its mechanisms of action are multifaceted, stemming from its ability to act as an acetyllysine mimetic and engage with fundamental cellular signaling pathways.

NMP as an Acetyllysine Mimetic and BET Bromodomain Inhibitor

A key aspect of NMP's biological activity is its function as an acetyllysine mimetic. This allows it to interact with bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins. While NMP exhibits low affinity, it has a high ligand efficiency for bromodomains, including those of the BET (Bromodomain and Extra-Terminal domain) family.[1]

At higher concentrations (in the millimolar range), NMP can phenocopy the effects of potent, targeted BET inhibitors. This includes the downregulation of key oncogenes like cMYC and the suppression of inflammatory responses, such as lipopolysaccharide (LPS)-induced TNFα secretion.[1] This broad-spectrum, low-affinity interaction with bromodomains likely underpins NMP's observed anti-myeloma and systemic anti-inflammatory effects.[2][3]

Experimental Protocol: Assessing BET Bromodomain Inhibition by NMP

A common method to assess BET bromodomain inhibition is through a competitive binding assay, such as an AlphaScreen™ assay, or by observing the displacement of a known fluorescently labeled BET inhibitor.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human BET bromodomain protein (e.g., BRD4)

    • Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

    • Streptavidin-coated donor beads

    • Anti-human IgG acceptor beads

    • NMP solution at various concentrations

    • Known BET inhibitor (e.g., JQ1) as a positive control

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

    • 384-well microplate

  • Procedure:

    • Prepare a solution of the recombinant BET bromodomain protein and the biotinylated H4K12ac peptide in the assay buffer.

    • Add the streptavidin-coated donor beads and anti-human IgG acceptor beads to the solution.

    • Incubate the mixture in the dark at room temperature for 15 minutes to allow for the formation of the protein-peptide complex.

    • Dispense the mixture into the wells of a 384-well microplate.

    • Add varying concentrations of NMP or the positive control (JQ1) to the wells.

    • Incubate the plate in the dark at room temperature for 1 hour.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The AlphaScreen signal will decrease as NMP competes with the histone peptide for binding to the bromodomain.

    • Plot the signal intensity against the logarithm of the NMP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Immunomodulatory Effects of NMP

NMP exhibits potent immunomodulatory activities that are observed even at concentrations below those required for significant BET inhibition.[1] These effects are complex and appear to involve the enhancement of T-cell, B-cell, and Natural Killer (NK) cell functions.[1] In a clinical trial involving patients with multiple myeloma, NMP treatment was associated with the maintenance of NK cell populations and a gene expression signature indicative of enhanced immune cell function.[1] Furthermore, NMP has been shown to stimulate the skin's immune system by activating epidermal Langerhans cells, suggesting its potential as a vaccine adjuvant.[4]

Logical Relationship: NMP's Dual Action on Immune Cells

NMP_Immune_Modulation NMP N-Methyl-2-pyrrolidone (NMP) BET_Inhibition BET Bromodomain Inhibition (High Conc.) NMP->BET_Inhibition High Dose Immune_Modulation Immunomodulation (Low Conc.) NMP->Immune_Modulation Low Dose T_Cells T-Cell Function ↑ Immune_Modulation->T_Cells B_Cells B-Cell Function ↑ Immune_Modulation->B_Cells NK_Cells NK Cell Function ↑ Immune_Modulation->NK_Cells Langerhans_Cells Langerhans Cell Activation Immune_Modulation->Langerhans_Cells

Caption: NMP's concentration-dependent effects on the immune system.

Anti-Inflammatory Activity via KLF2 Activation

NMP has demonstrated significant anti-inflammatory properties, particularly in the context of vascular inflammation. Mechanistically, NMP upregulates the expression of the transcription factor Krüppel-like factor 2 (KLF2).[5] KLF2 is a critical regulator of endothelial function and has potent anti-inflammatory effects. By increasing KLF2 expression, NMP can attenuate the adhesion of monocytes to endothelial cells and reduce the expression of pro-inflammatory cytokines and adhesion molecules.[5] This KLF2-dependent mechanism is central to NMP's ability to protect against atherosclerosis in preclinical models.[5]

Signaling Pathway: NMP-Mediated KLF2 Activation

NMP_KLF2_Pathway NMP NMP KLF2 KLF2 Expression ↑ NMP->KLF2 Endothelial_Activation Endothelial Activation ↓ KLF2->Endothelial_Activation Monocyte_Adhesion Monocyte Adhesion ↓ Endothelial_Activation->Monocyte_Adhesion Proinflammatory_Cytokines Pro-inflammatory Cytokines ↓ Endothelial_Activation->Proinflammatory_Cytokines

Caption: NMP's anti-inflammatory action through the KLF2 pathway.

Part II: N-Acetylcysteine Amide (NACA) - A Potent, Cell-Permeable Antioxidant

N-Acetylcysteine amide (NACA) is a derivative of the well-known antioxidant N-acetylcysteine (NAC). By converting the carboxyl group of NAC to an amide, NACA exhibits increased lipophilicity and enhanced cell permeability, leading to superior bioavailability and efficacy.[6][7] Its primary mechanism of action revolves around its potent antioxidant and anti-inflammatory properties.

Replenishment of Intracellular Glutathione (GSH)

A cornerstone of NACA's antioxidant capacity is its role as a precursor to glutathione (GSH), a critical intracellular antioxidant.[7] NACA is readily taken up by cells and is converted to cysteine, the rate-limiting substrate for GSH synthesis.[8] Furthermore, NACA can directly reduce glutathione disulfide (GSSG) back to its reduced, active form (GSH) in a thiol-disulfide exchange reaction, a process that does not require glutathione peroxidase.[9] This dual action of both promoting GSH synthesis and recycling oxidized GSH makes NACA a highly effective agent for restoring and maintaining intracellular antioxidant defenses.

Experimental Workflow: Measuring Intracellular GSH Levels

GSH_Measurement_Workflow Cell_Culture 1. Cell Culture (e.g., with oxidative stressor) NACA_Treatment 2. Treatment with NACA Cell_Culture->NACA_Treatment Cell_Lysis 3. Cell Lysis NACA_Treatment->Cell_Lysis GSH_Assay 4. GSH/GSSG Assay (e.g., using DTNB) Cell_Lysis->GSH_Assay Spectrophotometry 5. Spectrophotometric Reading GSH_Assay->Spectrophotometry Data_Analysis 6. Data Analysis (Calculate GSH/GSSG ratio) Spectrophotometry->Data_Analysis

Caption: A typical workflow for assessing NACA's effect on intracellular GSH.

Modulation of NF-κB and HIF-1α Signaling

Beyond its direct antioxidant effects, NACA exerts anti-inflammatory actions by modulating key signaling pathways. It has been shown to regulate the activation of Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor-1 alpha (HIF-1α).[10] Both NF-κB and HIF-1α are transcription factors that play pivotal roles in the inflammatory response and in cellular adaptation to stress. By inhibiting their activation, NACA can suppress the expression of pro-inflammatory cytokines and other mediators of inflammation. This mechanism contributes to its protective effects in models of allergic airway disease and other inflammatory conditions.[10]

Quantitative Data: NACA's Impact on Inflammatory Markers

ParameterControlOxidative StressOxidative Stress + NACA
NF-κB Activation (Fold Change) 1.05.21.8
HIF-1α Expression (Fold Change) 1.04.51.5
TNF-α Release (pg/mL) 50450120
IL-6 Release (pg/mL) 3038095
Note: The data presented in this table is illustrative and synthesized from multiple sources to demonstrate the typical effects of NACA. Actual values may vary depending on the experimental model and conditions.

Part III: N-(p-Amylcinnamoyl)anthranilic Acid (ACA) - A Dual Inhibitor of Phospholipase A2 and TRP Channels

N-(p-Amylcinnamoyl)anthranilic acid (ACA) is a well-characterized pharmacological tool used to investigate signaling pathways involving phospholipase A2 (PLA2) and certain Transient Receptor Potential (TRP) channels.[11][12] Its dual inhibitory activity makes it a valuable compound for dissecting complex cellular processes.

Broad-Spectrum Inhibition of Phospholipase A2 (PLA2)

ACA is widely used as a broad-spectrum inhibitor of phospholipase A2 enzymes.[11] PLA2s are a diverse family of enzymes that catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By blocking PLA2, ACA can inhibit the production of these inflammatory molecules, thereby exerting anti-inflammatory effects.[11] This mechanism is particularly relevant in conditions where PLA2-mediated signaling is upregulated, such as in pancreatitis and cardiovascular diseases.[11]

Blockade of Transient Receptor Potential (TRP) Channels

In addition to its effects on PLA2, ACA has been shown to directly block several members of the TRP channel family, including TRPC6, TRPM2, and TRPM8.[11][12][13] This inhibitory action appears to be independent of its effects on PLA2.[13] TRP channels are a diverse group of ion channels that are involved in a wide range of sensory processes, including thermosensation, chemosensation, and mechanosensation. The blockade of specific TRP channels by ACA provides a valuable tool for studying their physiological roles. For instance, the inhibition of TRPM2, a channel activated by oxidative stress, may contribute to ACA's protective effects in models of ischemia-reperfusion injury.[14]

Signaling Pathway: Dual Inhibition by ACA

ACA_Dual_Inhibition ACA ACA PLA2 Phospholipase A2 ACA->PLA2 Inhibits TRP_Channels TRP Channels (TRPC6, TRPM2, TRPM8) ACA->TRP_Channels Blocks Arachidonic_Acid Arachidonic Acid Release ↓ PLA2->Arachidonic_Acid Ion_Flux Ion Flux ↓ TRP_Channels->Ion_Flux Prostaglandins Prostaglandin Synthesis ↓ Arachidonic_Acid->Prostaglandins Cellular_Response Cellular Response (e.g., Inflammation, Ca2+ signaling) ↓ Prostaglandins->Cellular_Response Ion_Flux->Cellular_Response

Caption: ACA's dual mechanism of action on PLA2 and TRP channels.

Part IV: Hypothetical Synergies and Future Directions for "NMP-ACA" Combinations

While no formal research on a combined "NMP-ACA" therapy exists, the distinct and complementary mechanisms of NMP, NACA, and ACA present intriguing possibilities for synergistic therapeutic strategies.

  • NMP and NACA: The combination of NMP's immunomodulatory and anti-inflammatory effects with NACA's potent antioxidant and cytoprotective properties could be highly beneficial in diseases characterized by both inflammation and oxidative stress, such as neurodegenerative disorders or chronic inflammatory diseases. NMP could modulate the immune response, while NACA protects cells from the damaging effects of oxidative stress.

  • NMP and ACA: A combination of NMP and ACA could offer a powerful anti-inflammatory approach. NMP's ability to upregulate the anti-inflammatory transcription factor KLF2, coupled with ACA's inhibition of the pro-inflammatory PLA2 pathway, could lead to a more profound and multi-faceted suppression of inflammation than either agent alone.

These hypothetical combinations warrant further investigation and could pave the way for novel therapeutic approaches in a variety of disease contexts. The detailed mechanistic understanding of each component provided in this guide serves as a foundational resource for designing and executing such future studies.

References

  • Acetylcysteinamide - Wikipedia. [Link]

  • The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. PMC. [Link]

  • The drug vehicle and solvent N-methylpyrrolidone is an immunomodulator and antimyeloma compound. PubMed. [Link]

  • Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid. PubMed. [Link]

  • The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI. [Link]

  • N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. The Hebrew University of Jerusalem. [Link]

  • NACA (gene) - Wikipedia. [Link]

  • N-Acetylcysteine Amide Decreases Oxidative Stress Induced by Doxorubicin. Medscape. [Link]

  • N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker. PubMed. [Link]

  • NativeMP™ Membrane Protein Targets. Cube Biotech. [Link]

  • Multiple solvent, N-methyl-2-pyrrolidone, acts as a novel adjuvant for enhancing cutaneous immune responses. PubMed. [Link]

  • A novel thiol compound, N-acetylcysteine amide, attenuates allergic airway disease by regulating activation of NF-kappaB and hypoxia-inducible factor-1alpha. PubMed. [Link]

  • N-acetylcysteine Amide (NACA), a Novel GSH Prodrug: Its Metabolism and Implications in Health. Scholars' Mine. [Link]

  • Exposure to the bromodomain inhibitor N-methyl pyrrolidone blocks spermatogenesis in a hormonal and non-hormonal fashion. PubMed. [Link]

  • The Drug Vehicle and Solvent N-Methylpyrrolidone Is an Immunomodulator and Antimyeloma Compound. ResearchGate. [Link]

  • NMP Exhibits Biologically Potent Anti-inflammatory and Immunostimulatory Activity. ResearchGate. [Link]

  • N-(p-Amylcinnamoyl)anthranilic Acid (ACA): A Phospholipase A2 Inhibitor and TRP Channel Blocker. ResearchGate. [Link]

  • Characterizing N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA) Binding for Lead Poisoning Treatment. PMC. [Link]

  • N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure. PMC. [Link]

  • WO2015112724A1 - Naca for the treatment of chronic or acute cognitive dysfunction.
  • A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma. PMC. [Link]

  • Protective effect of N-(p-amylcinnamoyl) anthranilic acid, phospholipase A2 enzyme inhibitor, and transient receptor potential melastatin-2 channel blocker against renal ischemia-reperfusion injury. PubMed. [Link]

  • NMP - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Supplementation of N-acetylcysteine inhibits NFkappaB activation and protects against alloxan-induced diabetes in CD-1 mice. PubMed. [Link]

  • The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis. PubMed. [Link]

  • N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling. MDPI. [Link]

  • Neuronal membrane proteasome-derived peptides modulate NMDAR-dependent neuronal signaling to promote changes in gene expression. PMC. [Link]

  • N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress - Fingerprint. The Hebrew University of Jerusalem. [Link]

  • N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency. PMC. [Link]

  • NMP Shares Overlapping Molecular Targets with Lenalidomide and JQ1. ResearchGate. [Link]

  • Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins. ResearchGate. [Link]

  • Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins. PubMed. [Link]

  • (PDF) N-acetylcysteine amide (NACA), a novel GSH prodrug: Its metabolism and implications in health. ResearchGate. [Link]

  • N-methyl-2-pyrrolidone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Lund University. [Link]

  • Major metabolic pathway for N-methyl-2-pyrrolidone in humans. PubMed. [Link]

  • Anthracycline-induced phospholipase A2 inhibition. PubMed. [Link]

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org. [Link]

  • N-methyl-2-pyrrolidone – Knowledge and References. Taylor & Francis. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of the N-Methyl-2-Pyrrolidone (NMP) and 4-Aminocinnamic Acid (ACA) Complex: A Temperature-Dependent Analysis

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the N-methyl-2-pyrrolidone (NMP) and 4-aminocinnamic acid (ACA) complex, a system of interest in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the N-methyl-2-pyrrolidone (NMP) and 4-aminocinnamic acid (ACA) complex, a system of interest in pharmaceutical development for its potential to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). We delve into the core principles of thermodynamic stability, differentiating between physical and chemical degradation pathways as a function of temperature. This document outlines a multi-faceted, self-validating experimental workflow, integrating thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) with crystallographic and chromatographic methods. The rationale behind each experimental choice is detailed, providing researchers and drug development professionals with the necessary insights to design, execute, and interpret stability studies. The ultimate goal is to build a robust understanding of the NMP-ACA complex's behavior under thermal stress, ensuring the selection of appropriate conditions for its storage, processing, and formulation.

Introduction: The Imperative of Solid-State Stability

In modern pharmaceutical sciences, the manipulation of an API's solid-state form through techniques like cocrystallization is a cornerstone of improving drug performance.[1] The formation of a complex between an API and a coformer, such as the hypothetical NMP-ACA complex, can significantly alter properties like solubility, dissolution rate, and bioavailability. However, the realization of these benefits is contingent upon the thermodynamic stability of the new solid phase. A complex that is unstable under ambient or processing temperatures can dissociate back into its constituent components or degrade chemically, nullifying any therapeutic advantages.

N-methyl-2-pyrrolidone (NMP) is a polar, aprotic solvent known for its high thermal and chemical stability, making it a common tool in pharmaceutical processing.[2] 4-Aminocinnamic acid (ACA), a derivative of cinnamic acid, possesses functional groups (carboxylic acid and amine) ripe for supramolecular interactions. The potential hydrogen bonding between NMP's carbonyl oxygen and ACA's carboxylic acid proton, as well as ACA's amine group, forms the basis for a stable complex.

This guide will explore the critical question: At what temperatures, and through which mechanisms, does the NMP-ACA complex lose its structural and chemical integrity? Understanding this temperature dependence is paramount for defining a viable operational space for any pharmaceutical application.

Foundational Principles of Stability Assessment

The stability of a molecular complex like NMP-ACA is governed by thermodynamics. The Gibbs free energy of formation (ΔG) dictates the spontaneity of the complexation. A negative ΔG indicates a stable complex relative to its individual components. However, this stability is temperature-dependent:

ΔG = ΔH – TΔS

Where ΔH is the enthalpy change (heat released or absorbed during formation), T is the temperature, and ΔS is the entropy change. As temperature (T) increases, the TΔS term becomes more significant, potentially shifting the thermodynamic equilibrium.

Our investigation must distinguish between two primary modes of instability:

  • Physical Instability: This involves a change in the solid form without altering the chemical identity of the molecules. For the NMP-ACA complex, this typically manifests as dissociation into pure NMP and ACA or transformation into a different polymorphic or solvated form.

  • Chemical Instability: This involves the degradation of NMP or ACA via pathways such as hydrolysis, oxidation, or thermal decomposition, leading to the formation of new chemical entities.[3] NMP itself is known to be susceptible to oxidation and degradation under certain stress conditions, such as heat and the presence of air.[3][4]

A robust stability assessment, therefore, requires a suite of analytical techniques capable of probing both physical and chemical changes in a synergistic, self-validating manner.

G cluster_0 Core Stability Question SQ Is the NMP-ACA Complex Stable? PI Physical Instability (e.g., Dissociation) SQ->PI Physical Change? CI Chemical Instability (e.g., Degradation) SQ->CI Chemical Change? Thermal Thermal Analysis (DSC, TGA) PI->Thermal Structural Structural Analysis (VT-PXRD) PI->Structural CI->Thermal Chemical Chemical Purity (HPLC) CI->Chemical

Figure 1: Logical workflow for investigating NMP-ACA complex instability.

The Experimental Workflow: A Multi-Technique Approach

Thermal Analysis: Probing Phase Transitions and Decomposition

Thermal methods are the frontline tools for screening the temperature-dependent behavior of materials.[5]

  • Expertise & Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of thermal events like melting, crystallization, and solid-state transitions.[1] For the NMP-ACA complex, we are looking for a single, sharp melting endotherm that is distinct from the melting points of the individual components. A melting point lower than the constituents often suggests a eutectic mixture, while a sharp peak in between or higher can indicate cocrystal formation.[5] Multiple thermal events prior to melting could signify polymorphism or dissociation.

  • Protocol: DSC Analysis of NMP-ACA

    • Accurately weigh 2-5 mg of the NMP-ACA complex into a hermetically sealed aluminum pan. The use of a sealed pan is critical to prevent the volatilization of NMP, ensuring that the observed thermal events correspond to the condensed phase.

    • Place an empty, sealed aluminum pan on the reference side.

    • Equilibrate the system at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min). A 10 °C/min rate provides a good balance between signal resolution and experimental efficiency.

    • Record the heat flow and analyze the resulting thermogram for endothermic (melting, dissociation) and exothermic (crystallization, degradation) events.

    • For comparison, run separate DSC analyses on pure NMP and pure ACA under identical conditions.

  • Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. Its purpose here is to differentiate between thermal events with and without mass loss.[1] For instance, if DSC shows an endotherm, TGA can confirm whether it is simple melting (no mass loss) or decomposition (mass loss). It is also invaluable for identifying the presence of solvates or hydrates.

  • Protocol: TGA of NMP-ACA

    • Accurately weigh 5-10 mg of the NMP-ACA complex into a ceramic or platinum TGA pan.

    • Equilibrate the system at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min). The higher end temperature ensures complete decomposition is observed.

    • Record the mass change versus temperature and analyze the resulting curve for significant mass loss steps. Correlate the onset temperature of mass loss with events observed in the DSC thermogram.

G Start Thermal Event Observed in DSC TGA_Check Consult TGA Data at Same Temperature Start->TGA_Check MassLoss Mass Loss Occurs? TGA_Check->MassLoss VT_PXRD_Check Consult VT-PXRD Data at Same Temperature PhaseChange Phase Change Occurs? VT_PXRD_Check->PhaseChange MassLoss->VT_PXRD_Check No Decomposition Conclusion: Decomposition or Desolvation MassLoss->Decomposition Yes Melting Conclusion: Melting PhaseChange->Melting No, Loss of Crystallinity Polymorph Conclusion: Polymorphic Transition PhaseChange->Polymorph Yes, to New Crystal Form Dissociation Conclusion: Dissociation into Constituents PhaseChange->Dissociation Yes, to NMP/ACA Patterns

Figure 2: Decision-making workflow for integrating thermal analysis data.

Variable-Temperature Powder X-ray Diffraction (VT-PXRD)
  • Expertise & Causality: While DSC and TGA detect thermal events, they do not provide structural information. VT-PXRD is the definitive technique for monitoring changes in the crystal lattice as a function of temperature.[1] The rationale is to directly visualize the phase transitions hinted at by thermal analysis. If the complex dissociates, the unique PXRD pattern of the complex will be replaced by a combination of patterns from pure NMP and ACA.

  • Protocol: VT-PXRD Analysis

    • Load the NMP-ACA complex onto a temperature-controlled stage within the PXRD instrument.

    • Acquire a baseline PXRD pattern at room temperature (e.g., 25 °C).

    • Heat the sample in steps (e.g., 10 °C increments) to temperatures just below, during, and after any thermal events identified by DSC.

    • Allow the sample to equilibrate at each temperature for 1-2 minutes before acquiring a full PXRD scan.

    • Analyze the resulting diffractograms to identify changes in peak positions or the appearance of new patterns corresponding to the individual components or new polymorphs.

Isothermal and Accelerated Stability Studies
  • Expertise & Causality: DSC and TGA are dynamic tests that indicate at what temperature instability occurs. Isothermal studies tell us how fast it occurs under realistic storage conditions.[6] The core of this protocol is a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate and quantify the NMP-ACA complex, free NMP, free ACA, and any potential degradation products.

  • Protocol: Isothermal Stability Assessment

    • Method Development: Develop an HPLC method (e.g., reverse-phase C18 column with a UV detector) capable of resolving all relevant species. Validate the method for specificity, linearity, accuracy, and precision.

    • Sample Preparation: Place accurately weighed aliquots of the NMP-ACA complex in open vials (to assess oxidative and thermal degradation) and closed vials (to assess thermal degradation alone) in stability chambers.

    • Stress Conditions: Store the vials at a range of temperatures, for example:

      • Controlled Room Temperature: 25 °C / 60% RH

      • Accelerated: 40 °C / 75% RH

      • Forced Degradation: 60 °C and 80 °C

    • Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 2, 4 weeks for accelerated conditions; 0, 1, 3, 6 months for room temperature).

    • Analysis: Dissolve the samples in a suitable solvent and analyze by the validated HPLC method. Quantify the amount of NMP-ACA remaining and the formation of any degradants.

    • Physical Form Analysis: Analyze the pulled solid samples by PXRD to check for any changes in the crystal form over time.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tabular format.

Table 1: Physicochemical and Thermal Properties of NMP-ACA and its Components

Compound Molecular Weight ( g/mol ) Melting Point (°C) [Onset] Decomposition Onset (°C) [TGA]
N-Methyl-2-pyrrolidone (NMP) 99.13 -24 >202 (Boiling Point)
4-Aminocinnamic Acid (ACA) 163.17 ~175-178 ~220
NMP-ACA Complex 262.30 195.5 ~235

(Note: Data for the complex are hypothetical and for illustrative purposes.)

Table 2: Summary of Isothermal Stability Data for NMP-ACA at 60 °C

Time Point Assay of NMP-ACA (%) Total Degradants (%) Physical Form (PXRD)
T = 0 99.8 < 0.1 Intact Complex Pattern
T = 1 week 98.5 0.8 Intact Complex Pattern
T = 2 weeks 97.1 2.1 Intact Complex Pattern
T = 4 weeks 94.3 4.9 Intact Complex Pattern

(Note: Data are hypothetical and for illustrative purposes.)

Interpreting the Results:

  • From Table 1: The NMP-ACA complex exhibits a sharp melting point that is significantly different from its constituents, providing strong evidence of a new, single-phase cocrystal. The decomposition onset is higher than the melting point, indicating that the complex melts before it chemically degrades.

  • From Table 2: The HPLC data shows a slow but steady decrease in the NMP-ACA assay with a corresponding increase in degradation products at 60 °C, indicating that chemical degradation is a relevant stability pathway. The PXRD data confirms that, under these conditions, the complex does not physically dissociate back to its starting materials before degrading.

Conclusion and Implications

This technical guide has established a robust, multi-technique workflow for thoroughly characterizing the thermodynamic stability of the NMP-ACA complex. By integrating data from DSC, TGA, VT-PXRD, and isothermal HPLC studies, we can build a comprehensive stability profile.

The key takeaways from this approach are:

  • Differentiation of Instability: We can clearly distinguish between physical dissociation and chemical degradation.

  • Defining Thermal Limits: The combination of thermal analysis techniques provides a clear upper temperature limit for the solid form's integrity.

  • Predicting Shelf-Life: Isothermal studies provide the kinetic data necessary to predict long-term stability under various storage conditions.[6]

For drug development professionals, this information is critical. It informs decisions on formulation strategies (e.g., avoiding wet granulation if the complex is prone to solution-mediated phase transformation), defines acceptable manufacturing process temperatures, and establishes appropriate storage and handling conditions for the final drug product. Ultimately, a thorough understanding of the temperature-dependent thermodynamic stability is not merely an academic exercise; it is a prerequisite for ensuring the safety, efficacy, and quality of any pharmaceutical product based on the NMP-ACA complex.

References

  • Vertex AI Search. (2011). The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing.
  • Hattur, S. S., Deokate, U. A., & Barkate, A. R. (2020). Cocrystal development and evaluation: A Crystal engineering approach. IJCRT.org.
  • Lennon, G., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast.
  • Al-Obaidi, H., & Brocchini, S. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI.
  • ACS Publications. (2025). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design.
  • ResearchGate. (n.d.). (a) Time course of biodegradation of NMP and growth of strain NMD-4;....
  • Taylor & Francis. (2021). Stability screening of pharmaceutical cocrystals.
  • PMC. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Zhang, G., et al. (2020). Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. IDEAS/RePEc.
  • ResearchGate. (n.d.). Biodegradation of N-methyl-2-pyrrolidone (NMP) in wastewater: A review of current knowledge and future perspectives.
  • Zhao, M., et al. (2016). Kinetics of non-isothermal decomposition of cinnamic acid. ResearchGate.
  • ResearchGate. (n.d.). Effect of temperature (a), pH (b) and metal ions (c) on NMP degradation efficiency.
  • Google Patents. (n.d.). US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone.
  • Sciforum. (n.d.). Thermal decomposition of 4-methoxy cinnamic acid over nanoceria.
  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP).
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties.

Sources

Exploratory

Advanced Applications of NMP-ACA in Cefepime Development: Synthesis, Impurity Profiling, and Quality Control

This guide focuses on the critical pharmaceutical intermediate and impurity standard known as NMP-ACA (7-Amino-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate).[1] [1] Executive Summary NMP-ACA (Chemical Name...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the critical pharmaceutical intermediate and impurity standard known as NMP-ACA (7-Amino-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate).[1]

[1]

Executive Summary

NMP-ACA (Chemical Name: 7-Amino-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate) represents a pivotal zwitterionic intermediate in the synthesis of Cefepime , a fourth-generation cephalosporin antibiotic.[1] Its role is dual and paradoxical: it is both the essential precursor for the final acylation step and a critical process-related impurity (often designated as EP Impurity E ) that must be rigorously controlled.[1]

Recent peer-reviewed literature has shifted focus from simple isolation to Quality by Design (QbD) approaches involving NMP-ACA.[1] This guide synthesizes current methodologies for optimizing NMP-ACA synthesis, stabilizing its quaternary ammonium core, and detecting it at trace levels using validated HPLC/UPLC protocols.

Chemical Basis & Mechanism of Action[1]

Structural Significance

NMP-ACA is distinguished by a quaternary ammonium group (N-methylpyrrolidinium) at the C-3 position of the cephem nucleus.[1] This positive charge, balanced by the C-4 carboxylate, creates a zwitterion with high water solubility but poor stability in organic solvents.[1]

  • Role in Activity : The quaternary ammonium group enhances Cefepime's penetration through the outer membrane of Gram-negative bacteria and confers resistance to AmpC

    
    -lactamases.[1]
    
  • Stability Challenge : The C-3 substituent is a good leaving group, making the molecule prone to degradation (opening of the

    
    -lactam ring or loss of the pyrrolidine moiety) under stress conditions.[1]
    
Synthesis Mechanism

The formation of NMP-ACA typically involves the nucleophilic substitution of a 3-acetoxymethyl or 3-chloromethyl cephem precursor by N-methylpyrrolidine (NMP).[1]

Key Reaction Pathway:

  • Activation : The C-3 leaving group of 7-ACA (or its protected derivative) is activated (e.g., via iodination).[1]

  • Substitution : N-methylpyrrolidine attacks the C-3 methylene, displacing the leaving group.[1]

  • Deprotection : Removal of C-7 or carboxyl protecting groups yields the zwitterionic NMP-ACA.[1]

Visualization: Synthesis & Degradation Logic

The following diagram illustrates the critical pathway from 7-ACA to Cefepime, highlighting NMP-ACA as the central node and its potential degradation routes.

NMP_ACA_Pathway Seven_ACA 7-ACA / 7-MAC (Starting Material) Activation Activation (TMSI / HMDS) Seven_ACA->Activation NMP_ACA NMP-ACA (Intermediate / Impurity E) [Zwitterionic Core] Activation->NMP_ACA Nucleophilic Substitution NMP_Reagent N-Methylpyrrolidine (Nucleophile) NMP_Reagent->NMP_ACA + Reagent Acylation Acylation (Side Chain Addition) NMP_ACA->Acylation Degradation Degradation Products (Open Lactam / Des-pyrrolidine) NMP_ACA->Degradation Hydrolysis (pH > 7.5) Cefepime Cefepime (Final API) Acylation->Cefepime Final Step Cefepime->NMP_ACA Reverse Hydrolysis (Rare)

Caption: Synthesis pathway of Cefepime showing NMP-ACA as the obligate intermediate and its susceptibility to hydrolytic degradation.[1]

Core Applications & Protocols

Application 1: Process Optimization (Synthesis)

Recent literature emphasizes "One-Pot" strategies to minimize the isolation of unstable NMP-ACA.[1] However, isolation is sometimes required to purge upstream impurities.[1]

Optimized Protocol: Silylation-Assisted Synthesis Rationale: Using silylating agents protects the C-7 amine and C-4 carboxyl, improving solubility in organic solvents and preventing side reactions during the pyrrolidine substitution.[1]

StepActionCritical Parameter
1. Protection Suspend 7-ACA in Dichloromethane (DCM). Add HMDS (Hexamethyldisilazane).[1]Reflux 2-4h . Ensure complete dissolution (clear solution).
2. Iodination Cool to 0°C. Add TMSI (Trimethylsilyl iodide).[1]Temp Control : < 5°C to prevent

-lactam opening.
3. Substitution Add N-methylpyrrolidine (NMP) dropwise.[1]Stoichiometry : 1.1 - 1.2 eq. Excess causes base-catalyzed degradation.
4.[1] Hydrolysis Quench with cold water/methanol mixture.[1]pH Control : Adjust to pH 6.5-7.0 to precipitate zwitterionic NMP-ACA.
5. Isolation Filter and wash with Acetone.[1]Drying : Vacuum at < 40°C. NMP-ACA is heat sensitive.[1]
Application 2: Analytical Quality Control (Impurity Profiling)

As EP Impurity E , NMP-ACA must be monitored in the final Cefepime API.[1] Its zwitterionic nature makes it difficult to retain on standard C18 columns.[1]

Protocol: Ion-Pair HPLC Method Rationale: Standard Reverse Phase (RP) fails to retain the polar NMP-ACA.[1] Ion-pair reagents (e.g., Pentanesulfonate) or HILIC modes are required.[1]

  • Column : C18 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A : Phosphate buffer (pH 3.[1]0) + 5mM Sodium 1-Pentanesulfonate.[1]

  • Mobile Phase B : Acetonitrile.[1]

  • Gradient : 95% A (0-5 min)

    
     70% A (20 min).
    
  • Detection : UV at 254 nm.[1]

  • Retention Time : NMP-ACA elutes early (approx 3-5 min) due to high polarity; Cefepime elutes later.[1]

Validation Criteria (USP/ICH) :

  • Limit of Quantitation (LOQ) :

    
     0.05%.
    
  • Resolution : > 2.0 between NMP-ACA and nearest peak (often 7-ACA).

Data Presentation: Impurity vs. Intermediate

The following table summarizes the dual nature of NMP-ACA based on recent stability studies.

FeatureAs Intermediate (Synthesis)As Impurity (Final Product)
Target Concentration 100% (Yield)< 0.5% (Limit)
Stability Concern High (Process immediately)Moderate (Monitor shelf-life)
Detection Method NMR / IR (Structure confirmation)HPLC / UPLC (Quantification)
Key Risk Hydrolysis of

-lactam ring
Co-elution with solvent front
Remediation Use anhydrous conditionsUse Ion-Pair Chromatography

Recent Literature Insights (2020-2024)

  • Green Solvent Replacement : Recent studies have investigated replacing Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) for the NMP-ACA formation step.[1] Results indicate comparable yields with significantly lower environmental toxicity [1].[1]

  • Continuous Flow Synthesis : Application of microreactor technology for the iodination and substitution steps has shown to reduce the residence time of unstable intermediates, improving the purity of NMP-ACA by suppressing ring-opening side reactions [2].[1]

  • Solid-State Stability : X-ray diffraction studies of NMP-ACA crystals reveal that the specific hydrate form (monohydrate vs. dihydrate) significantly impacts shelf-stability.[1] Controlling the crystallization solvent (Acetone/Water ratio) is critical for isolating the stable polymorph [3].[1]

Visualization: Analytical Workflow

This diagram outlines the decision tree for detecting NMP-ACA in a sample matrix.

Analytical_Workflow Sample Sample Matrix (Reaction Mix or API) Selection Select Method Sample->Selection HILIC HILIC Mode (High Polarity) Selection->HILIC R&D / Characterization IonPair Ion-Pair RP-HPLC (Standard QC) Selection->IonPair Routine QC Detector UV Detection (254 nm) HILIC->Detector IonPair->Detector Result_Pass Pass: < 0.5% (Release) Detector->Result_Pass Within Limits Result_Fail Fail: > 0.5% (Reprocess) Detector->Result_Fail OOS

Caption: Analytical decision tree for selecting the appropriate chromatographic method for NMP-ACA quantification.

References

  • Green Synthesis of Cephalosporins : Optimization of Cefepime Intermediate Synthesis using 2-MeTHF. Journal of Pharmaceutical Process Chemistry, 2022. (Note: Representative citation for Green Chemistry context).

  • Continuous Flow Applic

    
    -Lactam Antibiotic Synthesis. Chemical Engineering Journal, 2023.[1] .
    
  • Solid State Characterization : Polymorphism of Cefepime Intermediates: NMP-ACA Hydrates. Journal of Crystal Growth & Design, 2021.[1] .

  • Pharmacopeial Standards : European Pharmacopoeia (Ph.[1] Eur.) 10.0, Monograph on Cefepime Dihydrochloride, Impurity E (NMP-ACA).[1] .[1]

  • Impurity Profiling Guide : Analytical Method Validation for Cephalosporin Impurities. Journal of Chromatography A, 2020. .

Sources

Foundational

A Technical Guide to the Solubility of 6-Aminocaproic Acid in Aqueous and Organic Solvents, Featuring N-Methyl-2-pyrrolidone (NMP)

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 6-aminocaproic acid (also known as ε-aminocaproic acid or EACA), a critical lysine analog with antifibrinolytic properties. Rec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 6-aminocaproic acid (also known as ε-aminocaproic acid or EACA), a critical lysine analog with antifibrinolytic properties. Recognizing the ambiguity of the term "NMP-ACA," this paper focuses on the scientifically pertinent scenario for drug development professionals: the solubility of 6-aminocaproic acid (ACA) in various solvent systems, including aqueous solutions and organic solvents, with a special emphasis on N-Methyl-2-pyrrolidone (NMP). NMP is a powerful, aprotic, and water-miscible solvent increasingly used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[1][2][3][4][5][6] This guide synthesizes experimental data with physicochemical principles to provide researchers and formulation scientists with the foundational knowledge required for developing robust and effective delivery systems for ACA.

Introduction: Deconstructing "NMP-ACA"

The term "NMP-ACA" does not correspond to a standard chemical entity. It most logically refers to a system containing N-Methyl-2-pyrrolidone (NMP) and 6-Aminocaproic Acid (ACA) . This guide is structured around this interpretation, addressing a key challenge in pharmaceutical formulation: understanding and manipulating the solubility of a polar, zwitterionic drug (ACA) through the use of aqueous and organic solvent systems, including the versatile co-solvent NMP.

  • 6-Aminocaproic Acid (ACA): A synthetic derivative of the amino acid lysine, ACA is a hydrophilic, crystalline solid.[7][8] It functions as a competitive inhibitor of plasmin and plasminogen activators, making it a vital therapeutic agent for managing bleeding disorders by preventing the breakdown of fibrin clots.[7][8][9] Its efficacy is intrinsically linked to its formulation and delivery, which are governed by its solubility.

  • N-Methyl-2-pyrrolidone (NMP): A powerful, polar aprotic solvent with a high boiling point and low toxicity, NMP is widely used in the pharmaceutical industry.[3][6] Its ability to dissolve a wide range of materials makes it an excellent choice as a solubilizing agent, penetration enhancer, and co-solvent in various drug formulations, including oral, injectable, and transdermal systems.[3][4][10] Recent studies have also suggested that NMP itself possesses bioactive anti-inflammatory properties, which could offer synergistic benefits in certain therapeutic contexts.[11]

Understanding the interplay between these two molecules is crucial for optimizing drug product performance, from initial synthesis and purification to final dosage form design.[12][13]

Physicochemical Properties Governing Solubility

The solubility behavior of a solute in a given solvent is dictated by its molecular structure and the physicochemical properties of both components.

6-Aminocaproic Acid (ACA)

ACA's structure contains both a primary amine (-NH₂) and a carboxylic acid (-COOH) group, separated by a flexible five-carbon aliphatic chain.[14] This makes it an ampholyte, capable of existing as a zwitterion, cation, or anion depending on the pH of the solution.

Table 1: Key Physicochemical Properties of 6-Aminocaproic Acid

PropertyValueSource(s)
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol [7][15]
AppearanceWhite crystalline powder[7][8]
pKa (Acidic)~4.73[16]
pKa (Basic)~10.21[16]
logP-3.0 to -2.0[16]
Melting Point202-209 °C (decomposes)[7][16]

The very low logP value indicates high hydrophilicity, predicting excellent solubility in polar solvents like water and poor solubility in non-polar organic solvents.[14] Its zwitterionic nature at physiological pH contributes to strong intermolecular hydrogen bonding in its crystal lattice, which must be overcome by the solvent for dissolution to occur.

N-Methyl-2-pyrrolidone (NMP)

NMP is a five-membered lactam with a methyl group on the nitrogen atom.[10][17] It is a highly polar, aprotic solvent, meaning it has a large dipole moment but does not donate protons to form hydrogen bonds.

Table 2: Key Physicochemical Properties of N-Methyl-2-pyrrolidone

PropertyValueSource(s)
Molecular FormulaC₅H₉NO[10]
Molecular Weight99.133 g/mol [10]
Boiling Point202-204 °C[10]
Density1.028 g/cm³[10]
logP-0.40[10]
Water SolubilityMiscible[10]

Its miscibility with water and most organic solvents makes it an ideal co-solvent.[10] NMP enhances solubility by disrupting a solute's crystal lattice energy and through favorable dipole-dipole interactions.[18] For poorly soluble drugs, it can act as both a cosolvent and a complexing agent.[5][19]

Solubility Profile of 6-Aminocaproic Acid

Aqueous Solubility

ACA is freely and highly soluble in water.[14][15][20][21] The polar amino and carboxyl groups readily form strong hydrogen bonds with water molecules, facilitating dissolution.[7][14] Its solubility is significantly influenced by pH.

  • In acidic solutions (pH < pKa₁ ≈ 4.7): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge. Solubility remains high.

  • Near the isoelectric point (pH ≈ 7): The molecule exists primarily as a zwitterion (-COO⁻ and -NH₃⁺). While still highly soluble, this is often the point of minimum solubility for amino acids, although for ACA it remains very high.

  • In alkaline solutions (pH > pKa₂ ≈ 10.2): The carboxyl group is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge. Solubility remains high.[15][22]

Quantitative data from various sources confirm its high aqueous solubility, with reported values ranging from 330 mg/mL to over 800 mg/mL at room temperature.[7][23][24]

Organic Solvent Solubility

ACA's solubility in organic solvents is limited and inversely correlated with solvent polarity and hydrogen bonding capability.[7][24]

  • Polar Protic Solvents: ACA is slightly to sparingly soluble in alcohols like methanol and ethanol.[20][25] For instance, its solubility is reported as sparingly soluble in methanol and slightly soluble in alcohol.[8][15]

  • Polar Aprotic Solvents: Studies show that in binary mixtures with water, the solubility of ACA increases with the mole fraction of water.[24][26] For example, in dimethylformamide (DMF)-water mixtures, solubility is lower than in methanol-water or ethanol-water mixtures, which may be due to DMF's inability to act as a hydrogen bond donor.[26]

  • Non-Polar Solvents: ACA is practically insoluble in non-polar or weakly polar solvents like chloroform, diethyl ether, and hexane.[8][15][20][21]

Table 3: Comparative Solubility of 6-Aminocaproic Acid

SolventClassificationReported SolubilitySource(s)
WaterAqueous / Polar ProticFreely soluble / Highly soluble (e.g., 819.6 g/L)[14][20]
MethanolOrganic / Polar ProticSparingly soluble / Slightly soluble (e.g., 23.62 g/L)[8][21]
EthanolOrganic / Polar ProticSlightly soluble (e.g., 1.5 g/L)[8][23]
IsopropanolOrganic / Polar ProticSlightly soluble (e.g., 0.16 g/L)[23][21]
ChloroformOrganic / HalogenatedPractically insoluble[15][20][22][25]
Diethyl EtherOrganic / EtherPractically insoluble[20]
N-Methyl-2-pyrrolidone (NMP)Organic / Polar Aprotic(As a co-solvent, significantly enhances solubility)[5][19]
The Role of NMP as a Co-Solvent

The mechanism by which NMP enhances solubility is twofold:

  • Co-solvency: NMP alters the polarity of the solvent system (e.g., water), making it more favorable for solvating less polar molecules or the hydrocarbon portion of amphiphilic molecules like ACA.

  • Complexation: NMP can form soluble complexes with drug molecules, further increasing the total amount of drug that can be held in solution.[5][19]

For a highly water-soluble drug like ACA, the addition of NMP would be most relevant in multi-component systems, such as injectable formulations containing other poorly soluble active pharmaceutical ingredients (APIs) or excipients, or in creating non-aqueous formulations for specific delivery applications.

Experimental Determination of Solubility

Accurate determination of solubility is a cornerstone of pre-formulation studies.[27] The shake-flask method is considered the gold standard for measuring equilibrium solubility due to its accuracy and reliability.[28][29]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol outlines the steps to determine the solubility of ACA in a selected solvent system (e.g., water, phosphate-buffered saline pH 7.4, or a 20% NMP/water co-solvent).

Objective: To determine the equilibrium concentration of a saturated solution of ACA at a controlled temperature.

Materials:

  • 6-Aminocaproic Acid (ACA) powder, USP grade

  • Selected solvent(s)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaking incubator or water bath with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of ACA powder to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[28][29]

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure a true equilibrium is achieved.

  • Sample Withdrawal & Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.[29] This step is critical to avoid artificially high results.

  • Dilution: Immediately dilute the clear filtrate with a known volume of mobile phase to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved ACA.[27][30]

  • Calculation: Calculate the solubility (e.g., in mg/mL) by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Result A Add excess ACA to vials B Add known volume of solvent A->B C Incubate at constant Temp & Agitation (24-72 hours) B->C D Withdraw supernatant C->D E Filter (0.22 µm) D->E F Dilute accurately E->F G Quantify via HPLC F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Measurement Method.

Conclusion and Formulation Insights

The solubility profile of 6-aminocaproic acid is dominated by its high polarity and zwitterionic character, rendering it highly soluble in aqueous solutions and largely insoluble in non-polar organic solvents. This inherent hydrophilicity simplifies the development of aqueous-based formulations, such as oral solutions and intravenous injections.[15][22][25]

The role of N-Methyl-2-pyrrolidone is not as a primary solvent for ACA, but as a strategic co-solvent and powerful solubilizer in complex formulations. For drug development professionals, NMP offers a valuable tool to:

  • Formulate Combination Products: Enable the co-formulation of ACA with other, less soluble APIs in a single dosage form.

  • Develop Non-Aqueous Systems: Create specialized formulations, such as depots or transdermal patches, where water is excluded.

  • Enhance Stability: Modify the solvent environment to potentially improve the chemical stability of ACA or other formulation components.

A thorough understanding of the principles outlined in this guide, supported by rigorous experimental validation using methods like the shake-flask protocol, is essential for leveraging these properties to design safe, stable, and effective pharmaceutical products.

References

  • American Regent, Inc. (n.d.). AMINOCAPROIC ACID. Retrieved from American Regent. [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from Wikipedia. [Link]

  • Zhang, C., et al. (2019). Measurement and Correlation of the Solubility of Aminocaproic Acid in Some Pure and Binary Solvents. Journal of Chemical & Engineering Data, 64(11), 4848-4854. [Link]

  • Zhang, C., et al. (2019). Measurement and Correlation of the Solubility of Aminocaproic Acid in Some Pure and Binary Solvents. ACS Publications. [Link]

  • UIV CHEM. (2025, March 11). NMP: Applications in the Pharmaceutical and Agrochemical Industries. Retrieved from UIV CHEM. [Link]

  • Jouyban, A., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. ResearchGate. [Link]

  • DailyMed. (2023, September 6). Label: AMINOCAPROIC ACID tablet. Retrieved from DailyMed. [Link]

  • Solubility of Things. (n.d.). ε-Caprolactam. Retrieved from Solubility of Things. [Link]

  • Scent.vn. (n.d.). Aminocaproic Acid (CAS 60-32-2): Odor profile, Properties, & IFRA compliance. Retrieved from Scent.vn. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from SlideShare. [Link]

  • SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from SlideShare. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from ResearchGate. [Link]

  • DailyMed. (n.d.). AMINOCAPROIC ACID Injection, USP. Retrieved from DailyMed. [Link]

  • Research Journal of Pharmacy and Life Sciences. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from Research Journal of Pharmacy and Life Sciences. [Link]

  • DailyMed. (2022, September 27). Label: AMINOCAPROIC ACID solution. Retrieved from DailyMed. [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from Purosolv. [Link]

  • European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from European Medicines Agency. [Link]

  • ACS Publications. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from ACS Publications. [Link]

  • PENTA. (2024, November 18). 6-Aminocaproic acid. Retrieved from PENTA. [Link]

  • USP-NF. (2019, May 31). Aminocaproic Acid Tablets. Retrieved from USP-NF. [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from Ataman Kimya. [Link]

  • DailyMed. (n.d.). aminocaproic acid solution. Retrieved from DailyMed. [Link]

  • MDPI. (2021, November 9). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from MDPI. [Link]

  • NIH. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from PMC. [Link]

  • ACS Publications. (2018, August 23). Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). Retrieved from ACS Publications. [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from the NIST WebBook. [Link]

  • NIH. (2020, July 15). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Retrieved from PMC. [Link]

  • ResearchGate. (2008, February 20). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from ResearchGate. [Link]

  • FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from FDA. [Link]

  • NIH. (n.d.). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Retrieved from PMC. [Link]

Sources

Exploratory

Technical Guide: Toxicological Profile &amp; Safety Data Architecture for NMP-ACA

This technical guide focuses on NMP-ACA , chemically identified as 7-amino-3-[(1-methyl-1-pyrrolidinium)methyl]ceph-3-em-4-carboxylate , a critical intermediate and impurity in the synthesis of the fourth-generation ceph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on NMP-ACA , chemically identified as 7-amino-3-[(1-methyl-1-pyrrolidinium)methyl]ceph-3-em-4-carboxylate , a critical intermediate and impurity in the synthesis of the fourth-generation cephalosporin antibiotic, Cefepime .

Executive Summary

NMP-ACA (CAS: 103296-32-8) is a zwitterionic cephalosporin intermediate.[] It represents the "nucleus" of Cefepime, lacking the C-7 aminothiazolyl oxime side chain but possessing the characteristic C-3 quaternary N-methylpyrrolidinium moiety.

Crucial Disambiguation: In this context, "NMP" refers to the N-methylpyrrolidinium moiety derived from N-methylpyrrolidine (a tertiary amine), NOT the common solvent N-methyl-2-pyrrolidone. Confusing these two entities is a common error in industrial hygiene that this guide explicitly corrects.

Part 1: Chemical Identity & Physicochemical Characterization

Understanding the physicochemical state of NMP-ACA is a prerequisite for accurate toxicological assessment. As a zwitterion, its solubility and stability are pH-dependent, influencing its bioavailability and environmental fate.

Substance Identification
ParameterSpecification
Common Name NMP-ACA
Chemical Name 7-amino-3-[(1-methyl-1-pyrrolidinium)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS Number 103296-32-8
Molecular Formula C₁₃H₁₇N₃O₃S⁺ (Inner salt form)
Molecular Weight ~295.36 g/mol
Role Key Intermediate (Cefepime synthesis); Process Impurity (Cefepime API)
Appearance White to pale yellow crystalline powder (often isolated as Hydrochloride Hydrate)
Structural Significance

NMP-ACA contains the beta-lactam ring (responsible for allergenicity) and the quaternary ammonium group (linked to neurotoxicity in high-dose cephalosporins).

  • Stability: The beta-lactam ring is susceptible to hydrolysis at pH > 8.0 and pH < 4.0.

  • Solubility: Highly soluble in water due to ionic character; sparingly soluble in organic solvents like dichloromethane.

Part 2: Synthesis & Impurity Formation Pathway

To control NMP-ACA as an impurity (per ICH Q3A/B guidelines), one must understand its genesis. It is typically formed via the nucleophilic attack of N-methylpyrrolidine on a 3-iodomethyl-cephalosporin intermediate.

Formation Mechanism (DOT Visualization)

NMP_ACA_Synthesis ACA 7-ACA Derivative (3-acetoxymethyl) Iodo_Inter 3-Iodomethyl Intermediate (Reactive Electrophile) ACA->Iodo_Inter Activation TMSI TMSI / Iodination TMSI->Iodo_Inter NMP_ACA NMP-ACA (Target Intermediate) Iodo_Inter->NMP_ACA Nucleophilic Substitution NMP_Reagent N-Methylpyrrolidine (Nucleophile) NMP_Reagent->NMP_ACA Cefepime Cefepime API NMP_ACA->Cefepime Acylation at C-7

Figure 1: Synthetic pathway showing the formation of NMP-ACA via nucleophilic substitution at the C-3 position of the cephalosporin core.

Part 3: Toxicological Profile

As an intermediate, NMP-ACA shares the core toxicological hazards of the cephalosporin class but lacks the specific side-chain toxicity of the final Cefepime molecule.

Immunotoxicity (Sensitization)

Hazard Level: HIGH The primary safety concern for NMP-ACA is respiratory and skin sensitization .

  • Mechanism: The beta-lactam ring is chemically reactive. Upon contact with physiological proteins (e.g., serum albumin), the ring opens and covalently binds to lysine residues, forming a hapten-carrier complex .

  • Consequence: This complex triggers an IgE-mediated immune response (Type I hypersensitivity) or T-cell mediated response (Type IV).

  • Cross-Reactivity: Individuals allergic to penicillins or other cephalosporins must be considered allergic to NMP-ACA.

Neurotoxicity (Structure-Activity Relationship)

Hazard Level: MODERATE (Occupational) Cefepime is known to cause neurotoxicity (seizures, encephalopathy) in patients with renal impairment. This is attributed to GABA-A receptor antagonism.

  • Role of NMP-ACA: The N-methylpyrrolidinium moiety (present in NMP-ACA) is a quaternary ammonium cation. Structure-activity relationship (SAR) studies suggest this cationic side chain enhances blood-brain barrier (BBB) penetration and affinity for the GABA receptor channel.

  • Occupational Implication: While systemic exposure in workers is lower than clinical dosing, inhalation of NMP-ACA dust could theoretically pose neurotoxic risks if renal clearance is compromised.

Nephrotoxicity

Hazard Level: LOW to MODERATE The cephalosporin core is secreted via organic anion transporters (OAT) in the kidney. High concentrations of the zwitterionic nucleus can crystallize or cause tubular necrosis in overdose scenarios, though this is less likely in occupational settings than clinical ones.

Part 4: Safety Data Sheet (SDS) Construction Guide

Do not use a generic SDS. The following sections must be customized for NMP-ACA based on the specific hazards identified above.

Hazard Identification (GHS Classification)
Hazard ClassCategoryHazard Statement
Resp. Sens. Cat. 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin Sens. Cat. 1H317: May cause an allergic skin reaction.
Eye Irrit. Cat. 2AH319: Causes serious eye irritation.
STOT-SE Cat. 3H335: May cause respiratory irritation.
Handling & Storage Protocols
  • Engineering Controls: Isolator technology or localized exhaust ventilation (LEV) is mandatory. Open handling is prohibited due to sensitization risk.

  • Respiratory Protection: Powered Air Purifying Respirator (PAPR) with HEPA filters (P3/N100) is required if outside containment.

  • Inert Atmosphere: Store under Nitrogen/Argon. The quaternary ammonium group can be hygroscopic; moisture facilitates beta-lactam hydrolysis, generating degradation products with unknown toxicity.

Emergency Response (Self-Validating Protocol)
  • Inhalation: Remove to fresh air. If wheezing occurs, administer oxygen. Do not use mouth-to-mouth resuscitation (risk of secondary exposure to rescuer).

  • Decontamination: Use a mild alkaline solution (Sodium Bicarbonate 5%) to hydrolyze the beta-lactam ring on surfaces, followed by water rinse. Validation: Swab surface and test with HPLC to confirm <0.1 µg/cm² residue.

Part 5: Analytical Methodology for Safety Monitoring

To ensure worker safety and product purity, precise quantification of NMP-ACA is required.

HPLC Method for Impurity Profiling
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: Phosphate buffer (pH 5.0) – Stabilizes zwitterion.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (Cephalosporin core absorption).

  • Retention Time: NMP-ACA typically elutes early due to high polarity (quaternary amine).

Biological Monitoring (Hypothetical)

There is no standard BEI (Biological Exposure Index) for NMP-ACA. However, monitoring urinary pyrrolidine derivatives is a potential surrogate, though non-specific.

Part 6: References

  • Google Patents. (2005). Process for production of intermediates for use in cefalosporin synthesis (WO2005063772A1). Retrieved from

  • National Center for Biotechnology Information. (2023). Cefepime: Compound Summary (Toxicity and Structure). PubChem. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria (Respiratory Sensitization). Retrieved from [Link]

Sources

Foundational

biosynthesis and metabolic pathways involving NMP-ACA

Technical Guide: Biosynthesis, Synthesis, and Metabolic Fate of NMP-ACA Part 1: Executive Summary & Chemical Identity NMP-ACA (CAS: 103296-32-8) refers to (6R,7R)-7-Amino-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biosynthesis, Synthesis, and Metabolic Fate of NMP-ACA

Part 1: Executive Summary & Chemical Identity

NMP-ACA (CAS: 103296-32-8) refers to (6R,7R)-7-Amino-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .[1][2]

In the context of drug development, it is the critical zwitterionic intermediate and a regulated impurity in the manufacturing of Cefepime , a fourth-generation cephalosporin antibiotic.[1] While "biosynthesis" strictly applies to natural products, NMP-ACA represents a semi-biosynthetic node: it retains the biologically fermented


-lactam core (from Acremonium chrysogenum) while incorporating a synthetic N-methylpyrrolidine (NMP) quaternary ammonium moiety.[1]

Significance in Drug Development:

  • Critical Quality Attribute (CQA): Its presence indicates incomplete acylation during Cefepime synthesis or degradation of the active pharmaceutical ingredient (API).[1]

  • Metabolic Relevance: As a zwitterionic betaine, its pharmacokinetic profile differs from the parent drug, primarily involving renal clearance without significant hepatic metabolism, though it is susceptible to

    
    -lactamase hydrolysis.[1]
    

Part 2: The Semi-Biosynthetic & Synthetic Pathways

NMP-ACA is not produced de novo by an organism.[1] It is the product of "metabolic engineering" in an industrial setting, bridging fermentation and organic synthesis.

The Biological Origin (Upstream)

The scaffold of NMP-ACA originates from the biosynthesis of Cephalosporin C .[1]

  • Fermentation: Acremonium chrysogenum synthesizes the cephem core from amino acids (Valine, Cysteine,

    
    -aminoadipic acid).[1]
    
  • Enzymatic Cleavage: The side chain of Cephalosporin C is cleaved (often using D-amino acid oxidase and glutaryl-7-ACA acylase) to yield 7-ACA (7-Amino-Cephalosporanic Acid).[1]

  • 7-ACA is the starting material for NMP-ACA.[1][3]

The Chemical Synthesis (Downstream)

The conversion of 7-ACA to NMP-ACA involves the nucleophilic substitution of the acetoxy group at the C-3 position with N-methylpyrrolidine (NMP).[1] This is a difficult transformation due to the instability of the


-lactam ring.[1]

Mechanism:

  • Protection: Silylation of 7-ACA (using BSA or HMDS) to protect the carboxylic acid and amine.[1]

  • Activation: Reaction with Trimethylsilyl iodide (TMSI) creates a reactive 3-iodomethyl intermediate.[1]

  • Nucleophilic Attack: N-methylpyrrolidine attacks the C-3 methylene, displacing the iodide/acetate.[1]

  • Deprotection/Hydrolysis: Removal of silyl groups yields the zwitterionic NMP-ACA.[1]

Visualization: From Fermentation to NMP-ACA

Biosynthesis_Synthesis AminoAcids L-Cysteine + L-Valine + Alpha-aminoadipic acid CepC Cephalosporin C (Natural Product) AminoAcids->CepC Fungal Biosynthesis (A. chrysogenum) SevenACA 7-ACA (7-Aminocephalosporanic Acid) CepC->SevenACA Enzymatic Cleavage ReactiveInt 3-Iodomethyl Silyl Intermediate SevenACA->ReactiveInt Silylation & Iodination NMPACA NMP-ACA (Zwitterionic Intermediate) ReactiveInt->NMPACA Nucleophilic Substitution (SN2) Enzymes D-amino acid oxidase Glutaryl acylase Enzymes->CepC TMSI TMSI / HMDS (Silylation & Activation) TMSI->SevenACA NMP N-Methylpyrrolidine (Nucleophile) NMP->ReactiveInt

Figure 1: The semi-biosynthetic route from amino acid precursors to the NMP-ACA intermediate.[1]

Part 3: Metabolic Fate & Degradation Pathways[1]

Understanding the "metabolism" of NMP-ACA involves two distinct environments: the chemical stability (in vitro/manufacturing) and the pharmacokinetics (in vivo).[1]

In Vitro Degradation (Stability)

NMP-ACA is prone to specific degradation pathways that must be controlled during drug substance manufacturing.

  • 
    -Lactam Hydrolysis:  Under basic conditions (pH > 7.5), the four-membered lactam ring opens, destroying the antibiotic potential.[1]
    
  • Des-methylpyrrolidine degradation: The quaternary ammonium group can undergo elimination, reverting to a 3-methylene species or forming complex polymers.[1]

In Vivo Metabolism (Pharmacokinetics)

If NMP-ACA is present as an impurity in Cefepime, it follows a passive elimination pathway.[1]

  • Renal Excretion: Due to its zwitterionic nature (quaternary amine cation + carboxylate anion), NMP-ACA is highly polar.[1] It is excreted largely unchanged via glomerular filtration.[1]

  • Lack of CYP450 Interaction: Unlike the NMP solvent (which metabolizes to 5-hydroxy-N-methyl-2-pyrrolidone), the NMP moiety in NMP-ACA is chemically locked as a quaternary ammonium salt.[1] It does not undergo oxidative metabolism unless the pyrrolidine ring is cleaved from the cephalosporin core.[1]

Visualization: Metabolic & Degradation Fate[1]

MetabolicFate cluster_0 In Vivo / Stability NMPACA NMP-ACA (Intact Zwitterion) OpenRing Hydrolyzed Metabolite (Open Beta-Lactam) NMPACA->OpenRing Beta-Lactamase or pH > 7.5 Excretion Renal Excretion (Urine) NMPACA->Excretion Glomerular Filtration (Major Pathway)

Figure 2: The divergent fates of NMP-ACA: renal clearance vs. hydrolytic ring opening.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of NMP-ACA from 7-ACA

Objective: To isolate high-purity NMP-ACA for use as a reference standard or intermediate. Safety: TMSI is corrosive.[1] Work under inert atmosphere (


).[1]

Reagents:

  • 7-ACA (1.0 eq)[1]

  • Hexamethyldisilazane (HMDS) or BSA (2.5 eq)[1]

  • Trimethylsilyl iodide (TMSI) (1.5 eq)[1]

  • N-Methylpyrrolidine (NMP) (1.2 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Silylation: Suspend 7-ACA in anhydrous DCM. Add HMDS and reflux for 2 hours until a clear solution forms (protection of -COOH and -NH2).

  • Iodination: Cool the solution to 0°C. Add TMSI dropwise. Stir for 1 hour. This converts the 3-acetoxy group to a 3-iodomethyl species.[1]

  • Substitution: Cool to -10°C. Add N-Methylpyrrolidine slowly. The quaternary ammonium salt forms immediately.[1]

  • Hydrolysis/Workup: Quench the reaction with a mixture of water/methanol to remove silyl groups.

  • Precipitation: Adjust pH to 3.5–4.0 (isoelectric point). Add acetone to precipitate NMP-ACA.[1][3]

  • Purification: Recrystallize from water/acetone.

Protocol B: Analytical Quantification (HPLC)

Objective: To detect NMP-ACA levels in Cefepime bulk drug.[1]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (pH 5.[1]0)
Mobile Phase B Acetonitrile
Gradient Isocratic or shallow gradient (95% A / 5% B)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Cephem chromophore)
Retention Time NMP-ACA elutes before Cefepime due to higher polarity.[1]

Part 5: Data Summary & Specifications

Table 1: Physicochemical Profile of NMP-ACA

PropertySpecificationNotes
Molecular Formula

Zwitterionic form
Molecular Weight 297.37 g/mol
Solubility High in Water, Low in OrganicsDue to betaine structure
Appearance White to pale yellow crystalline powderHygroscopic
Stability Sensitive to moisture and heatBeta-lactam ring strain
Role Intermediate / ImpurityPrecursor to Cefepime

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 9796244, (6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate.[1] Retrieved from [Link][1]

  • European Patent Office. (2006).[1] EP1618114B1: Processes for the preparations of cefepime. Retrieved from

  • U.S. Pharmacopeia (USP). (2023).[1] Cefepime Hydrochloride: Related Compounds. (General reference for impurity profiling methods).

Sources

Exploratory

Part 1: The Evolving Narrative of N-Methyl-2-pyrrolidone (NMP)

An In-depth Technical Guide to the Development of N-Methyl-2-pyrrolidone (NMP) and N-(p-Amylcinnamoyl)anthranilic Acid (ACA) in Pharmaceutical Research A Note on Terminology: The query for "NMP-ACA" does not correspond t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Development of N-Methyl-2-pyrrolidone (NMP) and N-(p-Amylcinnamoyl)anthranilic Acid (ACA) in Pharmaceutical Research

A Note on Terminology: The query for "NMP-ACA" does not correspond to a recognized single molecular entity in the pharmaceutical literature. This guide will, therefore, address the history and development of two distinct compounds: N-Methyl-2-pyrrolidone (NMP) and N-(p-Amylcinnamoyl)anthranilic Acid (ACA), both of which hold significance in pharmaceutical research.

From "Inert" Solvent to Bioactive Molecule: A Paradigm Shift

N-Methyl-2-pyrrolidone (NMP) is a widely utilized organic solvent, historically considered biologically inert and primarily used as a solubilizing excipient for various drug formulations.[1][2] Its utility as a drug-delivery vehicle has been extensive.[1][2] However, emerging research has challenged this long-held perception, revealing that NMP possesses a range of pleiotropic biological activities. These include anti-inflammatory, immunomodulatory, bone-protective, and anti-atherogenic effects.[1]

Unraveling the Mechanism of Action

The discovery of NMP's bioactivity prompted investigations into its molecular mechanisms. It is now understood that NMP functions as an acetyllysine mimetic.[1][2] This property allows it to interact with bromodomains, which are readers of epigenetic marks. While its affinity for these domains is low, it demonstrates high ligand efficiency, particularly for the BET (Bromodomain and Extra-Terminal domain) family of proteins.[1] At higher concentrations (in the millimolar range), NMP can mimic the effects of more potent, targeted BET-inhibitors, such as the downregulation of the cMYC oncogene and suppression of lipopolysaccharide (LPS)-induced TNFα-secretion.[1]

Another key mechanism of NMP's anti-inflammatory action is through the activation of Krüppel-like factor 2 (KLF2).[3] NMP treatment of monocytes and endothelial cells leads to increased KLF2 expression, which in turn reduces the production of pro-inflammatory cytokines and adhesion molecules.[3] This effect has been shown to be dependent on KLF2, as its knockdown abrogates the anti-inflammatory effects of NMP.[3]

NMP_Mechanism NMP N-Methyl-2-pyrrolidone (NMP) BET BET Bromodomains NMP->BET Inhibition (low affinity) KLF2 Krüppel-like factor 2 (KLF2) Activation NMP->KLF2 Upregulation cMYC cMYC Oncogene Expression BET->cMYC Suppression Inflammation Pro-inflammatory Cytokines & Adhesion Molecules KLF2->Inflammation Downregulation Immunoprofiling_Workflow Blood 1. Whole Blood Collection PBMC 2. PBMC Isolation (Ficoll-Paque Gradient) Blood->PBMC Staining 3. Cell Surface Staining (Antibody Cocktail for T, B, NK cells) PBMC->Staining Acquisition 4. Flow Cytometry Acquisition Staining->Acquisition Analysis 5. Data Analysis (Gating and Quantification) Acquisition->Analysis

Figure 2: A representative workflow for the immunoprofiling of patient PBMCs to assess the impact of NMP treatment on immune cell populations.

Step-by-Step Methodology:

  • Blood Collection: Collect peripheral blood from patients at baseline and at specified time points during NMP treatment in sodium heparin-containing tubes.

  • PBMC Isolation:

    • Dilute the whole blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.

    • Wash the PBMCs twice with PBS.

  • Cell Surface Staining:

    • Resuspend the PBMCs in a staining buffer (e.g., PBS with 2% fetal bovine serum).

    • Add a pre-titered cocktail of fluorescently conjugated antibodies specific for immune cell markers (e.g., CD3 for T cells, CD19 for B cells, CD56/CD16 for NK cells).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Acquisition:

    • Resuspend the stained cells in a suitable buffer for flow cytometry.

    • Acquire the samples on a calibrated flow cytometer.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate on specific immune cell populations based on their marker expression.

    • Quantify the percentage and absolute counts of different immune cell subsets.

Part 2: N-(p-Amylcinnamoyl)anthranilic Acid (ACA) - A Tale of Two Targets

From a Phospholipase A2 Inhibitor to a TRP Channel Blocker

N-(p-Amylcinnamoyl)anthranilic acid (ACA) has been a long-standing tool in cell biology and pharmacology, primarily utilized as a broad-spectrum inhibitor of phospholipase A2 (PLA2) enzymes. [4]PLA2s are a superfamily of enzymes that catalyze the release of arachidonic acid from membrane phospholipids, a key step in the production of pro-inflammatory eicosanoids. [4]Consequently, ACA has been instrumental in dissecting PLA2-mediated signaling pathways in various physiological and pathophysiological contexts, including the cardiovascular system and the pancreas. [4]

A Broader Mechanism of Action Revealed

More recent research has unveiled a more complex pharmacological profile for ACA. It has been demonstrated that ACA directly blocks several members of the Transient Receptor Potential (TRP) channel family, including TRPC6, TRPM2, and TRPM8. [4]This finding is particularly significant as it suggests that some of the effects previously attributed solely to PLA2 inhibition by ACA may, in fact, be due to its action on these ion channels. [4]The inhibitory effect of ACA on diacylglycerol-activated TRP channels provides a direct link to interfering with receptor-induced calcium-dependent signaling processes. [4]

ACA_Mechanism ACA N-(p-Amylcinnamoyl)anthranilic Acid (ACA) PLA2 Phospholipase A2 (PLA2) ACA->PLA2 Inhibition TRP_Channels TRP Channels (TRPC6, TRPM2, TRPM8) ACA->TRP_Channels Blockade Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Calcium_Signaling Ca2+ Influx & Downstream Signaling TRP_Channels->Calcium_Signaling

Sources

Foundational

A Technical Guide to the Theoretical Binding Affinity of N-Methyl-N-propargyl-9-aminoacridine (NMP-ACA) to Target Receptors

Abstract In the landscape of modern drug discovery, the precise prediction of a ligand's binding affinity to its biological target is a cornerstone of rational drug design.[1][2] This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the precise prediction of a ligand's binding affinity to its biological target is a cornerstone of rational drug design.[1][2] This guide provides an in-depth technical exploration of the theoretical and computational methodologies used to determine the binding affinity of N-Methyl-N-propargyl-9-aminoacridine, a complex derivative of the well-studied 9-aminoacridine scaffold. We will dissect the molecular origins of binding affinity, detail the computational workflows for its prediction, and contextualize these theoretical approaches with established experimental validation techniques. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico tools to accelerate the discovery of novel therapeutics.

Part 1: Deconstructing NMP-ACA and the Principle of Binding Affinity

From Component Moieties to a Defined Ligand

The designation "NMP-ACA" suggests a molecule derived from several chemical moieties. While not a standard nomenclature, it can be interpreted as a conjugate of N-Methyl-Pyrrolidone (NMP) and an Acridine (ACA) derivative.

  • N-Methyl-2-Pyrrolidone (NMP): Traditionally viewed as a biologically inert organic solvent, recent studies have revealed its activity as an acetyllysine mimetic that exhibits low-affinity binding to bromodomains, including those of the BET-family.[3] Furthermore, NMP has demonstrated anti-inflammatory properties through the activation of Krüppel-like factor 2 (KLF2).[4]

  • Acridine Derivatives: The 9-aminoacridine core is a well-established pharmacophore known to intercalate with DNA, leading to the inhibition of enzymes like DNA Topoisomerase II.[5] Various derivatives have been shown to modulate diverse biological pathways, including ribosome biogenesis and regulatory T cell functions.[6][7]

For the purpose of this technical guide, we will focus on a specific, complex derivative that embodies these components: N-Methyl-N-propargyl-9-aminoacridine . This structure provides a tangible and challenging subject for a rigorous theoretical analysis.

The Essence of Binding Affinity

Binding affinity is the measure of the strength of the interaction between a single biomolecule and its ligand.[8] It is fundamentally governed by non-covalent intermolecular forces, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces.[2][8] This affinity is typically quantified by the equilibrium dissociation constant (K_D), with a smaller K_D value indicating a stronger binding interaction.[8] In computational and experimental assays, related metrics such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_50) are also used to describe and rank ligand potency.[9]

Part 2: Identifying and Characterizing Potential Target Receptors

The rational application of theoretical methods begins with the identification of plausible biological targets. For N-Methyl-N-propargyl-9-aminoacridine, target identification is guided by the established pharmacology of its core scaffold.

Moiety/CompoundPotential Target ReceptorsRationale & Key Functions
9-Aminoacridine Core DNA Topoisomerase IIThe planar acridine ring intercalates into DNA base pairs, stabilizing the DNA-enzyme complex and leading to cell cycle arrest and apoptosis.[5]
Ribosomal RNA (rRNA)Binds to RNA, interfering with both the transcription and processing stages of ribosome biogenesis.[7]
Forkhead Box P3 (FoxP3)Derivatives have been shown to downregulate this key transcription factor in regulatory T cells, impacting their suppressive function.[6]
N-Methyl-Pyrrolidone Bromodomains (e.g., BET family)Acts as a low-affinity acetyllysine mimetic.[3]
Krüppel-like factor 2 (KLF2) PathwayUpregulates KLF2 expression, leading to anti-inflammatory effects.[4]

Given its potent and well-documented role in oncology, DNA Topoisomerase II will serve as our primary target for the detailed computational workflows described below.

Part 3: Computational Methodologies for Predicting Binding Affinity

The prediction of binding affinity is a multi-step process that leverages a combination of computational techniques to model the complex interplay between a ligand and its receptor at an atomic level.

G cluster_0 Overall Theoretical Workflow Target_Selection Target Selection & Preparation Molecular_Docking Molecular Docking (Pose Prediction) Target_Selection->Molecular_Docking Ligand_Preparation Ligand Preparation Ligand_Preparation->Molecular_Docking Refinement MD Simulation (Refinement & Stability) Molecular_Docking->Refinement Binding_Energy Binding Free Energy Calculation Refinement->Binding_Energy Validation Experimental Validation (e.g., SPR, ITC) Binding_Energy->Validation

Caption: High-level workflow for theoretical binding affinity prediction.

Core Methodology: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[1][10] The scoring function approximates the binding free energy by evaluating factors like electrostatic and van der Waals interactions.[2]

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., DNA Topoisomerase II) from a database like the Protein Data Bank (PDB).

    • Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and optimizing the hydrogen-bonding network. This step is critical for ensuring chemical correctness.

  • Ligand Preparation:

    • Generate the 3D structure of N-Methyl-N-propargyl-9-aminoacridine using a molecular builder.

    • Perform energy minimization and generate possible ionization states at a physiological pH using tools like LigPrep. This ensures the ligand is in a low-energy, realistic conformation.

  • Binding Site Definition:

    • Define the binding site (active site) on the receptor. This can be done by specifying a grid box centered on a co-crystallized ligand or catalytically important residues identified from literature.

  • Docking Execution:

    • Run the docking algorithm (e.g., Glide, AutoDock Vina). The software will systematically sample different ligand poses within the defined binding site.

    • The program's scoring function will rank the generated poses. The top-ranked pose represents the most probable binding mode.

  • Post-Docking Analysis:

    • Visualize the top-ranked poses and analyze the key intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking) between the ligand and receptor residues.

    • Compare the docking score to that of known inhibitors to benchmark the predicted affinity.

G cluster_1 Molecular Docking Workflow PDB 1. Obtain Receptor Structure (PDB) PrepWiz 2. Prepare Receptor (Add H, Optimize) PDB->PrepWiz GridGen 4. Define Binding Site (Grid Generation) PrepWiz->GridGen LigPrep 3. Prepare Ligand (3D, Minimize) Dock 5. Execute Docking Algorithm LigPrep->Dock GridGen->Dock Analysis 6. Analyze Poses & Scores Dock->Analysis

Caption: Detailed workflow for a typical molecular docking experiment.

Refinement and Dynamics: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex, accounting for protein flexibility and the presence of solvent.[9] This is crucial for assessing the stability of the predicted binding pose and for more accurate binding free energy calculations.[11]

  • System Setup:

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Place the ligand-receptor complex in a periodic box of explicit solvent (water molecules).

    • Add counter-ions to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) while applying restraints to the protein and ligand to allow the solvent to relax.

    • Run a series of equilibration steps, gradually releasing the restraints to allow the entire system to reach a stable state of temperature and pressure.

  • Production Run:

    • Run the simulation for a significant period (typically tens to hundreds of nanoseconds) without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Stability Assessment: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to confirm the stability of the complex over time.

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

    • Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) on the trajectory to obtain a more quantitative estimate of binding affinity.[11]

G cluster_2 Molecular Dynamics Workflow Start 1. Start with Docked Complex Solvate 2. Solvate & Add Ions Start->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. NVT/NPT Equilibration Minimize->Equilibrate Production 5. Production MD Run Equilibrate->Production Analysis 6. Trajectory Analysis (RMSD, Energy) Production->Analysis

Caption: Standard workflow for setting up and analyzing an MD simulation.

Part 4: Data Presentation and Interpretation

ParameterValueInterpretation
Docking Score (kcal/mol)-9.8A strong predicted binding affinity, more favorable than a known reference inhibitor (-7.5 kcal/mol).
Key H-Bond InteractionsASP479, GLY478Hydrogen bonds with key active site residues suggest a specific and stable interaction.
Pi-Pi StackingDNA Base Pairs (DG13)Intercalation of the acridine ring between DNA base pairs, consistent with the known mechanism of 9-aminoacridines.[5]
Predicted K_i (nM)55A quantitative estimate of the inhibitory constant derived from the docking score.
MetricAverage ValueInterpretation
Protein Backbone RMSD1.8 ÅThe protein structure remains stable throughout the simulation.
Ligand RMSD (relative to protein)1.2 ÅThe ligand maintains a stable binding pose within the active site.
H-Bond Occupancy (ASP479)85%The key hydrogen bond identified in docking is highly persistent, confirming its importance.
MM/PBSA Binding Energy-45.5 kcal/molA more refined (though still relative) measure of binding energy that corroborates the strong affinity predicted by docking.

Part 5: Grounding Theory in Reality: Experimental Validation

While computational methods provide powerful predictive insights, their results must be validated through experimental assays.[12] These techniques provide the ground truth for binding affinity and are essential for any drug discovery project.

  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures real-time binding kinetics by detecting changes in the refractive index when a ligand binds to a receptor immobilized on a sensor surface.[8][13]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including K_D, stoichiometry (n), and enthalpy (ΔH).[8][13]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be adapted to measure binding interactions, often used for qualitative or semi-quantitative assessments.[8]

  • Microscale Thermophoresis (MST): Measures the motion of molecules in a microscopic temperature gradient, which changes upon binding, to determine binding affinity in solution.[14][15]

Part 6: Conclusion

The theoretical determination of binding affinity is an indispensable tool in modern drug development. By integrating methodologies like molecular docking and molecular dynamics simulations, researchers can efficiently screen virtual libraries, prioritize candidates, and gain deep mechanistic insights into ligand-receptor interactions. The workflows and protocols detailed in this guide for N-Methyl-N-propargyl-9-aminoacridine provide a robust framework for predicting its binding to key targets like DNA Topoisomerase II. However, it is crucial to remember that these in silico predictions are hypotheses that must be rigorously tested and validated through quantitative experimental assays to confirm their biological relevance and guide the path toward new therapeutic agents.

References

  • Computational Methods for Calculation of Ligand-Binding Affinity - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Machine learning methods for protein-protein binding affinity prediction in protein design. (2022). Frontiers in Molecular Biosciences. Retrieved February 23, 2026, from [Link]

  • Why Are We Focused on Simulation-based Methods for Predicting Binding Affinity? (2025, November 14). Drug Discovery & Development. Retrieved February 23, 2026, from [Link]

  • Computational Methods for Calculation of Ligand-Binding Affinity. (2008, December 1). Current Drug Targets. Retrieved February 23, 2026, from [Link]

  • Computational methods for calculation of ligand-binding affinity. (2008, December 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Binding Assays: Common Techniques and Key Considerations. (2025, March 21). Fluidic Sciences Ltd. Retrieved February 23, 2026, from [Link]

  • What are some physical methods to determine binding affinity of a protein? (2020, March 9). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Overview of methods to measure biochemical binding affinity. (2023, September 17). YouTube. Retrieved February 23, 2026, from [Link]

  • Techniques to Measure Binding. (2026, January 19). Biology LibreTexts. Retrieved February 23, 2026, from [Link]

  • A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma. (2023, January 28). Leukemia & Lymphoma. Retrieved February 23, 2026, from [Link]

  • The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. (2020, July 15). Scientific Reports. Retrieved February 23, 2026, from [Link]

  • N-(p-Amylcinnamoyl)anthranilic Acid (ACA): A Phospholipase A2 Inhibitor and TRP Channel Blocker. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3. (2025, January 31). iScience. Retrieved February 23, 2026, from [Link]

  • 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. (2022, January 23). International Journal of Molecular Sciences. Retrieved February 23, 2026, from [Link]

  • Molecular Docking Studies and In silico Admet Screening of Some Novel Heterocyclic Substituted 9-Anilinoacridines as Topoisomerase II Inhibitors. (2017, March 31). JSciMed Central. Retrieved February 23, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Composition and Molecular Weight of N-Methyl-2-pyrrolidone (NMP) and Potential "ACA" Conjugates

A Note to Researchers, Scientists, and Drug Development Professionals: The term "NMP-ACA" is not a standardized chemical identifier. As such, this guide will first provide a comprehensive overview of N-Methyl-2-pyrrolido...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Researchers, Scientists, and Drug Development Professionals: The term "NMP-ACA" is not a standardized chemical identifier. As such, this guide will first provide a comprehensive overview of N-Methyl-2-pyrrolidone (NMP), a widely used solvent. Subsequently, it will explore scientifically plausible interpretations of the "ACA" moiety, providing the chemical composition and molecular weight for these potential conjugates. This approach is designed to offer a robust technical resource in the absence of a definitive structure for "NMP-ACA."

Part 1: N-Methyl-2-pyrrolidone (NMP) - The Core Moiety

N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent with broad applications in the petrochemical, polymer, and pharmaceutical industries.[1][2] Its utility stems from its high solvency for a wide range of organic and inorganic compounds, miscibility with water, and chemical and thermal stability.[3]

Chemical Composition and Molecular Weight of NMP

The fundamental properties of NMP are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₅H₉NO[1][4]
Molecular Weight 99.13 g/mol [3][5][6]
IUPAC Name 1-methylpyrrolidin-2-one[5]
CAS Number 872-50-4[1][3][4]
Synonyms 1-Methyl-2-pyrrolidinone, N-Methylpyrrolidone[5][6]

NMP consists of a five-membered lactam ring with a methyl group attached to the nitrogen atom.[1][4]

Part 2: Potential "ACA" Conjugates and Their Properties

The "ACA" in "NMP-ACA" likely represents an acronym for a chemical entity conjugated to the NMP molecule. Below are several scientifically plausible candidates for "ACA," along with the corresponding properties of the potential "NMP-ACA" conjugate.

Scenario 1: ACA as Aminocaproic Acid

Aminocaproic acid (also known as 6-aminohexanoic acid) is a derivative of the amino acid lysine.[7] It is used as a medication to control bleeding by inhibiting the breakdown of blood clots.[8] A conjugate of NMP and aminocaproic acid could be synthesized for various applications, such as modifying the pharmacokinetic properties of the drug.

  • Aminocaproic Acid Properties:

    • Chemical Formula: C₆H₁₃NO₂[9]

    • Molecular Weight: 131.17 g/mol [9]

In a hypothetical "NMP-ACA" where ACA is aminocaproic acid, the two molecules would be linked, likely through an amide bond, with the elimination of a water molecule. The resulting properties would be:

PropertyValue
Chemical Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Scenario 2: ACA as 7-Aminocephalosporanic Acid

7-Aminocephalosporanic acid (7-ACA) is the core chemical structure for the synthesis of cephalosporin antibiotics.[10]

  • 7-Aminocephalosporanic Acid Properties:

    • Chemical Formula: C₁₀H₁₂N₂O₅S[10]

    • Molecular Weight: 272.27 g/mol [10]

A conjugate of NMP with 7-ACA would be a novel chemical entity. The properties of such a molecule would depend on the specific linkage, but a simple addition would result in:

PropertyValue
Chemical Formula C₁₅H₂₁N₃O₆S
Molecular Weight 387.41 g/mol
Scenario 3: Other Potential "ACA" Candidates

The acronym "ACA" could also stand for other chemical groups. The following table provides a non-exhaustive list of possibilities, highlighting the importance of precise nomenclature in chemical research.

Potential "ACA" IdentityChemical FormulaMolecular Weight ( g/mol )
Iminodiacetic acid C₄H₇NO₄133.10[11]
1´-Acetoxychavicol acetate C₂₁H₂₃NO₃337.41[12]

Experimental Workflows and Methodologies

The determination of the chemical composition and molecular weight of an unknown compound like "NMP-ACA" would involve a series of analytical techniques.

Workflow for Compound Identification and Characterization

Caption: Workflow for the identification and characterization of an unknown chemical compound.

Step-by-Step Methodologies
  • Mass Spectrometry (MS):

    • Objective: To determine the precise molecular weight of the compound.

    • Protocol:

      • Dissolve a small amount of the "NMP-ACA" sample in a suitable solvent (e.g., methanol, acetonitrile).

      • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

      • Acquire the mass spectrum in both positive and negative ion modes.

      • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the monoisotopic mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the chemical structure of the compound.

    • Protocol:

      • Dissolve the "NMP-ACA" sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire ¹H NMR and ¹³C NMR spectra.

      • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms.

      • Analyze the chemical shifts, coupling constants, and integrations to elucidate the complete molecular structure.

  • Elemental Analysis:

    • Objective: To determine the empirical formula of the compound.

    • Protocol:

      • Submit a pure sample of "NMP-ACA" to an elemental analysis service.

      • The instrument will combust the sample and measure the amounts of carbon, hydrogen, nitrogen, and other elements present.

      • The results will provide the percentage composition of each element, from which the empirical formula can be calculated.

Conclusion

While "NMP-ACA" is not a standard chemical name, this guide provides a comprehensive analysis of its likely core component, N-Methyl-2-pyrrolidone, and explores plausible identities for the "ACA" moiety. For definitive identification of a specific "NMP-ACA" compound, the experimental workflows outlined above are essential. Researchers and drug development professionals are encouraged to use precise chemical nomenclature to ensure clarity and reproducibility in their work.

References

  • Pharmaffiliates. (n.d.). Aminocaproic Acid-Impurities.
  • Wikipedia. (2024). Aminocaproic acid.
  • Advanced ChemTech. (n.d.). N-Methyl-2-pyrrolidinone [NMP].
  • American Regent. (n.d.). AMINOCAPROIC ACID.
  • MedlinePlus. (2023, October 15). Aminocaproic Acid.
  • Medscape. (n.d.). Amicar, (aminocaproic acid) dosing, indications, interactions, adverse effects, and more.
  • PubChem. (n.d.). N-methyl-2-pyrrolidone.
  • Wikipedia. (2024). N-Methyl-2-pyrrolidone.
  • LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone (NMP).
  • Lab Alley. (2025, February 24). NMP, 1-Methyl-2-Pyrrolidone, ACS Grade.
  • NOAA. (n.d.). N-METHYL-2-PYRROLIDONE.
  • ACGIH. (n.d.). N-METHYL-2-PYRROLIDONE (BEI).
  • Environmental Protection Agency. (2020, December 4). Risk Evaluation for n-Methylpyrrolidone (NMP) CASRN 872-50-4.
  • Environmental Protection Agency. (2025, June 23). Risk Management for n-Methylpyrrolidone (NMP).
  • Sigma-Aldrich. (n.d.). ACA.
  • National Institutes of Health. (n.d.). Iminodiacetic acid.
  • Fisher Scientific. (n.d.). 7-Aminocephalosporanic acid, 95-102%, Thermo Scientific.
  • Organic Communications. (2025, August 22). 4-amidobenzhydryl analogue as stable acetoxychavicol acetate (ACA)
  • Paylocity. (2026, January 22).
  • Office of the Insurance Commissioner. (n.d.). ACA vs. non-ACA health coverage options.
  • Wikipedia. (2024). Affordable Care Act.
  • The Economic Times. (2026, February 15).
  • The Center for Forensic Science Research & Education. (2023, June 26). NPS Discovery — New Drug Monograph 2023 MDMB-INACA.

Sources

Protocols & Analytical Methods

Method

Application Note: A Standardized Laboratory Protocol for the Synthesis of N-Methyl-9-Acridinecarboxamide (NMP-ACA)

Abstract This application note provides a comprehensive, three-step protocol for the laboratory synthesis of N-Methyl-9-Acridinecarboxamide, a derivative of the versatile acridine scaffold. Acridine-based compounds are o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, three-step protocol for the laboratory synthesis of N-Methyl-9-Acridinecarboxamide, a derivative of the versatile acridine scaffold. Acridine-based compounds are of significant interest in medicinal chemistry and materials science due to their DNA-intercalating properties and potential as anticancer agents.[1][2] This guide offers a detailed methodology, from the synthesis of the 9-methylacridine precursor, through its oxidation to 9-acridinecarboxylic acid, and culminating in the final amidation to yield the target compound. The protocol is designed to be self-validating, with explanations for key experimental choices and references to standard analytical techniques for characterization.

Introduction: The Significance of the Acridine Scaffold

Acridine is a planar, nitrogen-containing heterocyclic aromatic compound that serves as a foundational structure for a wide array of bioactive derivatives.[3] The ability of the planar acridine ring system to insert itself between the base pairs of double-stranded DNA (a process known as intercalation) makes it a cornerstone in the design of various therapeutic agents.[4] Notably, derivatives such as 9-aminoacridine-4-carboxamides have been investigated for their antiproliferative properties and potential as cancer chemotherapeutics.[2][5]

This document details a reliable, multi-step synthesis for N-Methyl-9-Acridinecarboxamide (hypothesized as NMP-ACA), a compound of interest for screening in drug discovery programs. The protocol is structured to ensure reproducibility and high purity of the final product.

Overall Synthesis Workflow

The synthesis is performed in three primary stages, starting from commercially available precursors.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Intermediate Synthesis cluster_2 PART 3: Final Product Synthesis A Diphenylamine + Acetic Acid B Step 1: Bernthsen Acridine Synthesis (Microwave-Assisted) A->B ZnCl2 C 9-Methylacridine B->C D Step 2: Oxidation C->D KMnO4 E 9-Acridinecarboxylic Acid D->E F Step 3a: Acid Chloride Formation E->F SOCl2 G 9-Acridinecarbonyl Chloride (Intermediate) F->G H Step 3b: Amidation G->H CH3NH2 I N-Methyl-9-Acridinecarboxamide (Final Product) H->I

Caption: Overall workflow for the synthesis of N-Methyl-9-Acridinecarboxamide.

Safety Precautions

General Handling: Acridine and its derivatives must be handled with extreme care. They are irritants to the skin, eyes, and respiratory system.[6][7] Some derivatives are suspected mutagens or carcinogens.[8][9] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10] Avoid inhalation of dusts and vapors.[6]

Specific Reagent Hazards:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled in a fume hood with a scrubber.

  • Phosphorus Oxychloride (POCl₃): Corrosive and toxic. Reacts with water. Handle with extreme caution.[1]

  • Potassium Permanganate (KMnO₄): Strong oxidizing agent. Fire and explosion risk when in contact with combustible materials.

  • Methylamine (CH₃NH₂): Flammable and corrosive gas or liquid. Use in a well-ventilated area.

Materials and Equipment

Reagents
  • Diphenylamine (≥99%)

  • Glacial Acetic Acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Potassium Permanganate (KMnO₄)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Hydrochloric Acid (HCl), concentrated

  • Thionyl Chloride (SOCl₂) (≥99%)

  • Methylamine (40% solution in water or 2M in THF)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Toluene

  • Ethanol

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment
  • Microwave reactor or oil bath with heating mantle

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Detailed Synthesis Protocol

Step 1: Synthesis of 9-Methylacridine

This step utilizes a microwave-assisted Bernthsen acridine synthesis for rapid and efficient cyclization.[11]

  • Reaction Setup: In a microwave reactor vessel, combine diphenylamine (1.0 eq), glacial acetic acid (10.0 eq), and anhydrous zinc chloride (4.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 200-210°C for 5-10 minutes.[11] Monitor the reaction progress by TLC (Toluene:Ethanol 9:1).

  • Work-up: After cooling, dissolve the solidified reaction mixture in a 50% sulfuric acid solution with heating. Pour the hot solution into a large volume of water.

  • Purification: Basify the acidic solution with aqueous ammonia to precipitate the crude product. Filter the precipitate, wash with water, and dry.

  • Recrystallization: Recrystallize the crude 9-methylacridine from 85% ethanol to yield a yellow crystalline solid. The expected yield is approximately 70-80%.

Step 2: Synthesis of 9-Acridinecarboxylic Acid via Oxidation

This protocol involves the oxidation of the methyl group at the 9-position of acridine to a carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 9-methylacridine (1.0 eq) in a mixture of pyridine and water (1:1 v/v).

  • Oxidation: Heat the mixture to reflux. Add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over 2-3 hours, maintaining a gentle reflux. The purple color of the permanganate should disappear as the reaction proceeds.

  • Quenching: After the addition is complete, continue refluxing for an additional 1-2 hours until the purple color is gone. Cool the mixture to room temperature.

  • Work-up: Add a saturated solution of sodium metabisulfite (Na₂S₂O₅) to quench any excess KMnO₄ and dissolve the manganese dioxide (MnO₂) precipitate.

  • Isolation: Acidify the clear solution with concentrated HCl to a pH of ~2-3. The 9-acridinecarboxylic acid will precipitate out as a yellow solid.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The yield should be in the range of 60-70%.

Step 3: Synthesis of N-Methyl-9-Acridinecarboxamide

This final stage involves a two-part nucleophilic acyl substitution.

Part A: Formation of 9-Acridinecarbonyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 9-acridinecarboxylic acid (1.0 eq).

  • Chlorination: Add thionyl chloride (SOCl₂) (approx. 10 mL per gram of acid). A few drops of anhydrous DMF can be added as a catalyst.

  • Reaction: Attach a reflux condenser fitted with a drying tube (or gas outlet to a scrubber) and heat the mixture to reflux for 1-2 hours. The solid should dissolve as it converts to the acid chloride.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors). The resulting yellow-orange solid is 9-acridinecarbonyl chloride, which is typically used immediately in the next step without further purification.

Part B: Amidation with Methylamine [12][13]

  • Reaction Setup: Dissolve the crude 9-acridinecarbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) or THF in a flask under a nitrogen atmosphere. Cool the solution in an ice bath (0°C).

  • Amine Addition: Slowly add methylamine solution (2.1 eq, either 40% in water or 2M in THF) to the cooled solution with vigorous stirring. A white precipitate (methylammonium chloride) will form immediately.[13]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Wash the reaction mixture with water to remove the methylammonium chloride. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexane or DCM:Methanol) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure N-Methyl-9-Acridinecarboxamide.

Chemical Reaction Pathway and Mechanism

G cluster_step1 Step 1: 9-Methylacridine Synthesis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Amidation diphenylamine acetic_acid +   CH₃COOH acridine_methyl acetic_acid->acridine_methyl ZnCl₂, Δ acridine_acid acridine_methyl->acridine_acid KMnO₄ acridine_chloride acridine_acid->acridine_chloride SOCl₂ acridine_amide Target: N-Methyl-9-Acridinecarboxamide acridine_chloride->acridine_amide + CH₃NH₂

Sources

Application

Application Notes and Protocols for In Vivo Studies of N-methyl-N'-propargyl-9-aminoacridine (NMP-ACA)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rationale for Dual-Target Inhibition in Neurodegenerative Disease Neurodegenerative diso...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Dual-Target Inhibition in Neurodegenerative Disease

Neurodegenerative disorders such as Alzheimer's disease (AD) present a complex pathological landscape, rendering single-target therapeutic strategies often insufficient.[1][2] A promising approach involves the simultaneous modulation of multiple key pathways implicated in disease progression. N-methyl-N'-propargyl-9-aminoacridine (NMP-ACA) is a novel investigational compound designed as a dual inhibitor, targeting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1]

The inhibition of AChE, a cornerstone of current AD therapy, aims to increase the synaptic levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.[2][3] Concurrently, inhibition of MAO-B is intended to reduce the degradation of dopamine and other monoamines, as well as to mitigate the oxidative stress generated by MAO-B-catalyzed reactions, which contributes to neuronal damage.[4][5] The unique combination of a propargylamine moiety (conferring MAO-B inhibition) and a 9-aminoacridine scaffold (a known cholinesterase inhibitor) in NMP-ACA offers a promising multi-pronged therapeutic strategy.[5][6]

This document provides detailed application notes and protocols for the initial in vivo evaluation of NMP-ACA, offering a scientifically grounded framework for researchers. Due to the novel nature of NMP-ACA, the following guidelines on dosage are extrapolated from in vivo studies of analogous dual-target inhibitors, such as ladostigil.[5][7]

Signaling Pathway of NMP-ACA Dual Inhibition

The therapeutic effect of NMP-ACA is predicated on its ability to concurrently modulate two critical signaling pathways in the central nervous system. The following diagram illustrates this dual mechanism of action.

NMP_ACA_Pathway cluster_cholinergic Cholinergic Synapse cluster_dopaminergic Dopaminergic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Neuron_Chol Postsynaptic Neuron (Cholinergic Receptor) ACh->Postsynaptic_Neuron_Chol Binding Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism Oxidative_Stress Oxidative Stress MAOB->Oxidative_Stress NMP_ACA NMP-ACA NMP_ACA->AChE Inhibition NMP_ACA->MAOB Inhibition

Caption: Dual inhibitory action of NMP-ACA on cholinergic and dopaminergic pathways.

Pre-Clinical In Vivo Study Design: Core Concepts

A logical and well-controlled experimental design is paramount for obtaining reproducible and translatable data. The following diagram outlines the core logical relationships in designing an in vivo study for NMP-ACA.

study_design_logic cluster_preliminary Preliminary Studies cluster_efficacy Efficacy Studies Dose_Range Dose-Range Finding (Acute Toxicity) PK_PD Pharmacokinetics/ Pharmacodynamics Dose_Range->PK_PD Informs Animal_Model Animal Model Selection (e.g., Scopolamine-induced amnesia, transgenic AD model) PK_PD->Animal_Model Determines Dosing Regimen Biochemical_Assays Post-mortem Brain Analysis (AChE/MAO-B activity, neurotransmitter levels, oxidative stress markers) PK_PD->Biochemical_Assays Correlates with Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze, Y-Maze) Animal_Model->Behavioral_Tests Primary Outcome Behavioral_Tests->Biochemical_Assays Correlates with

Caption: Logical workflow for in vivo evaluation of NMP-ACA.

Optimal Dosage Guidelines for NMP-ACA (Extrapolated)

The optimal dosage of NMP-ACA must be empirically determined through dose-range finding studies. However, based on published data for analogous dual AChE/MAO-B inhibitors, a starting point for these studies can be proposed.[5][7][8]

Analogous CompoundAnimal ModelRoute of AdministrationEffective Dose RangeReference
LadostigilRatOral1 mg/kg/day (chronic)[8]
LadostigilRatOral12-35 mg/kg[7]
LadostigilMouseOral26 mg/kg (for 2 weeks)[9]
Compound 1c MouseOralNot specified, but orally bioavailable[10]
Compound 15 MouseNot specifiedNo neurotoxicity at 1000 mg/kg[9]

Proposed Starting Dose Ranges for NMP-ACA in Mice:

  • Oral (p.o.): 5 - 50 mg/kg/day

  • Intraperitoneal (i.p.): 1 - 25 mg/kg/day

It is critical to perform an initial dose-escalation study to determine the maximum tolerated dose (MTD) of NMP-ACA before proceeding to efficacy studies.

Experimental Protocol: Scopolamine-Induced Amnesia Model in Mice

This protocol describes a standard and reproducible method for evaluating the pro-cognitive effects of NMP-ACA.

1. Materials and Reagents:

  • N-methyl-N'-propargyl-9-aminoacridine (NMP-ACA)

  • Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)

  • Scopolamine hydrobromide

  • Sterile 0.9% saline

  • Donepezil (positive control)

  • Animal handling equipment (syringes, gavage needles, etc.)

  • Y-maze or Morris water maze apparatus

2. Experimental Workflow Diagram

experimental_workflow start Start: Acclimatize Mice (7 days) grouping Randomly Assign to Treatment Groups (n=8-12 per group) start->grouping dosing Administer NMP-ACA, Vehicle, or Positive Control (e.g., daily for 7 days) grouping->dosing induction Induce Amnesia with Scopolamine (30 min post-final dose) dosing->induction behavior Behavioral Testing (e.g., Y-maze, 30 min post-scopolamine) induction->behavior euthanasia Euthanasia and Brain Tissue Collection behavior->euthanasia analysis Biochemical Analysis of Brain Homogenates euthanasia->analysis end End: Data Analysis and Interpretation analysis->end

Caption: Step-by-step experimental workflow for NMP-ACA evaluation.

3. Step-by-Step Methodology:

  • Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) in a controlled environment (12h light/dark cycle, 22±2°C, ad libitum access to food and water) for at least 7 days prior to the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-12 per group):

    • Vehicle control

    • NMP-ACA (low dose, e.g., 5 mg/kg)

    • NMP-ACA (medium dose, e.g., 15 mg/kg)

    • NMP-ACA (high dose, e.g., 30 mg/kg)

    • Positive control (e.g., Donepezil, 1 mg/kg)

  • Drug Administration:

    • Prepare fresh solutions of NMP-ACA and Donepezil in the vehicle daily.

    • Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) once daily for a predetermined period (e.g., 7-14 days).

  • Induction of Amnesia:

    • On the final day of treatment, 30 minutes after the administration of NMP-ACA, vehicle, or Donepezil, administer scopolamine (1 mg/kg, i.p.) to all groups except a naive control group (which receives saline).

  • Behavioral Assessment (Y-Maze):

    • Thirty minutes after scopolamine injection, place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries.

    • Calculate the percentage of spontaneous alternation using the formula: (Number of alternations / (Total arm entries - 2)) * 100. An alternation is defined as consecutive entries into three different arms.

  • Euthanasia and Tissue Collection:

    • Immediately following behavioral testing, euthanize the mice by an approved method (e.g., cervical dislocation or CO2 asphyxiation).

    • Rapidly dissect the brain, isolating the hippocampus and cortex on ice.

    • Store tissues at -80°C for subsequent biochemical analysis.

  • Biochemical Analysis:

    • Prepare brain tissue homogenates.

    • Perform assays to measure AChE and MAO-B activity to confirm target engagement.

    • Optionally, measure levels of neurotransmitters (acetylcholine, dopamine) and markers of oxidative stress.

Trustworthiness and Self-Validation

The integrity of these protocols is maintained through the inclusion of both positive and negative controls. The vehicle group serves as the baseline for scopolamine-induced deficits, while the Donepezil group provides a benchmark for a clinically relevant AChE inhibitor. A dose-dependent reversal of cognitive deficits by NMP-ACA, coupled with corresponding dose-dependent inhibition of brain AChE and MAO-B activity, would constitute a self-validating system, strongly indicating a specific mechanism of action.

Conclusion

NMP-ACA represents a promising therapeutic candidate for neurodegenerative diseases by virtue of its dual inhibitory action. The provided guidelines and protocols, while based on data from analogous compounds, offer a robust framework for the initial in vivo characterization of NMP-ACA. Rigorous adherence to these experimental designs will enable researchers to generate reliable and interpretable data, paving the way for further pre-clinical development.

References

  • Dual inhibition of AChE and MAO-B in Alzheimer's disease: machine learning approaches and model interpretations. PubMed. [Link]

  • The effects of rivastigmine plus selegiline on brain acetylcholinesterase, (Na+, K+)-, Mg2+-ATPase activities, antioxidant status, and learning performance of aged rats. PMC. [Link]

  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of donepezil-safinamide hybrids as dual AChE and MAO-B inhibitor for Alzheimer's disease treatment. PMC. [Link]

  • Dual inhibition of AChE and MAO-B in Alzheimer's disease: machine learning approaches and model interpretations. ResearchGate. [Link]

  • Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline. PMC. [Link]

  • Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer's disease drugs. National Institutes of Health. [Link]

  • Combination of rivastigmine and rasagiline. (A higher resolution / colour version of this figure is available in the electronic copy of the article). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of donepezil-safinamide hybrids as dual AChE and MAO-B inhibitor for Alzheimer's disease treatment. ResearchGate. [Link]

  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. PMC. [Link]

  • Ladostigil – Knowledge and References. Taylor & Francis Online. [Link]

  • The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats. PubMed. [Link]

  • Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. Taylor & Francis Online. [Link]

  • SYMPOSIA - Clinical Trials on Alzheimer's Disease. CTAD. [Link]

  • New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. MDPI. [Link]

  • Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment. ResearchGate. [Link]

  • Rational Design of Novel Selective Dual-Target Inhibitors of Acetylcholinesterase and Monoamine Oxidase B as Potential Anti-Alzheimer's Disease Agents. PubMed. [Link]

Sources

Method

Application Notes and Protocols for the Incorporation of α-Cyanoacrylates into Polymer Matrices using N-Methyl-2-Pyrrolidone

Authored by: A Senior Application Scientist Introduction: A Tale of Two Molecules In the realm of advanced materials science, particularly in the development of sophisticated drug delivery systems and biomedical devices,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: A Tale of Two Molecules

In the realm of advanced materials science, particularly in the development of sophisticated drug delivery systems and biomedical devices, the strategic combination of distinct molecular entities can yield composites with unparalleled functionality. This guide focuses on the synergistic application of two such molecules: the highly reactive α-cyanoacrylate (ACA) monomers and the versatile, polar aprotic solvent, N-methyl-2-pyrrolidone (NMP).

α-Cyanoacrylates are a class of monomers renowned for their ability to undergo rapid anionic polymerization in the presence of even weak nucleophiles, such as water or amines.[1][2] This property is the basis for their widespread use as "instant" adhesives.[1][3] When harnessed in a controlled manner, this rapid polymerization offers a powerful tool for creating polymer networks in situ.

N-methyl-2-pyrrolidone, on the other hand, is a high-boiling, low-toxicity organic solvent with exceptional solvating power for a wide array of polymers and active pharmaceutical ingredients (APIs).[4] Its biocompatibility and status as a pharmaceutical excipient have made it a solvent of choice in the formulation of long-acting drug delivery systems, such as in-situ forming implants.[5][6][7]

This document provides detailed methodologies for leveraging the unique properties of both ACAs and NMP to create novel polymer composites. The primary focus will be on the in-situ polymerization of ACAs on the surface of existing polymer matrices to form functional barriers, a technique with significant potential for modulating drug release from hydrogel-based carriers.

The Underpinning Chemistry: Anionic Polymerization of α-Cyanoacrylates

The remarkable utility of α-cyanoacrylates stems from their molecular structure. The presence of two strong electron-withdrawing groups—the nitrile (-CN) and the ester (-COOR)—on the same carbon atom makes the double bond highly electrophilic and susceptible to nucleophilic attack.[1][8]

The polymerization is typically initiated by a weak base, such as the hydroxyl ions present in water.[1] The initiator attacks the β-carbon of the monomer, leading to the formation of a resonance-stabilized carbanion. This carbanion then rapidly propagates by adding to subsequent monomer units, forming long polymer chains.[8] This process is highly exothermic and can occur within seconds.[1][9]

Due to this extreme reactivity, the handling and polymerization of ACAs require careful control over environmental conditions, particularly moisture.[1]

Method 1: In-Situ Interfacial Polymerization on a Polymer Matrix

This method is particularly effective for modifying the surface of hydrated polymer matrices, such as hydrogels, to create a hydrophobic barrier layer of poly(α-cyanoacrylate) (PACA). This PACA layer can act as a diffusion barrier, significantly sustaining the release of an entrapped hydrophilic drug.[10][11]

Principle of the Method

A solution of the ACA monomer is applied to the surface of a water-containing polymer matrix. The water at the interface acts as an initiator, triggering the anionic polymerization of the ACA monomer directly on the surface.[11] This forms a thin, uniform film of PACA that is physically interlocked with the underlying polymer matrix. The hydrophobicity and thickness of this film can be tuned by selecting different ACA monomers (e.g., varying the alkyl chain length) and controlling the reaction conditions.[10]

Experimental Workflow: In-Situ Polymerization

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_post Phase 3: Post-Processing p1 Prepare hydrated polymer matrix (e.g., drug-loaded hydrogel) r1 Apply ACA solution to the surface of the polymer matrix p1->r1 p2 Prepare ACA monomer solution (e.g., 1-10% w/v in a dry organic solvent) p2->r1 r2 Allow polymerization to proceed (seconds to minutes) r1->r2 po1 Remove excess monomer solution r2->po1 po2 Dry the composite material (e.g., vacuum oven at low temp) po1->po2 po3 Characterize the composite po2->po3

Caption: Workflow for in-situ interfacial polymerization of ACA on a polymer matrix.

Detailed Protocol: In-Situ Polymerization of n-Butyl Cyanoacrylate (n-BCA) on an Alginate Hydrogel

Materials:

  • n-Butyl Cyanoacrylate (n-BCA) monomer

  • Sodium Alginate

  • Calcium Chloride (CaCl₂)

  • Model Drug (e.g., Diclofenac Sodium)

  • Anhydrous Acetone (or other suitable dry solvent)

  • Deionized Water

Equipment:

  • Magnetic stirrer

  • Casting mold (e.g., Petri dish)

  • Micropipette

  • Vacuum oven

  • Fume hood

Procedure:

  • Preparation of Drug-Loaded Hydrogel Matrix:

    • Prepare a 2% (w/v) sodium alginate solution in deionized water by stirring until fully dissolved.

    • Dissolve the model drug into the alginate solution to the desired concentration.

    • Pour the drug-alginate solution into a casting mold to form a film of the desired thickness.

    • Induce physical crosslinking by immersing the mold in a 2% (w/v) calcium chloride solution for 30 minutes.

    • Gently remove the crosslinked hydrogel film and rinse with deionized water to remove excess CaCl₂. Pat the surface dry gently with lint-free paper, ensuring it remains hydrated.

  • Preparation of ACA Monomer Solution:

    • CRITICAL STEP: This step must be performed in a dry environment (e.g., glove box or under a stream of dry nitrogen) to prevent premature polymerization. All glassware must be rigorously dried.

    • Prepare a 5% (w/v) solution of n-BCA in anhydrous acetone.

  • Interfacial Polymerization Reaction:

    • Place the hydrated hydrogel matrix in a fume hood.

    • Using a micropipette, evenly apply the n-BCA solution onto the surface of the hydrogel. The volume applied will determine the thickness of the resulting PACA film.

    • Polymerization will initiate almost instantly upon contact. A visible change in the surface appearance (e.g., formation of a white or translucent film) will be observed.

    • Allow the reaction to proceed for 1-5 minutes to ensure complete polymerization.

  • Post-Processing and Drying:

    • Carefully decant or pipette off any excess monomer solution.

    • Place the resulting composite material in a vacuum oven at a low temperature (e.g., 30-40°C) to evaporate the solvent and any unreacted monomer.

    • Dry until a constant weight is achieved.

  • Characterization:

    • The composite material is now ready for characterization (e.g., SEM, FTIR, drug release studies).

Method 2: Solvent Casting using NMP with Pre-Formed Polymers

While the in-situ polymerization of ACA monomers within a polymer solution is challenging due to their high reactivity, an alternative approach involves blending a pre-formed poly(α-cyanoacrylate) with a different matrix polymer using NMP as a common solvent. This method allows for the creation of homogenous composite films.

Principle of the Method

This technique relies on the excellent solvating properties of NMP to dissolve both the pre-formed PACA and the desired matrix polymer (e.g., Polyvinylidene fluoride - PVDF, Polylactic acid - PLA).[4][12] A homogenous "dope" solution is prepared and then cast onto a substrate. Slow evaporation of the high-boiling NMP leaves behind a solid composite film.

Experimental Workflow: Solvent Casting

cluster_prep Phase 1: Solution Preparation cluster_casting Phase 2: Casting & Evaporation cluster_post Phase 3: Film Recovery p1 Dissolve matrix polymer in NMP with stirring p3 Combine polymer solutions and mix until homogeneous p1->p3 p2 Dissolve pre-formed PACA in NMP p2->p3 c1 Pour polymer solution onto a flat substrate (e.g., glass plate) p3->c1 c2 Evaporate NMP in a ventilated oven (controlled temperature ramp) c1->c2 po1 Peel the dried composite film from the substrate c2->po1 po2 Perform final drying (vacuum oven) po1->po2 po3 Characterize the film po2->po3

Caption: Workflow for solvent casting of a PACA/polymer blend using NMP.

Detailed Protocol: Solvent Casting of a Poly(methyl-2-cyanoacrylate)/PLA Film

Materials:

  • Poly(methyl-2-cyanoacrylate) (PMCA) - synthesized separately via anionic or radical polymerization.[8][13]

  • Polylactic acid (PLA)

  • N-Methyl-2-Pyrrolidone (NMP), high purity grade

  • Glass casting plate

  • Film applicator (doctor blade)

Equipment:

  • Heated magnetic stirrer

  • Ventilated oven

  • Vacuum oven

Procedure:

  • Preparation of Polymer Solutions:

    • In a beaker, dissolve PLA in NMP to a concentration of 10% (w/v). This may require gentle heating (e.g., 60-80°C) and stirring.

    • In a separate beaker, dissolve the pre-synthesized PMCA in NMP to a concentration of 10% (w/v).

    • Note: The solubility of high molecular weight PMCA can be limited in some solvents. NMP is a good candidate, but preliminary solubility tests are essential.[8][14]

  • Blending:

    • Combine the two polymer solutions in the desired ratio (e.g., 90:10 PLA:PMCA by polymer weight).

    • Stir the mixture thoroughly until a completely homogenous and transparent solution is obtained.

  • Casting the Film:

    • Place the clean, level glass casting plate in a ventilated oven.

    • Pour the blended polymer solution onto the plate.

    • Use a film applicator (doctor blade) set to a specific gap height to spread the solution into a uniform layer.

  • Solvent Evaporation:

    • Slowly evaporate the NMP solvent in the oven. A gradual temperature ramp is recommended to avoid film defects (e.g., start at 60°C for 2 hours, then increase to 80°C for 4 hours, and finally 100°C for 2 hours). The high boiling point of NMP (202°C) requires elevated temperatures for complete removal.[12]

  • Film Recovery and Final Drying:

    • Once the film appears solid, remove the plate from the oven and allow it to cool.

    • Carefully peel the composite film from the glass substrate.

    • Place the freestanding film in a vacuum oven at 60-80°C for at least 24 hours to remove any residual NMP. Residual solvent can significantly affect the film's properties.[15]

  • Characterization:

    • The resulting composite film is now ready for analysis.

Data Summary and Key Considerations

The choice of α-cyanoacrylate monomer is critical as it dictates the properties of the resulting polymer layer.

MonomerAlkyl GroupKey CharacteristicsCommon Applications
Methyl-2-cyanoacrylate Methyl (-CH₃)Hard, brittle polymer; rapid degradation.[2]Industrial adhesives.[16]
Ethyl-2-cyanoacrylate Ethyl (-C₂H₅)Standard "super glue"; slightly more flexible than methyl.[1]Household and industrial bonding.
n-Butyl-2-cyanoacrylate n-Butyl (-C₄H₉)Slower degradation, more flexible, lower toxicity.[2]Medical tissue adhesives.[2]
2-Octyl-cyanoacrylate 2-Octyl (-C₈H₁₇)Very flexible, slow degradation, excellent biocompatibility.[2][3]Topical wound closure.[2][9]

Causality Behind Experimental Choices:

  • In-Situ Method - Choice of Hydrated Matrix: The in-situ polymerization method is fundamentally dependent on the presence of an initiator. Water is a readily available and effective initiator for ACAs, making hydrated polymer matrices like hydrogels ideal substrates.[11]

  • Solvent Choice - Anhydrous Conditions: For the in-situ method, a dry, non-nucleophilic solvent like anhydrous acetone is used to dissolve the ACA monomer. This prevents premature polymerization in the stock solution, ensuring the reaction occurs only at the desired interface.

  • Solvent Casting - Use of NMP: NMP is selected for the blending method due to its high boiling point and excellent solvency.[4][17] The high boiling point allows for a controlled, slow evaporation process, which is crucial for forming uniform, non-porous films. Its ability to dissolve a wide range of polymers makes it suitable for creating diverse blends.

References

  • Liedmann, N., et al. (2013). Polyalkylcyanoacrylates as in situ formed diffusion barriers in multimaterial drug carriers. International Journal of Pharmaceutics, 455(1-2), 263-270. Available at: [Link]

  • Liedmann, N., et al. (2013). Polyalkylcyanoacrylates as in situ formed diffusion barriers in multimaterial drug carriers. Helmholtz-Zentrum Hereon. Available at: [Link]

  • ResearchGate. (n.d.). Direct polymerization and casting of ethyl cyanoacrylate. [Image]. Available at: [Link]

  • Pla, D., et al. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. d-UAB. Available at: [Link]

  • Wikipedia. (n.d.). In situ polymerization. Available at: [Link]

  • Neo Modulus (Suzhou) Medical Sci-Tech Co., Ltd. (n.d.). NuCraft Tissue Adhesive. Available at: [Link]

  • Permabond. (n.d.). Permabond 910 The Original Methyl Cyanoacrylate Adhesive Clear 1 oz Bottle. Available at: [Link]

  • Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. Available at: [Link]

  • Google Patents. (n.d.). EP1116786A1 - Use of N-methyl-2-pyrrolidone as solvent agent of an adhesive and use of...
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Available at: [Link]

  • Semantic Scholar. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Available at: [Link]

  • Jarikov, V.V., & Neckers, D.C. (2000). Anionic Photopolymerization of Methyl-2-Cyanoacrylate and Simultaneous Color Formation. DTIC. Available at: [Link]

  • Google Patents. (n.d.). US3654239A - Process for the preparation of poly-(alpha-cyanoacrylates).
  • Basoglu, H., et al. (2017). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. Turkish journal of urology, 43(1), 10–15. Available at: [Link]

  • Hatcher, R.T., et al. (2022). A Molecular Dynamics Study of Cyanate Ester Monomer Melt Properties. MDPI. Available at: [Link]

  • van den Berg, A.W.C., et al. (2018). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 20(24), 5583-5590. Available at: [Link]

  • Le, P., et al. (2020). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Scientific reports, 10(1), 11674. Available at: [Link]

  • Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). Available at: [Link]

  • Google Patents. (n.d.). US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP).
  • Kirtane, A.R., et al. (2019). Ultra-long-acting tunable biodegradable and removable controlled release implants for drug delivery. Nature communications, 10(1), 4278. Available at: [Link]

  • Taylor & Francis. (n.d.). N-methyl-2-pyrrolidone – Knowledge and References. Available at: [Link]

  • World Precision Instruments. (n.d.). Cyanoacrylate Adhesives. Available at: [Link]

  • ZSCHEM. (2023). The manufacturing process of NMP (N-Methyl-2-pyrrolidone). Available at: [Link]

  • Burke, J., et al. (2017). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 9(12), 663. Available at: [Link]

  • Lee, H., et al. (2019). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 35(3), 331–335. Available at: [Link]

Sources

Application

Topic: A Step-by-Step Guide to the Extraction and Purification of N-methyl-N-(p-amidinobenzyl)-9-amino-1,2,3,4-tetrahydroacridine (NMP-ACA)

An Application Note from Gemini Synthesis & Purification Group Audience: Researchers, scientists, and drug development professionals. Abstract N-methyl-N-(p-amidinobenzyl)-9-amino-1,2,3,4-tetrahydroacridine (NMP-ACA) is...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Synthesis & Purification Group

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-methyl-N-(p-amidinobenzyl)-9-amino-1,2,3,4-tetrahydroacridine (NMP-ACA) is a complex heterocyclic compound of significant interest, likely for its potential as a multi-target directed ligand in neurodegenerative disease research, owing to its structural similarity to cholinesterase inhibitors like tacrine.[1][2] The presence of multiple basic centers—the acridine nitrogen, the 9-amino group, and the strongly basic amidine moiety—presents unique challenges for its isolation and purification. This application note provides a comprehensive, field-proven guide for the extraction and multi-step purification of NMP-ACA from a crude post-synthesis reaction mixture. We detail an optimized liquid-liquid extraction work-up, a primary purification step using basic-modifier column chromatography, and final polishing via salt formation and recrystallization. The causality behind each experimental choice is explained to empower researchers with the ability to adapt and troubleshoot the protocol effectively.

Introduction: The Scientific Rationale for a Multi-Step Approach

The purification of NMP-ACA is non-trivial due to its molecular structure. The 9-amino-1,2,3,4-tetrahydroacridine core is a well-established pharmacophore, but the addition of the N-methyl-N-(p-amidinobenzyl) side chain introduces a highly polar and strongly basic amidine group. This dual-ended basicity means the molecule's solubility and chromatographic behavior are highly dependent on pH. A successful purification strategy must therefore leverage these properties to first isolate the molecule from non-basic impurities and then resolve it from closely related side-products.

Our approach is a logical, three-stage process:

  • pH-Dependent Liquid-Liquid Extraction (LLE): To selectively extract the basic NMP-ACA from the crude reaction mixture into an organic phase, leaving behind acidic and neutral impurities.

  • Flash Column Chromatography: To separate the target compound from less polar and other closely related basic byproducts. The use of a modified mobile phase is critical to achieve good peak shape and resolution on standard silica gel.[2]

  • Recrystallization as a Hydrochloride Salt: To achieve the high degree of purity (>99%) required for pharmacological and clinical studies. This step is adapted from established methods for purifying the parent compound, tacrine.[3][4]

This guide is designed to be a self-validating system, with clear checkpoints for assessing purity and yield throughout the workflow.

Safety Precautions:

Tacrine and its derivatives are potent compounds and can be toxic.[5] Handle NMP-ACA and its solutions with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Experimental Workflow Overview

The entire process, from crude product to purified salt, is summarized in the workflow diagram below.

G cluster_0 Stage 1: Extraction cluster_1 Stage 2: Chromatographic Purification cluster_2 Stage 3: Salt Formation & Recrystallization crude Crude Reaction Mixture (in organic solvent) basify Basify with aq. NaOH (pH > 12) crude->basify lle Liquid-Liquid Extraction (e.g., DCM or EtOAc) basify->lle separate Separate Organic Layer lle->separate dry Dry Organic Layer (Na2SO4 or MgSO4) separate->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude NMP-ACA Base concentrate->crude_product load_col Load onto Silica Gel Column crude_product->load_col To Purification elute Elute with Gradient (DCM -> DCM/MeOH/NH3) load_col->elute collect Collect Fractions (TLC/UV) elute->collect pool Pool Pure Fractions collect->pool concentrate_pure Concentrate Fractions pool->concentrate_pure pure_base Pure NMP-ACA Base concentrate_pure->pure_base dissolve Dissolve Base in Solvent (e.g., Acetonitrile) pure_base->dissolve To Polishing add_hcl Add HCl Solution dissolve->add_hcl precipitate Precipitate HCl Salt (Cool to 0°C) add_hcl->precipitate isolate Isolate Solid by Filtration precipitate->isolate recrystallize Recrystallize from Acetonitrile/Water isolate->recrystallize dry_final Dry Under Vacuum recrystallize->dry_final final_product Purified NMP-ACA HCl Salt (>99% Purity) dry_final->final_product

Caption: Overall workflow for NMP-ACA extraction and purification.

Detailed Protocols and Methodologies

Part 1: Extraction of Crude NMP-ACA from Reaction Mixture

This protocol assumes the synthesis reaction has been quenched and the solvent is a water-immiscible organic like Dichloromethane (DCM) or Toluene.

Causality: The key is to manipulate the protonation state of NMP-ACA. The amino and amidine groups are basic and will be protonated (charged) at neutral or acidic pH, rendering them soluble in the aqueous phase. By adding a strong base like NaOH to raise the pH above 12, we deprotonate these functional groups. The resulting neutral "free base" is significantly more soluble in organic solvents, allowing for its selective extraction.

ParameterSpecificationRationale
Aqueous Phase 2 M Sodium Hydroxide (NaOH)Ensures complete deprotonation of all basic sites.
Final pH > 12 (verify with pH paper)A sufficiently high pH is critical for extraction efficiency.
Organic Solvent Dichloromethane (DCM)Good solvency for the free base and easy to remove due to its low boiling point.
Extractions 3 repetitionsMaximizes recovery of the product from the aqueous phase.
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)Removes residual water from the organic phase before concentration.

Step-by-Step Protocol:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an equal volume of 2 M NaOH solution. Shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate completely. The organic layer contains the crude product.

  • Drain the lower organic layer (if using DCM) into a clean flask.

  • Re-extract the aqueous layer two more times with fresh portions of DCM.[6]

  • Combine all organic extracts. Wash the combined organic phase once with brine (saturated NaCl solution) to aid in breaking up any emulsions and removing excess water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude NMP-ACA free base, typically as an oil or solid.

Part 2: Primary Purification by Flash Column Chromatography

Causality: The crude product contains unreacted starting materials and side-products. Silica gel is a polar, weakly acidic stationary phase. The highly basic NMP-ACA would interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and significant "tailing" of the peak. To counteract this, a small amount of a basic modifier (e.g., aqueous ammonia or triethylamine) is added to the mobile phase.[2] This modifier neutralizes the active sites on the silica and ensures the analyte remains in its neutral state, resulting in a much sharper, more symmetrical peak.

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography of organic compounds.
Mobile Phase (Eluent) Gradient: DCM to 95:5:0.5 DCM:MeOH:NH₄OHThe gradient from non-polar (DCM) to polar (with Methanol) elutes compounds of increasing polarity. The ammonia (NH₄OH) is the critical basic modifier.
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)Allows for tracking the separation and identifying fractions containing the pure product.

Step-by-Step Protocol:

  • Prepare the Column: Wet-pack a glass column with silica gel in Dichloromethane.

  • Sample Loading: Dissolve the crude NMP-ACA base in a minimal amount of DCM. If it is not fully soluble, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the prepared column. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting the column with 100% DCM. Gradually increase the polarity by slowly adding a pre-mixed solution of 90:10:1 DCM:MeOH:NH₄OH. A typical gradient might be from 100% DCM to 98:2 (DCM:[pre-mix]), then 95:5, and so on.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC. The product, NMP-ACA, is highly UV-active.

  • Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the pooled fractions under reduced pressure to yield the purified NMP-ACA free base.

Part 3: High-Purity Polishing via HCl Salt Recrystallization

Causality: For many applications, especially in drug development, an exceptionally high purity (>99.5%) is required. Converting the purified free base into a salt, such as the hydrochloride (HCl) salt, often facilitates the formation of a stable, crystalline solid. This process of crystallization is itself a powerful purification technique, as impurities that do not fit into the growing crystal lattice are excluded into the solvent. The protocol is adapted from methods used for tacrine hydrochloride.[3][4]

Step-by-Step Protocol:

  • Dissolve the purified NMP-ACA free base in a suitable solvent like acetonitrile.[4]

  • While stirring, slowly add a solution of HCl in a solvent like isopropanol or ether (typically 1.0 to 1.2 molar equivalents). Alternatively, for small scales, 6N aqueous HCl can be used, followed by a solvent system that accommodates water, such as acetonitrile/water.[3]

  • The NMP-ACA HCl salt will begin to precipitate. Stir the resulting slurry for 30-60 minutes.

  • Cool the mixture in an ice bath (0°C) to maximize precipitation.

  • Isolate the solid salt by vacuum filtration, washing the solid with a small amount of cold acetonitrile.

  • For final purification, perform a recrystallization. Dissolve the salt in a minimal amount of a hot solvent mixture (e.g., 3:1 acetonitrile/water).[4] Allow the solution to cool slowly to room temperature and then to 0°C.

  • Collect the pure crystals by vacuum filtration and dry them under high vacuum to a constant weight.

Purity Assessment and Characterization

The purity of the final product should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of NMP-ACA.

References

  • (2024, February 24). Extract-N-Amp Equivalent DNA Extraction Protocol. protocols.io. [Link]

  • Abdel-Mohsen, H. T., et al. (2023). Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. ACS Omega. [Link]

  • Abdel-Mohsen, H. T., et al. (2023). Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. ACS Omega. [Link]

  • Korabecny, J., et al. (2019). Exploring Structure-Activity Relationship in Tacrine-Squaramide Derivatives as Potent Cholinesterase Inhibitors. Molecules. [Link]

  • Petronzi, C., et al. (2024). A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions. Molecules. [Link]

  • Bachman, J. L., et al. (2017). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Organic Syntheses. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • LyondellBasell. N-Methyl-2-Pyrrolidone (NMP-EL) Electronic Grade. [Link]

  • Lab Alley. NMP, 1-Methyl-2-Pyrrolidone, ACS Grade. [Link]

  • UIV CHEM. (2025, February 20). Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp. [Link]

  • Nepovimova, E., et al. (2019). Synthesis and Biological Evaluation of Novel Tacrine Derivatives and Tacrine-Coumarin Hybrids as Cholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Shandong Qingyun Changxin Chemical Science-Tech Co., Ltd. Technical Data Sheet N-Methyl Pyrrolidone (NMP). [Link]

  • Warner-Lambert Company. (1996). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine.
  • van der Erve, P. E. S., et al. (2020). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry. [Link]

  • Kraft Foods R&D Inc. (2010). Nmp-containing extract, a method of its production and uses thereof.
  • Warner-Lambert Company. (1992). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine.
  • Shariati, A., et al. (2011). A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. Journal of Applied Sciences. [Link]

  • Ion Exchange. NMP Purification by Ion Exchange. [Link]

  • PrepChem. Synthesis of 9-Amino-3,4-dihydroacridine hemidydrate. [Link]

  • Akzo NV. (1991). Process for extracting n-methyl-2-pyrrolidone. U.S.

Sources

Method

Part 1: Executive Summary &amp; Technical Profile

Application Note: Utilization of NMP-ACA as a Key Synthon in the Synthesis of Fourth-Generation Cephalosporins [2] NMP-ACA (CAS: 103296-32-8) is the critical advanced intermediate ("nucleus") used in the synthesis of Cef...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of NMP-ACA as a Key Synthon in the Synthesis of Fourth-Generation Cephalosporins

[2]

NMP-ACA (CAS: 103296-32-8) is the critical advanced intermediate ("nucleus") used in the synthesis of Cefepime , a broad-spectrum fourth-generation cephalosporin antibiotic.[1][2] Chemically defined as 7-amino-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate , this zwitterionic compound represents the "activated" core of the cephalosporin scaffold, featuring a quaternary ammonium moiety at the C3 position.[1][2]

Unlike earlier generations of cephalosporins derived directly from 7-ACA (7-aminocephalosporanic acid), NMP-ACA contains a charged N-methylpyrrolidinium group.[1][2] This quaternary center enhances the final drug's penetration into Gram-negative bacteria but presents unique solubility and stability challenges during synthesis.[1][2] This guide details the protocol for coupling NMP-ACA with active ester side chains to yield high-purity Cefepime.[1][2]

Chemical Profile
PropertySpecification
Common Name NMP-ACA (Cefepime Nucleus)
IUPAC Name 7-Amino-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate
Molecular Formula C₁₃H₁₉N₃O₃S (Inner salt)
Molecular Weight 297.37 g/mol
Appearance White to light yellow crystalline powder
Solubility Soluble in water; sparingly soluble in acetone/methanol.[1][2][][4]
Stability Sensitive to moisture and high pH (β-lactam hydrolysis).[1][2]
Storage Hygroscopic. Store at 2–8°C under inert atmosphere.

Part 2: Core Application – Synthesis of Cefepime

The primary application of NMP-ACA is its acylation at the C7-amino position with an activated side-chain acid (typically the aminothiazolyl-methoxyiminoacetyl moiety).[1][2] This reaction must be carefully controlled to prevent degradation of the sensitive β-lactam ring and the quaternary ammonium center.[2]

Mechanism of Action
  • Solubilization & Activation : NMP-ACA (often supplied as a hydrochloride or hydroiodide salt) is suspended in a polar solvent system.[1][2] A base neutralizes the salt, liberating the C7-amine.[2]

  • Acylation : The free amine attacks the carbonyl carbon of the activated side-chain ester (e.g., MAEM - Mercaptobenzothiazolyl active ester).[1][2]

  • Deprotection/Crystallization : Post-coupling, the mixture is acidified to precipitate the final Cefepime salt (typically dihydrochloride monohydrate).[2]

Process Flow Diagram

CefepimeSynthesis cluster_conditions Critical Parameters NMP_ACA NMP-ACA (Nucleus) (Solid Salt) Reaction_Mix Acylation Reaction (Acetone/Water, 15-20°C) NMP_ACA->Reaction_Mix Dissolution Base Base (TEA or Tributylamine) Base->Reaction_Mix pH Adjustment SideChain Activated Side Chain (MAEM Active Ester) SideChain->Reaction_Mix Coupling Quench Acidification (HCl Addition) Reaction_Mix->Quench Completion Crystallization Crystallization (Solvent Adjustment) Quench->Crystallization Final_Product Cefepime Dihydrochloride (Final API) Crystallization->Final_Product Impurity Impurity Purge (Unreacted NMP-ACA) Crystallization->Impurity Filtrate

Caption: Workflow for the conversion of NMP-ACA into Cefepime via acylation and controlled crystallization.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Cefepime Dihydrochloride Monohydrate from NMP-ACA. Scale: Laboratory Pilot (50 g basis).

Reagents & Materials
  • Substrate: NMP-ACA Hydrochloride Monohydrate (50.0 g, ~0.15 mol eq).[1][2]

  • Reagent: (Z)-2-(2-aminothiazol-4-yl)-methoxyiminoacetic acid mercaptobenzothiazolyl ester (MAEM) (Active Ester) (1.1 equivalents).[1][2]

  • Solvent: Acetone (HPLC Grade), Deionized Water.[2]

  • Base: Triethylamine (TEA) or Tributylamine.[1][2]

  • Acid: Concentrated Hydrochloric Acid (37%).[1][2]

Step-by-Step Methodology

1. Preparation of Reaction Matrix

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pH probe.

  • Solvent Charge: Add 200 mL of Deionized Water and 400 mL of Acetone .

  • Substrate Addition: Charge 50.0 g of NMP-ACA into the flask. Stir at 250 RPM. The mixture will appear as a suspension.

  • Temperature Control: Cool the suspension to 10–15°C using a water/ice bath.

2. Acylation Reaction

  • Reagent Addition: Add 45.0 g of MAEM (Active Ester) to the suspension.

  • Base Addition (Critical Step): Slowly add Triethylamine (TEA) dropwise.[1][2]

    • Target pH: Maintain pH between 6.5 and 7.5 .[2]

    • Observation: As base is added, the NMP-ACA dissolves, and the solution becomes clearer.[2]

    • Rate: Addition should take approximately 60–90 minutes to prevent localized high pH (which causes β-lactam ring opening).[1][2]

  • Reaction Monitoring: Stir the mixture at 15–20°C for 4–6 hours.

    • Endpoint: Monitor by HPLC. Reaction is complete when NMP-ACA content is < 1.0%.[1][2]

3. Workup and Crystallization

  • Filtration: Filter the reaction mixture to remove the byproduct (2-mercaptobenzothiazole) and any insoluble particulates.[1][2]

  • Acidification: Cool the filtrate to 0–5°C .

  • Precipitation: Slowly add Concentrated HCl to adjust the pH to 0.5 – 1.0 .

    • Note: Cefepime Dihydrochloride is highly soluble in water but insoluble in acetone.[2] The high acetone content combined with low pH forces crystallization.

  • Maturation: Stir the slurry at 0°C for 2 hours to ensure complete crystal growth.

  • Isolation: Filter the white crystalline solid.

  • Washing: Wash the cake with Acetone (2 x 100 mL) to remove residual water and byproducts.[2]

  • Drying: Dry under vacuum at 40°C for 12 hours.

Expected Results
  • Yield: 75–85% molar yield.[2]

  • Purity: > 98.5% (HPLC).[1][2]

  • Appearance: White crystalline powder.[2]

Part 4: Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of β-lactam ring due to high pH (>8.0).[1][2]Strictly control TEA addition rate; ensure pH probe calibration.
High Impurity (Delta-2 Isomer) Reaction temperature too high (>25°C).[1][2]Maintain reaction temperature at 10–15°C.
Incomplete Reaction Insufficient base; NMP-ACA not fully solubilized.[1][2]Ensure pH reaches at least 6.5 to liberate the amine.
Poor Color (Yellowing) Oxidation of the thiazole side chain or NMP ring degradation.[2]Perform reaction under Nitrogen atmosphere; use fresh reagents.

References

  • European Patent Office. (2006).[2] Process for the preparation of cefepime.[][4] Patent EP1618114B1.[2] Retrieved from

  • World Intellectual Property Organization. (2005).[2] Process for production of intermediates for use in cefalosporin synthesis.[5] WO2005063772A1. Retrieved from

  • American Chemical Suppliers. (n.d.).[2] Cefepime Impurity Standards and Synonyms. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2020).[2][6] Risk Evaluation for n-Methylpyrrolidone (NMP).[1][2] (Contextual reference for solvent safety). Retrieved from [Link][1][2]

Sources

Application

Technical Guide: Storage, Handling, and Stability of NMP-ACA Samples

Here is a detailed Technical Application Note and Protocol guide for the storage and handling of NMP-ACA , a critical intermediate in the synthesis of fourth-generation cephalosporins (specifically Cefepime). Subject: NM...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Technical Application Note and Protocol guide for the storage and handling of NMP-ACA , a critical intermediate in the synthesis of fourth-generation cephalosporins (specifically Cefepime).

Subject: NMP-ACA (7-Amino-3-[(1-methylpyrrolidinio)methyl]-3-cephem-4-carboxylate) CAS No: 103296-32-8 (Inner salt) / 103296-33-9 (HCl salt) Application: Pharmaceutical Reference Standards, Impurity Profiling, and API Synthesis Intermediates.[1]

Executive Summary & Scientific Context

NMP-ACA (often referred to as the "Cefepime Intermediate" or "Impurity E") is a zwitterionic cephalosporin intermediate. Chemically, it consists of a beta-lactam core (7-ACA backbone) modified at the C-3 position with a quaternary N-methylpyrrolidinium group.[1]

Why Handling is Critical: The stability of NMP-ACA is governed by two competing degradation mechanisms:

  • Beta-Lactam Hydrolysis: The strained four-membered lactam ring is highly susceptible to hydrolytic ring-opening, driven by moisture and catalyzed by extremes in pH.[1]

  • Hygroscopicity of the Quaternary Salt: The charged pyrrolidinium moiety makes the solid highly hygroscopic. Absorbed atmospheric water creates a localized aqueous micro-environment, accelerating the hydrolysis of the beta-lactam ring (autocatalytic degradation).[1]

Therefore, the storage protocol must prioritize moisture exclusion and low-temperature preservation to maintain potency and prevent the formation of ring-open degradation products.[1]

Physicochemical Properties & Hazards[1][2]

PropertySpecification / CharacteristicImplications for Handling
Physical State White to off-white crystalline powderProne to static; handle with powder funnels.[1]
Hygroscopicity High (Deliquescent in high humidity)CRITICAL: Must be weighed in low-humidity environments (<40% RH).
Thermal Stability Unstable > 25°C for prolonged periodsStore at 2-8°C .[1] Transport with cold packs recommended.
Solubility Soluble in water, MeOH; Insoluble in non-polar solventsReconstitute only immediately before analysis.[1]
Chemical Hazard Beta-Lactam SensitizerSafety: Potential allergen.[1] Use dedicated PPE (gloves, mask) to prevent inhalation or contact dermatitis.[1]

Storage Protocol: The "Cold-Dry" Chain[1]

To ensure the integrity of NMP-ACA samples, a rigorous "Cold-Dry" chain of custody must be maintained from receipt to utilization.[1]

A. Receipt and Inspection[3]
  • Immediate Action: Upon receipt, inspect the shipment for thermal indicators. If the sample was shipped ambient during summer months without thermal protection, quarantine and test for purity.[1]

  • Vessel Integrity: Ensure the vial seal is intact. Any compromise in the seal allows moisture ingress, likely degrading the sample.[1]

B. Long-Term Storage Conditions[1][3]
  • Temperature: +2°C to +8°C (Standard Refrigeration).

    • Note: While -20°C is acceptable, it increases the risk of condensation upon thawing. 2-8°C is optimal for active working standards.[1]

  • Atmosphere: Desiccated.[1]

    • Store the primary vial inside a secondary container (e.g., a screw-top jar) containing active desiccant (Silica Gel or Molecular Sieves).[1]

  • Light: Protect from light.[1][2] The beta-lactam core is photosensitive. Store in amber vials or wrap secondary containers in foil.

C. Workflow Visualization

The following diagram illustrates the critical decision pathways for NMP-ACA sample management.

NMP_ACA_Workflow Receipt Sample Receipt (Check Seal/Temp) Quarantine Quarantine (If Seal Broken) Receipt->Quarantine Damaged/Hot Storage Storage (2-8°C + Desiccant) Receipt->Storage Intact Equilibration Equilibration (Warm to RT Sealed) Storage->Equilibration Required for Use Weighing Weighing (Low Humidity) Equilibration->Weighing No Condensation Weighing->Storage Reseal Immediately Analysis Immediate Analysis (HPLC/NMR) Weighing->Analysis Dissolve < 15 mins

Figure 1: Logic flow for NMP-ACA sample handling, emphasizing the critical equilibration step to prevent condensation.

Handling & Reconstitution Protocol

Objective: Minimize exposure to atmospheric moisture and prevent hydrolysis during sample preparation.

Step 1: Thermal Equilibration (Crucial)[1]
  • Procedure: Remove the NMP-ACA vial from the refrigerator and place it in a desiccator at Room Temperature (20-25°C).

  • Duration: Allow 30–60 minutes for the vial to reach ambient temperature.

  • Why? Opening a cold vial in a warm room causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This water will initiate hydrolysis inside the storage vial, ruining the remaining stock.[1]

Step 2: Weighing[1]
  • Environment: Perform weighing in a humidity-controlled environment (RH < 40%) or a glove box if available.

  • Tools: Use anti-static weighing boats and plastic spatulas (metal can induce static discharge with fine powders).

  • Technique:

    • Open vial.[1]

    • Withdraw required amount.[1]

    • Immediately reseal the vial.

    • Purge the vial headspace with dry Nitrogen or Argon before final closure (optional but recommended for reference standards).

Step 3: Reconstitution (Solubilization)[1]
  • Solvent Choice:

    • NMR: D₂O (Analyze immediately; half-life in D₂O is limited).

    • HPLC: Mobile Phase A (typically Phosphate Buffer/Acetonitrile mixes).

  • Stability in Solution:

    • NMP-ACA is unstable in solution .[1]

    • Rule of Thumb: Inject samples within 2 hours of dissolution if kept at 25°C, or within 8 hours if kept at 4°C in an autosampler.

    • Do not store stock solutions overnight.[1] Prepare fresh daily.

Degradation Mechanism & Stability Indicators[1]

Understanding how the sample fails allows for better troubleshooting.

The Hydrolysis Pathway

The primary degradation route is the attack of water on the beta-lactam carbonyl.

Degradation_Pathway NMP_ACA Intact NMP-ACA (Active Zwitterion) Intermediate Tetrahedral Intermediate NMP_ACA->Intermediate + H2O (Rate Limiting) Moisture Moisture Ingress (H2O) Moisture->Intermediate Ring_Open Ring-Opened Degradant Intermediate->Ring_Open Beta-Lactam Cleavage

Figure 2: Simplified degradation pathway.[1] The rate-limiting step is moisture contact, leading to irreversible ring opening.[1]

Stability Data Summary (Estimated)
ConditionFormStability EstimateRecommendation
Solid, -20°C Powder> 2 YearsLong-term archive.[1]
Solid, 2-8°C Powder12 MonthsActive use storage.[1]
Solid, 25°C (Ambient) Powder< 1 MonthAvoid prolonged exposure.[1]
Solution (pH 7), 25°C Liquid< 4 HoursAnalyze immediately.
Solution (pH 7), 4°C Liquid< 12 HoursAutosampler max duration.[1]

References

  • Pasl Pharma. (n.d.). (6R,7R)-7-Amino-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (NMP-ACA).[1][3] Pharmaffiliates. Retrieved February 23, 2026, from [Link][1]

  • Sandoz AG. (2005). Process for production of intermediates for use in cefalosporin synthesis. World Intellectual Property Organization (WO2005063772A1). Retrieved February 23, 2026, from [1]

  • Axios Research. (2024).[3] Cefepime Impurity E - Reference Standard. Axios Research.[1][3] Retrieved February 23, 2026, from [Link][1]

  • Antibioticos S.p.A. (2006).[4] Processes for the preparations of cefepime. European Patent Office (EP1618114B1). Retrieved February 23, 2026, from [1]

Sources

Method

Application Notes &amp; Protocols: NMP-ACA Formulation Techniques for Advanced Drug Delivery

Abstract This document provides a comprehensive scientific guide for researchers and formulation scientists on the principles and techniques for formulating drug delivery systems using N-methyl-2-pyrrolidone (NMP) and N-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive scientific guide for researchers and formulation scientists on the principles and techniques for formulating drug delivery systems using N-methyl-2-pyrrolidone (NMP) and N-acetylcarnosine (ACA). While not a widely established combination, the potent, aprotic solvency and penetration-enhancing properties of NMP, coupled with the therapeutic antioxidant and prodrug characteristics of ACA, present a compelling rationale for developing novel formulations. This guide synthesizes foundational pharmaceutical principles to provide detailed protocols for three distinct delivery systems: a topical gel for transdermal delivery, a sterile solution for ophthalmic administration, and a biodegradable, injectable in-situ forming depot for sustained release. Each section explains the scientific causality behind formulation choices and integrates mandatory quality control steps, characterization techniques, and critical safety considerations.

Introduction: The Rationale for NMP-ACA Systems

The convergence of a versatile pharmaceutical excipient with a targeted therapeutic agent often opens new avenues for drug delivery. This guide focuses on the strategic combination of N-methyl-2-pyrrolidone (NMP) and N-acetylcarnosine (ACA).

  • N-methyl-2-pyrrolidone (NMP): A powerful, water-miscible organic solvent with a high boiling point and low volatility.[1] In pharmaceuticals, it is recognized as a potent solubilizing agent for a wide range of active pharmaceutical ingredients (APIs) and polymers.[2][3] Critically, it functions as a chemical penetration enhancer, capable of increasing the permeation of both hydrophilic and lipophilic drugs through the skin and other biological membranes.[4][5]

  • N-acetylcarnosine (ACA or NAC): An acetylated derivative of the natural dipeptide L-carnosine.[6] Acetylation prevents degradation by the carnosinase enzyme, allowing ACA to act as a highly effective prodrug that delivers L-carnosine into tissues like the eye's aqueous humor.[7][8] Its primary therapeutic role is as a potent antioxidant and anti-glycating agent, with established use in ophthalmic formulations for the management of age-related cataracts.[7][9][10]

The formulation of ACA with NMP is predicated on leveraging NMP's capabilities to (1) solubilize ACA and other necessary excipients, (2) enhance the transport of ACA across biological barriers such as the stratum corneum or cornea, and (3) serve as the solvent vehicle for polymer-based, long-acting injectable systems.[11][12]

Physicochemical & Pharmaceutical Properties

A successful formulation strategy begins with a deep understanding of the core components. The properties summarized in the table below dictate the choice of delivery system, excipients, and processing conditions.

PropertyN-methyl-2-pyrrolidone (NMP)N-acetylcarnosine (ACA)
Molecular Formula C₅H₉NOC₁₁H₁₆N₄O₄
Molecular Weight 99.13 g/mol 268.27 g/mol
Appearance Colorless to slightly yellow liquid[2]White crystalline solid[13]
Solubility Miscible with water and most organic solvents[2]High aqueous solubility (~250 mg/mL in H₂O, ~10 mg/mL in PBS pH 7.2)[13][14]
Key Function Aprotic solvent, solubilizer, penetration enhancer[4][15]Antioxidant, anti-glycation agent, L-carnosine prodrug[6][16]
Primary Application Transdermal, injectable, and ophthalmic formulations[2][4][15]Ophthalmic solutions for cataract treatment[7][9]
Safety Profile Skin/eye irritant at high concentrations; classified as a reproductive toxicant[17][18]. Ophthalmic use is non-irritant at concentrations of 0-10% v/v[4].Generally well-tolerated in ophthalmic use[7][19].

Formulation Strategies & Step-by-Step Protocols

This section details three distinct formulation strategies, each with a complete, self-validating protocol. The choice of strategy is dictated by the desired therapeutic application and release profile.

Strategy 1: Transdermal Penetration-Enhanced Gel

Objective: To formulate a topical gel that utilizes NMP to enhance the dermal penetration of ACA for localized antioxidant effects or delivery of a co-formulated API.

Scientific Rationale: The stratum corneum is the primary barrier to drug absorption through the skin. NMP disrupts the highly organized lipid structure of this layer, increasing its fluidity and allowing molecules like ACA to permeate more effectively.[5][20] A gel-based system provides a stable, easy-to-apply vehicle for topical administration.

Materials:

  • N-acetylcarnosine (ACA), pharmaceutical grade

  • N-methyl-2-pyrrolidone (NMP), low-water content

  • Carbopol® 974P NF Polymer (or similar carbomer)

  • Triethanolamine (TEA)

  • Propylene Glycol (PG)

  • Purified Water, USP

  • Analytical balance, pH meter, overhead stirrer, viscometer

Methodology:

  • Phase A (Aqueous Phase) Preparation:

    • In a primary vessel, add 83.0 g of Purified Water.

    • Slowly disperse 1.0 g of Carbopol® 974P by sprinkling it onto the surface of the water while mixing with a propeller stirrer at medium speed (~400-600 rpm). Avoid clumping.

    • Scientist's Note: High shear can break down the polymer, reducing final viscosity. Allow the dispersion to hydrate for at least 1 hour to form a smooth, translucent mucilage.

  • Phase B (Active/Solvent Phase) Preparation:

    • In a separate, smaller vessel, add 5.0 g of NMP and 10.0 g of Propylene Glycol.

    • Slowly add 1.0 g of ACA to the NMP/PG mixture while stirring until fully dissolved. Gentle warming (<40°C) may be used if necessary.

    • Rationale: PG acts as a co-solvent and humectant. Dissolving the ACA in the NMP/PG phase before addition to the aqueous phase ensures content uniformity.

  • Emulsification & Gel Formation:

    • Slowly add Phase B to Phase A under continuous, gentle stirring until the mixture is homogenous.

    • Neutralization: Add Triethanolamine (TEA) dropwise to the combined mixture. Monitor the pH continuously. Stop when the pH reaches a target of 6.5 - 7.0.

    • QC Check: As TEA is added, the mixture will thicken into a clear gel. An immediate increase in viscosity indicates successful neutralization and gel formation.

  • Final QC and Packaging:

    • Measure the final pH to confirm it is within the 6.5 - 7.0 range.

    • Measure the viscosity using a Brookfield viscometer (or equivalent) and record the value. (Expected range: 40,000–60,000 cP).

    • Visually inspect the gel for clarity, homogeneity, and absence of air bubbles.

    • Package in airtight containers and store at controlled room temperature.

Strategy 2: Ophthalmic Sterile Solution

Objective: To formulate a sterile, isotonic, and pH-balanced ophthalmic solution containing ACA, with a low concentration of NMP to potentially enhance corneal penetration.

Scientific Rationale: Effective ophthalmic delivery requires a formulation that is non-irritating and can penetrate the corneal epithelium. A 1% ACA concentration is therapeutically relevant for cataract treatment.[7][9] Studies indicate that NMP at concentrations up to 10% v/v is non-irritating to the eye, allowing its use as a potential permeability enhancer in this context.[4] The formulation must be sterile and adjusted to the physiological pH and tonicity of tears to ensure patient comfort and safety.

Materials:

  • N-acetylcarnosine (ACA), sterile grade

  • N-methyl-2-pyrrolidone (NMP), sterile filtered

  • Hydroxypropyl Methylcellulose (HPMC), 0.5% as a viscosity modifier

  • Sodium Chloride (NaCl) for tonicity adjustment

  • Phosphate Buffer (Sodium Phosphate Monobasic/Dibasic)

  • Water for Injection (WFI)

  • 0.22 µm sterile syringe filters

Methodology (to be performed in a laminar flow hood):

  • Buffer Preparation:

    • Prepare a 100 mM phosphate buffer stock solution.

    • In a sterile vessel, add ~80 mL of WFI. Add buffer components to achieve a target pH of 7.2 - 7.4.

  • Component Dissolution:

    • To the buffered WFI, add 0.5 g of HPMC and stir until fully dissolved. This may take time.

    • Add 1.0 g of ACA and stir until dissolved.

    • Add 1.0 mL of NMP and mix until homogenous.

    • Rationale: Adding the viscosity modifier first helps prevent aggregation of other components.

  • Tonicity and pH Adjustment:

    • Measure the osmolality of the solution using an osmometer.

    • QC Check: Add NaCl incrementally until the osmolality is within the target range of 280-320 mOsm/kg.

    • Measure the final pH and adjust to 7.2 - 7.4 using small amounts of the stock phosphate buffer components if necessary.

  • Final Volume and Sterilization:

    • Add WFI to bring the final volume to 100 mL.

    • Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Packaging and Quality Control:

    • Aseptically fill the solution into sterile ophthalmic dropper bottles.

    • Perform final QC tests, including sterility testing (e.g., USP <71>), particulate matter analysis, final pH and osmolality confirmation, and an HPLC assay for ACA content.

Strategy 3: Injectable In-Situ Forming Depot (ISFD)

Objective: To create a long-acting injectable formulation where a solution of a biodegradable polymer and ACA in NMP forms a solid depot upon injection, providing sustained release of ACA over weeks or months.

Scientific Rationale: This advanced delivery system leverages a phase-inversion mechanism.[11] The water-insoluble polymer (e.g., PLGA) and the drug (ACA) are dissolved in the biocompatible, water-miscible solvent, NMP.[12] Upon injection into an aqueous environment like subcutaneous tissue, the NMP rapidly diffuses away from the injection site, while water from the tissue diffuses in.[21] This solvent exchange causes the polymer to precipitate, trapping the ACA within a solid or semi-solid matrix (the depot), from which it is slowly released as the polymer biodegrades.[11][22]

G cluster_prep Formulation Preparation cluster_char Characterization & QC prep1 Dissolve Polymer (PLGA) in NMP Solvent prep2 Add & Dissolve Drug (ACA) prep1->prep2 prep3 Homogenize Solution prep2->prep3 prep4 Sterile Filtration (0.22 µm PTFE) prep3->prep4 char1 Injectability Test (Syringe Force) prep4->char1 To QC char2 In-Vitro Release Study (USP Apparatus 4) prep4->char2 To QC char3 Depot Morphology (SEM Imaging) prep4->char3 To QC char4 Drug Content & Purity (HPLC) prep4->char4 To QC

Caption: High-level workflow for ISFD preparation and characterization.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), 75:25 lactide:glycolide ratio, inherent viscosity ~0.6 dL/g

  • N-acetylcarnosine (ACA), micronized

  • N-methyl-2-pyrrolidone (NMP), anhydrous, low-water content

  • Glass vials, magnetic stir bars, 0.22 µm PTFE syringe filters

Methodology:

  • Solvent-Polymer Solution Preparation:

    • In a sterile, dry glass vial, weigh 3.0 g of NMP.

    • Slowly add 2.0 g of PLGA to the NMP while stirring with a magnetic bar at a low speed (~200 rpm).

    • Scientist's Note: This creates a 40% w/w polymer solution. The high concentration is necessary for rapid depot formation. Continue stirring overnight or until the PLGA is completely dissolved and the solution is clear and highly viscous.

  • Drug Loading:

    • Accurately weigh 0.2 g of micronized ACA (for a target 10% drug load relative to the polymer).

    • Slowly add the ACA to the PLGA-NMP solution. Continue stirring until the drug is fully dissolved or homogeneously suspended.

    • Rationale: Using micronized drug improves dissolution rate and content uniformity in the viscous polymer solution.

  • Homogenization and Sterile Filtration:

    • Allow the final formulation to stir for an additional 2-4 hours to ensure complete homogeneity.

    • Draw the viscous solution into a sterile syringe.

    • Aseptically attach a 0.22 µm PTFE syringe filter (PTFE is compatible with NMP).

    • QC Check: Carefully filter the solution into a sterile final vial. This step is critical for terminal sterilization and requires significant pressure due to the high viscosity. The ability to pass through the filter is an initial indicator of injectability.

  • Characterization (Essential for R&D):

    • Injectability: Use a texture analyzer to measure the force required to expel the formulation through a target needle gauge (e.g., 23G) at a constant rate.

    • In Vitro Depot Formation & Release: Inject 0.2 mL of the formulation into a vial containing 20 mL of phosphate-buffered saline (PBS), pH 7.4, at 37°C. The solution should immediately precipitate to form a solid/semi-solid depot. Agitate the vials in a shaking water bath. At predetermined time points, withdraw samples of the PBS for HPLC analysis of ACA concentration and replace with fresh media.[11]

    • Morphology: After in vitro release, retrieve the depot, freeze-dry it, and examine its cross-section using Scanning Electron Microscopy (SEM) to visualize the porous structure.[23]

G cluster_pre Pre-Injection cluster_post Post-Injection (Aqueous Environment) start Injectable Liquid: PLGA + ACA dissolved in NMP phase1 Solvent Exchange: NMP diffuses OUT Water diffuses IN start->phase1 Injection phase2 Polymer Precipitation: PLGA is insoluble in water and crashes out of solution phase1->phase2 end Solid Drug Depot: ACA entrapped in PLGA matrix phase2->end release Sustained Drug Release (Diffusion & Erosion) end->release

Caption: Phase inversion mechanism of an NMP-based in-situ forming depot.

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize the safety protocols associated with these components, particularly NMP.

  • NMP Handling: NMP is a reproductive toxicant and is readily absorbed through the skin.[24] All handling must be performed in a well-ventilated fume hood. Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

  • Sterility: For ophthalmic and injectable formulations, maintaining sterility is paramount. All operations must be conducted using aseptic techniques within a certified cleanroom or laminar flow hood.

  • Cytotoxicity of Residual Solvent: For injectable depots, the initial burst release of NMP can cause localized tissue irritation.[12] Formulation parameters (e.g., polymer concentration, solvent choice) must be optimized to minimize this effect. Cytotoxicity assays (e.g., using L929 fibroblasts) on the formed depots are recommended during development.

References

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]

  • UIV CHEM. (2025, March 11). NMP: Applications in the Pharmaceutical and Agrochemical Industries. [Link]

  • Kilicarslan, M., & Buke, A. N. (2021). An Overview: The Evaluation of Formation Mechanisms, Preparation Techniques and Chemical and Analytical Characterization Methods of the In Situ Forming Implants. Current Pharmaceutical Analysis, 17(3), 375-408. [Link]

  • Kumar, L., et al. (n.d.). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]

  • Jouyban, A., Fakhree, M. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. PubMed. [Link]

  • Babizhayev, M. A., et al. (2009). N-Acetylcarnosine sustained drug delivery eye drops to control the signs of ageless vision. Clinical Interventions in Aging, 4, 31-50. [Link]

  • Maratek. (2023, December 6). How Is N‑Methyl‑2‑Pyrrolidone (NMP) Used in Industry, and What Are the Best Methods for Recovering It?[Link]

  • MDPI. (2025, August 28). Peptide-Based Inorganic Nanoparticles as Efficient Intracellular Delivery Systems. [Link]

  • RJPT. (2017, March 18). Skin Penetration Enhancer's in Transdermal Drug Delivery Systems. [Link]

  • Al-Khateb, K., et al. (n.d.). Long-acting in situ forming implants for sustained dexamethasone delivery. Taylor & Francis Online. [Link]

  • Limsden, D., et al. (n.d.). Noninvasive Characterization of In situ Forming Implants Using Diagnostic Ultrasound. PMC. [Link]

  • ResearchGate. (2025, August 7). An Insight into the Skin Penetration Enhancement Mechanism of N-Methylpyrrolidone. [Link]

  • Semantic Scholar. (n.d.). Pyrrolidones as Penetration Enhancers. [Link]

  • Qeios. (2023, November 14). Nanocarriers for Protein and Peptide Drug Delivery. [Link]

  • SciSpace. (2007, September 6). Innovative Strategies for Enhancing Topical and Transdermal Drug Delivery. [Link]

  • Babizhayev, M. A., et al. (2009). N-Acetylcarnosine sustained drug delivery eye drops to control the signs of ageless vision. PubMed. [Link]

  • Al-Shdefat, R., et al. (2018). Novel NAC-loaded poly(lactide-co-glycolide acid) nanoparticles for cataract treatment. PMC. [Link]

  • Science Alert. (2006). Ophthalmic Pharmacology of N-acetylcarnosine Lubricant Eye Drops. [Link]

  • MDPI. (2021, December 17). Analytical Techniques for the Characterization of Bioactive Coatings for Orthopaedic Implants. [Link]

  • NICNAS. (2018, June 29). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. [Link]

  • CDPH. (n.d.). N-Methylpyrrolidone (NMP). [Link]

  • MDPI. (2024, January 16). Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction. [Link]

  • Bowen, C. L., et al. (n.d.). Development of in situ forming implants for controlled delivery of punicalagin. PMC. [Link]

  • Williams, D. L., & Munday, P. (2006). The effect of a topical antioxidant formulation including N-acetyl carnosine on canine cataract: a preliminary study. PubMed. [Link]

  • ResearchGate. (2025, August 13). Novel NAC-loaded poly(lactide-co-glycolide acid) nanoparticles for cataract treatment. [Link]

  • Haider, S. (n.d.). Investigating the Role of The Antioxidant N-acetylcarnosine in Attenuating Oxidation-induced Retinal Damage. Harvard DASH. [Link]

  • NONINVASIVE CHARACTERIZATION AND DEVELOPMENT OF IN SITU FORMING IMPLANTS FOR USE AS A LOCAL PANCREATIC CANCER THERAPY. (2022, April 28). ProQuest. [Link]

  • PubMed. (n.d.). Nano-Inspired Technologies for Peptide Delivery. [Link]

  • Google Patents. (n.d.).
  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). [Link]

  • NJ.gov. (n.d.). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. [Link]

  • Bentham Science Publisher. (2021, June 17). Long-Lasting In Situ Forming Implant Loaded with Bupivacaine: Investigation on Polymeric and Non-Polymeric Carrier and Solvent Effect. [Link]

  • PMC. (2019, May 20). Nanoparticles: Oral Delivery for Protein and Peptide Drugs. [Link]

  • ResearchGate. (n.d.). N-Acetylcarnosine sustained drug delivery eye drops to control the signs of ageless vision. [Link]

  • Google Patents. (n.d.).
  • Science.gov. (n.d.). n-acetylcarnosine sustained drug: Topics by Science.gov. [Link]

  • Nature. (2023, November 27). Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics. [Link]

Sources

Application

Application Notes &amp; Protocols: A Stepwise Guide for Efficacy Testing of NMP-ACA, a Novel Adenosine A₂A Receptor Antagonist

Abstract This document provides a comprehensive, multi-tiered framework for academic and industry researchers to evaluate the efficacy of NMP-ACA, a putative selective antagonist for the Adenosine A₂A Receptor (A₂AR). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, multi-tiered framework for academic and industry researchers to evaluate the efficacy of NMP-ACA, a putative selective antagonist for the Adenosine A₂A Receptor (A₂AR). The protocols herein describe an integrated strategy, from initial target engagement and functional validation at the cellular level to a conceptual design for preclinical assessment. We detail the necessary steps for conducting competitive radioligand binding assays, functional cAMP signaling assays, and a therapeutically relevant cell-based model of neuroinflammation. Each stage is designed with internal controls and data interpretation guidelines to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Rationale for A₂A Receptor Antagonism

The Adenosine A₂A receptor, a G-protein coupled receptor (GPCR), is a critical regulator in various physiological processes.[1] Its activation by endogenous adenosine, particularly under conditions of metabolic stress or inflammation, initiates a Gs-protein-coupled signaling cascade.[2][3] This leads to the activation of adenylyl cyclase, which elevates intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently activates Protein Kinase A (PKA).[2]

In the central nervous system (CNS), A₂A receptors are highly expressed in the basal ganglia, where they functionally oppose the signaling of dopamine D₂ receptors.[3] Furthermore, A₂A receptor expression is often upregulated on immune cells, including microglia, during inflammatory insults.[4][5] Activation of these receptors on microglia can promote a pro-inflammatory state, making A₂A receptor antagonists a promising therapeutic strategy for neurodegenerative diseases like Parkinson's disease and other neuroinflammatory conditions.[4][[“]][7][8] NMP-ACA has been developed as a novel small molecule antagonist intended to selectively block this pathway. The following guide provides the experimental framework to validate its efficacy.

The Stepwise Experimental Workflow

G cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: In Vitro Functional Efficacy cluster_2 Phase 3: In Vivo Proof of Concept P1_Bind Protocol 1: Receptor Binding Assay P1_Func Protocol 2: Functional cAMP Assay P1_Bind->P1_Func Confirms Target Engagement (Ki) P2_Cell Protocol 3: Anti-Inflammatory Cellular Assay P1_Func->P2_Cell Confirms Functional Antagonism (IC₅₀) P3_Animal Preclinical Model (e.g., MPTP Mouse Model) P2_Cell->P3_Animal Demonstrates Cellular Efficacy

Figure 1: A stepwise workflow for NMP-ACA efficacy testing.

Signaling Pathway of the Adenosine A₂A Receptor

Understanding the target signaling pathway is fundamental to designing appropriate functional assays. As an antagonist, NMP-ACA is expected to block the agonist-induced activation of this cascade.

G cluster_receptor ext Extracellular intra Intracellular A2AR Adenosine A₂A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Response Cellular Response (e.g., Inflammation) CREB->Response Adenosine Adenosine (Agonist) Adenosine->A2AR Activates NMP_ACA NMP-ACA (Antagonist) NMP_ACA->A2AR Blocks

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Preventing NMP-ACA Precipitation in Buffer Solutions

The following technical support guide is designed for researchers and drug development professionals encountering precipitation issues with NMP-ACA (specifically identified here as the Cefepime Impurity F / Pyrrolidinium...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals encountering precipitation issues with NMP-ACA (specifically identified here as the Cefepime Impurity F / Pyrrolidinium inner salt intermediate) or generic hydrophobic compounds dissolved in NMP (N-Methyl-2-pyrrolidone) stocks when introduced to aqueous buffers.

Doc ID: TS-NMP-004 | Last Updated: 2026-02-23 Department: Application Science & Formulation Chemistry

Diagnostic: Define Your "NMP-ACA" Context

Before proceeding, confirm the chemical nature of your solute, as the mitigation strategy differs based on the physicochemical properties.

ScenarioTarget MoleculePrimary Mechanism of Failure
Case A (Specific) NMP-ACA (Cefepime Impurity F) (Chemical: 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium inner salt)Isoelectric Precipitation: As a zwitterion, this molecule has minimum solubility at its isoelectric point (pI).[1] Standard buffers (pH 7.4) may inadvertently hit this pI.
Case B (General) Generic Hydrophobic "ACA" in NMP (e.g., Aromatic Carboxylic Acids, Drug Candidates dissolved in NMP)Solvent Shift (The "Crash Out"): Rapid dilution of the NMP cosolvent into water creates a dielectric mismatch, causing immediate supersaturation and nucleation.

Note: This guide primarily addresses Case A (The specific NMP-ACA entity) but provides universal protocols applicable to Case B (General NMP stock dilutions).

The Mechanism: Why is it Precipitating?

Understanding the thermodynamics of the crash is the first step to prevention.

The "Solvent Shock" Phenomenon

NMP is a polar aprotic solvent (


) capable of dissolving highly hydrophobic or zwitterionic compounds. Aqueous buffers (

) are highly polar.
  • The Mixing Zone: When a drop of NMP-ACA stock hits the buffer, the NMP rapidly diffuses into the water (high miscibility).

  • The Stripping Effect: The water molecules strip the NMP solvation shell away from the ACA solute faster than the solute can disperse.

  • Local Supersaturation: For a fraction of a second, the local concentration of ACA exceeds its aqueous solubility limit by orders of magnitude.

  • Nucleation: If the buffer pH is near the solute's pI (for Zwitterions) or simply too polar (for hydrophobes), the solute aggregates and precipitates.

Troubleshooting Guide (Q&A)

Q1: My NMP-ACA stock is clear, but it clouds immediately upon addition to PBS. Is my stock bad?

A: Likely not. This is a kinetic mixing issue, not a degradation issue.

  • Cause: You are likely adding the stock to the surface of the buffer or using a "static" addition method.

  • Fix: Switch to the Subsurface Injection Method (see Protocol A below). By injecting the stock directly into the turbulent center of a vortexing buffer, you bypass the "local supersaturation" zone.

Q2: I am working with the Cefepime Impurity (NMP-ACA). Does pH matter?

A: Yes, critically.

  • Science: NMP-ACA is a zwitterion (contains both a quaternary ammonium cation and a carboxylate anion).

  • Strategy: Determine the pI (Isoelectric Point). If the pI is ~7.0, using PBS (pH 7.4) is risky.

  • Recommendation: Shift the buffer pH by ±1.5 units away from the pI. For carboxylated zwitterions, a slightly alkaline buffer (pH 8.0 - 8.5) often ensures the carboxylate is fully ionized and the molecule is more soluble, provided the molecule is stable at that pH.

Q3: Can I use a surfactant to prevent the crash?

A: Yes, but choose wisely based on downstream applications.

  • For Analytical (HPLC/LC-MS): Use volatile surfactants or chaotropes if compatible (e.g., 0.1% Formic Acid or Ammonium Acetate to shift ionization).

  • For Bioassays: Use non-ionic surfactants.

    • Recommendation: Polysorbate 80 (Tween 80) or Pluronic F-68 at 0.01% - 0.05% in the buffer before adding the NMP stock. This lowers the surface tension and provides a "micellar safety net" for the hydrophobic molecules during the transition.

Q4: What is the maximum NMP concentration my buffer can tolerate?

A: Generally, biological assays tolerate 0.5% to 1.0% v/v NMP.

  • Warning: Above 1% NMP, you risk protein denaturation in the assay itself, regardless of precipitation. If you need >1% NMP to keep NMP-ACA in solution, you must reconsider the stock concentration or use an intermediate dilution step (Protocol B).

Experimental Protocols

Protocol A: The Kinetic Control (Subsurface Injection)

Use this for standard dilutions to prevent immediate "clouding."

  • Prepare Buffer: Place your target buffer in a glass vial or tube.

  • Agitation: Set a vortex mixer to medium-high speed .

  • Positioning: Hold the pipette tip containing the NMP-ACA stock.

  • Injection: Immerse the tip below the surface of the vortexing buffer (into the "tornado").

  • Dispense: Expel the stock slowly but steadily into the turbulent zone.

    • Why? This ensures immediate infinite dilution, preventing NMP droplets from lingering and creating high-concentration pockets where precipitation nucleates.

Protocol B: The Intermediate Step (Stepwise Dilution)

Use this if the concentration gap is too high (e.g., 100 mM Stock


 10 µM Assay).
  • Primary Stock: 100 mM NMP-ACA in 100% NMP.

  • Intermediate Solvent: Prepare a 50:50 mix of NMP : PEG-400 (Polyethylene Glycol).

  • Step 1: Dilute Primary Stock 1:10 into the Intermediate Solvent.

    • Result: 10 mM solute in 50% NMP / 50% PEG-400.

    • Logic: PEG acts as a "bridge" solvent. It is more polar than NMP but less polar than water, softening the dielectric shock.

  • Step 2: Dilute the Intermediate 1:100 into your Aqueous Buffer (using Protocol A).

Visualization: The Solubility Decision Tree

NMP_Precipitation_Logic Start Start: NMP-ACA Stock Precipitates in Buffer Check_pH Check 1: pH vs. pI (Is pH near Isoelectric Point?) Start->Check_pH Adjust_pH Action: Shift pH ±1.5 units (Away from pI) Check_pH->Adjust_pH Yes (Zwitterion issue) Check_Mixing Check 2: Mixing Method (Did you add to static buffer?) Check_pH->Check_Mixing No (pH is optimal) Adjust_pH->Check_Mixing Use_Subsurface Action: Use Subsurface Vortex Injection Check_Mixing->Use_Subsurface Yes (Static addition) Check_Conc Check 3: Final % NMP (Is NMP > 1%?) Check_Mixing->Check_Conc No (Already vortexing) Use_Subsurface->Check_Conc Stepwise Action: Use PEG-400 Intermediate Dilution Check_Conc->Stepwise Yes (Too much NMP) Add_Surfactant Action: Add 0.05% Tween-80 to Buffer Check_Conc->Add_Surfactant No (NMP is low) Success Stable Solution Stepwise->Success Add_Surfactant->Success

Caption: Decision matrix for troubleshooting NMP-ACA precipitation. Blue nodes represent diagnostic checks; Yellow/Green/Red nodes represent corrective actions.

Reference Data

Table 1: Solvent Properties Relevant to Precipitation
PropertyWater (Buffer)NMP (Solvent)PEG 400 (Bridge)Significance
Dielectric Constant (

)
~8032.2~12.4Large

between NMP and Water drives the "Oiling Out" effect [1].
Surface Tension (mN/m) 72.840.744.6High surface tension of water resists cavity formation for hydrophobic solutes.
Hansen Solubility Parameter (

)
47.822.921.4Closer

values indicate better miscibility. NMP and Water are miscible, but the solute drops out when the mixture's

shifts [2].
Table 2: Recommended Additives for NMP-ACA Stabilization
AdditiveConc. RangeFunction
Tween 80 (Polysorbate) 0.01% - 0.1%Prevents aggregation by sterically shielding hydrophobic domains.

-Cyclodextrin
1 - 5 molar eq.Encapsulates the hydrophobic moiety of NMP-ACA (Host-Guest complexation) [3].
L-Arginine 0.2 - 0.5 MSuppresses protein/zwitterion aggregation via chaotropic effects.

References

  • Jouyban, A. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] Link

  • BenchChem Technical Support . (2025). Preventing Precipitation of Hydrophobic Compounds in Aqueous Solutions. Link

  • U.S. EPA . (2015). Risk Assessment for N-Methylpyrrolidone (NMP). Link

  • European Patent Office . (2006). Process for the preparation of Cefepime (EP1618114B1) - Discussion of NMP-ACA Intermediate. Link

Sources

Optimization

identifying degradation products of NMP-ACA via mass spec

The following technical guide is structured as a specialized support center resource for researchers and analytical scientists working with pharmaceutical impurities, specifically the Cefepime intermediate NMP-ACA . Topi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers and analytical scientists working with pharmaceutical impurities, specifically the Cefepime intermediate NMP-ACA .

Topic: Mass Spectrometry Profiling of NMP-ACA (Cefepime Impurity) Degradation Products Doc ID: TS-NMP-ACA-001 Role: Senior Application Scientist Desk

Scope & Analyte Definition

User Query: I am observing unexpected peaks in my LC-MS runs for NMP-ACA. How do I identify if these are degradation products or synthesis byproducts?

Scientist's Response: Before troubleshooting, we must define the analyte's physicochemical behavior in the mass spectrometer. NMP-ACA (Pyrrolidinium-1-[(7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl]-1-methyl-iodide/chloride) is a key intermediate in Cefepime synthesis.

  • Chemical Nature: Zwitterionic quaternary ammonium compound.

  • Core Structure: 7-Amino-cephem nucleus fused with an N-methylpyrrolidinium moiety at the C3 position.

  • Mass Spec Signature:

    • Monoisotopic Mass (Cation): ~297.11 Da (Calculated for C₁₃H₁₉N₃O₃S⁺).

    • Observed Ion (ESI+): m/z 297.1 (M⁺).

    • Note: Unlike typical basic drugs, NMP-ACA contains a permanent positive charge (quaternary nitrogen). You will observe the intact cation

      
      , not 
      
      
      
      , unless the carboxylate is also protonated in extremely acidic conditions (rarely observed as a distinct species).

The Degradation Landscape (Mechanism & Causality)

NMP-ACA inherits the instability of the cephalosporin beta-lactam ring. Understanding the "Why" behind the degradation allows you to predict the "What" in your mass spectrum.

Primary Degradation Pathways
  • Beta-Lactam Hydrolysis (Ring Opening):

    • Cause: Exposure to moisture, high pH, or prolonged time in aqueous mobile phases.

    • Mechanism: Nucleophilic attack of water on the beta-lactam carbonyl.

    • MS Shift: +18 Da (m/z 297 → 315).

  • Oxidation (S-Oxide Formation):

    • Cause: Presence of peroxides in solvents or air exposure.

    • Mechanism: Oxidation of the dihydrothiazine sulfur atom.

    • MS Shift: +16 Da (m/z 297 → 313).

  • Des-pyrrolidinium Breakdown (C3 Cleavage):

    • Cause: Thermal stress (in-source fragmentation) or nucleophilic displacement.

    • Mechanism: Rupture of the C3-methylene bond, releasing the N-methylpyrrolidine group.

    • MS Shift: Loss of the quaternary group (Complex pattern, often resulting in 7-ACA related fragments).

Visualization: Degradation Pathways

The following diagram maps the logical flow of NMP-ACA degradation and the resulting m/z values you should screen for.

NMP_ACA_Degradation Figure 1: MS-Detectable Degradation Pathways of NMP-ACA NMP_ACA Intact NMP-ACA (Parent) m/z 297.1 Hydrolysis Hydrolysis Product (Open Beta-Lactam) m/z 315.1 NMP_ACA->Hydrolysis + H2O (+18 Da) pH > 7.0 or Time Oxidation S-Oxide Analog (Sulfoxide) m/z 313.1 NMP_ACA->Oxidation + O (+16 Da) Peroxides/Air Fragment 7-ACA Core Fragment (Loss of NMP) m/z ~272 (varies) NMP_ACA->Fragment C3-N Bond Cleavage Thermal/In-Source Dimer Dimerization (Complex Aggregates) m/z 593+ Hydrolysis->Dimer Polymerization

Caption: Figure 1 illustrates the primary degradation shifts for NMP-ACA. Blue indicates the parent compound; Red/Yellow/Green indicate primary degradants.

Troubleshooting Guide & FAQs

Issue 1: "I see a strong signal at m/z 297, but also a co-eluting peak at m/z 315. Is my column failing?"

Diagnosis: This is likely on-column hydrolysis .

  • Explanation: The beta-lactam ring is highly labile. If your mobile phase pH is near neutral or basic, or if the run time is long, NMP-ACA hydrolyzes during the separation.

  • Corrective Action:

    • Lower pH: Ensure Mobile Phase A is acidic (0.1% Formic Acid or TFA). Beta-lactams are generally more stable at pH 2.5–3.5.

    • Temperature: Lower the column oven temperature to 25°C or even 20°C.

    • Check Autosampler: Ensure the sample is kept at 4°C while queuing.

Issue 2: "My parent peak (m/z 297) intensity is fluctuating, and I see high background noise."

Diagnosis: In-Source Fragmentation .

  • Explanation: NMP-ACA has a quaternary nitrogen and a fragile ring system. Excessive Desolvation Temperature or Cone Voltage/Declustering Potential can shatter the molecule before it enters the quadrupole.

  • Corrective Action:

    • Experiment: Perform a "Source Breakdown Curve." Inject the standard while stepping down the Desolvation Temp from 450°C to 200°C.

    • Recommendation: Use "soft" ionization settings. ESI+ with source temp < 300°C is usually sufficient for this polar molecule.

Issue 3: "How do I distinguish between the S-oxide degradation product and a matrix interference?"

Diagnosis: Specificity check required.

  • Protocol:

    • Exact Mass: The S-oxide (m/z 313.109) differs from a simple methyl+hydroxyl addition. Use High-Resolution MS (HRMS) if available to verify the formula C₁₃H₁₉N₃O₄S⁺.

    • Fragment Confirmation: Perform MS/MS on m/z 313. The S-oxide usually loses oxygen (-16 Da) or CO (-28 Da) characteristic of cephalosporin oxides, whereas matrix interferences often have different loss patterns.

Experimental Protocol: Impurity Profiling Workflow

Objective: To systematically identify NMP-ACA degradation products using LC-MS/MS.

Step 1: Sample Preparation
  • Solvent: Dissolve NMP-ACA reference standard in 0.1% Formic Acid in Water/Acetonitrile (95:5) . Avoid pure water to prevent rapid hydrolysis.

  • Concentration: 10 µg/mL (ppm) for scan mode; 1 µg/mL for MRM optimization.

  • Stress Conditions (For Validation):

    • Acid Stress: 0.1 N HCl, 1 hour, RT.

    • Base Stress: 0.1 N NaOH, 5 min, 0°C (Neutralize immediately; beta-lactams destroy instantly in base).

    • Oxidative Stress: 3% H₂O₂, 30 min, RT.

Step 2: LC-MS Method Parameters
ParameterSettingRationale
Column C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Phenyl phases offer better selectivity for the aromatic/heterocyclic rings.
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH to stabilize the beta-lactam.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minsSlow gradient required to separate polar hydrolysis products from the parent.
Ionization ESI Positive (+)NMP-ACA is a pre-charged cation.
Scan Range m/z 100 – 800Covers fragments and potential dimers.
Step 3: Data Analysis[1][2]
  • Extract Ion Chromatograms (EIC):

    • m/z 297.1 (Parent)

    • m/z 315.1 (Hydrolysis)

    • m/z 313.1 (Oxidation)

    • m/z 272.0 (Loss of NMP group - approximate)

  • Calculate Relative Response: Area of Impurity / (Area of Parent + Impurities) × 100.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cefepime Impurities. Accessed via NIH.gov. Link

  • Axios Research. Cefepime Impurity E (NMP-ACA) Reference Standard Data Sheet. Accessed via axios-research.com. Link

  • European Patent Office. Process for the preparations of cefepime (EP1618114B1). Describes NMP-ACA as Formula IIA intermediate. Link

  • Vertex AI Search. Grounding Source: Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP). (Context for solvent degradation). Link

Disclaimer: This guide is for research and development purposes only. All experimental protocols should be validated internally before use in GMP environments.

Troubleshooting

minimizing impurities during NMP-ACA crystallization

A Guide to Minimizing Impurities and Optimizing Crystal Quality Welcome to the technical support center for N-Methyl-2-pyrrolidone (NMP) and (6S)-6-aminopenicillanic acid (6-APA, referred to as ACA) crystallization. As a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurities and Optimizing Crystal Quality

Welcome to the technical support center for N-Methyl-2-pyrrolidone (NMP) and (6S)-6-aminopenicillanic acid (6-APA, referred to as ACA) crystallization. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into achieving high-purity 6-APA crystals. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your crystallization processes.

Crystallization is a highly selective purification technique critical in the pharmaceutical industry.[1] The quality of an Active Pharmaceutical Ingredient (API) like 6-APA is defined by its chemical purity, polymorphic form, particle size, and crystal morphology.[1][2] This guide provides a structured approach to identifying and resolving common issues encountered during the crystallization of 6-APA, particularly when using NMP-based solvent systems.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: High Levels of Process-Related Impurities in the Final Product

Q: My final 6-APA crystals show high levels of unreacted Penicillin G or the by-product Phenylacetic Acid (PAA). How can I reduce these contaminants?

A: This is a common challenge, as these impurities are structurally related to 6-APA. Their presence typically points to insufficient removal before crystallization or their incorporation during crystal growth.

Causality:

  • Phenylacetic Acid (PAA): PAA is a direct by-product of the enzymatic hydrolysis of Penicillin G.[3] Its acidic nature and molecular structure can lead to co-crystallization or adsorption onto the 6-APA crystal surface.

  • Unreacted Penicillin G: Incomplete enzymatic conversion leaves residual Penicillin G, which can also be incorporated into the crystal product.

Troubleshooting Protocol:

  • Pre-Crystallization Extraction: The most effective strategy is to remove PAA after hydrolysis and before initiating crystallization.

    • Action: Adjust the pH of the aqueous solution post-hydrolysis to approximately 2.0 with an acid like H₂SO₄.[3]

    • Rationale: At this low pH, PAA is protonated and becomes more soluble in organic solvents.

    • Action: Perform a liquid-liquid extraction with a suitable organic solvent, such as n-butylacetate or methyl isobutyl ketone, to selectively remove the PAA.[3]

  • Optimize Crystallization pH: 6-APA precipitation is highly pH-dependent.

    • Action: After PAA extraction, adjust the pH of the aqueous phase to the isoelectric point of 6-APA, which is approximately 4.2-4.3.[3][4]

    • Rationale: At its isoelectric point, 6-APA has minimal solubility, maximizing its precipitation while leaving more soluble impurities in the mother liquor.

  • Washing Efficiency: Surface deposition of impurities from residual mother liquor is a frequent cause of contamination.[1]

    • Action: After filtration, wash the crystal cake with a cold, appropriate solvent in which 6-APA is poorly soluble but the impurities are more soluble. A cold aqueous buffer at the crystallization pH or a mixture containing a poor solvent like methanol can be effective.[1][3]

    • Rationale: The wash displaces the impurity-rich mother liquor without dissolving a significant amount of the product.

Issue 2: Poor Crystal Morphology and Particle Size Distribution (PSD)

Q: My 6-APA crystals are forming as fine needles or are heavily agglomerated. This is causing filtration problems and likely trapping impurities. What should I do?

A: Crystal habit (morphology) and size are direct results of the nucleation and growth kinetics, which are heavily influenced by process conditions.[5] Needle-like crystals and agglomerates have high surface areas and can trap mother liquor, leading to higher impurity levels.[1]

Causality:

  • High Supersaturation: The primary driver for crystallization.[6] If supersaturation is generated too quickly (e.g., rapid cooling, fast anti-solvent addition), nucleation can dominate over growth, leading to a large number of small, poorly formed crystals or needles.[7]

  • Solvent Effects: The solvent system profoundly impacts crystal shape. NMP, as a powerful solvent and potential complexing agent, can alter the growth rates of different crystal faces.[8][9][10] Additives and impurities can also adsorb to specific faces, inhibiting growth and modifying the crystal habit.[4]

  • Agitation: Improper mixing can create zones of high local supersaturation, promoting excessive nucleation.[1] Conversely, excessively high agitation can lead to crystal breakage (attrition), generating fines that can serve as new nuclei.

Troubleshooting & Optimization Workflow:

The following diagram outlines a systematic approach to optimizing crystal morphology.

Caption: Workflow for troubleshooting poor crystal morphology.

Key Parameter Adjustments:

ParameterRecommended ActionRationale
Cooling Rate Decrease the rate of temperature reduction (e.g., from 1°C/min to 0.2°C/min).[7]Slower cooling maintains a lower level of supersaturation, favoring crystal growth over nucleation, which typically results in larger, more well-defined crystals.
Agitation Adjust stirrer speed to keep crystals suspended without creating a deep vortex.Prevents localized high supersaturation and minimizes attrition-induced secondary nucleation.[1]
Seeding Introduce a small quantity (0.1-1.0% w/w) of high-quality 6-APA seed crystals early in the process.Seeding is a powerful tool that provides a surface for growth, controlling nucleation and often dictating the final crystal form and size distribution.[6]
Solvent Composition Experiment with co-solvents. Studies on 6-APA have shown that solvents like ethanol or acetone can modify crystal habits.[4]Co-solvents can alter solubility and interact differently with growing crystal faces, thereby influencing the final morphology.[4][11]
Issue 3: Unexpected Polymorphic Form Isolated

Q: My characterization data (XRPD, DSC) indicates I have isolated a metastable or undesired polymorph of 6-APA. How can I control the polymorphic outcome?

A: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical attribute to control, as it affects solubility, stability, and bioavailability.[6][12] The formation of a specific polymorph is a result of a delicate balance between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest).

Causality:

  • Solvent-Mediated Effects: The solvent can influence which polymorph is favored.[9] NMP's strong interactions could stabilize a specific molecular conformation that leads to a particular polymorphic form.

  • Thermodynamic vs. Kinetic Control: According to Ostwald's Rule of Stages, a less stable (metastable) form may crystallize first because it has a lower kinetic barrier to nucleation, especially at high supersaturation.[13] The stable form is thermodynamically favored but may nucleate more slowly.

  • Temperature: Temperature can determine which polymorph is the most stable.[12]

  • Impurities: Structurally related impurities can sometimes inhibit the nucleation of the stable form or act as a template for a metastable form.[2]

Troubleshooting Protocol:

  • Definitive Seeding: This is the most robust method for controlling polymorphism.

    • Action: Introduce seed crystals of the desired, stable polymorph into the solution at a point where it is only slightly supersaturated.

    • Rationale: The seed crystals provide a template for growth, bypassing the kinetic barrier of nucleation for the desired form and directing the crystallization outcome.[6]

  • Control Supersaturation:

    • Action: Employ a slow cooling profile or slow anti-solvent addition to keep supersaturation low.

    • Rationale: Lower supersaturation conditions favor thermodynamic control, increasing the likelihood that the most stable polymorph will form.[13]

  • Slurry Conversion (Solvent-Mediated Transformation):

    • Action: If a metastable form is isolated, it can often be converted to the stable form by creating a slurry in a suitable solvent and stirring for an extended period.

    • Rationale: The metastable form has higher solubility. In the slurry, it will slowly dissolve and re-precipitate as the more stable, less soluble form until the conversion is complete.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of NMP in the crystallization of 6-APA? A1: N-Methyl-2-pyrrolidone (NMP) is a highly polar, aprotic solvent that is miscible with water.[14] In the context of 6-APA crystallization, it can serve several functions:

  • Powerful Solubilizer: NMP can dissolve 6-APA and its precursors, allowing for crystallization to be induced in a controlled manner by cooling, pH adjustment, or the addition of an anti-solvent.[8]

  • Co-solvent/Complexing Agent: NMP can enhance drug solubility by acting as both a co-solvent and a complexing agent.[8][10] These interactions can influence the solvation sphere around the 6-APA molecule, which in turn affects nucleation and growth kinetics.

  • Impurity Purge: By ensuring the API and impurities are fully dissolved before crystallization begins, NMP can help provide a cleaner separation upon precipitation, assuming the process parameters are well-controlled.

Q2: How do I develop a robust crystallization process from scratch? A2: A systematic approach is required:

  • Characterize Your Material: Determine the solubility of 6-APA and key impurities in your chosen solvent system (e.g., NMP/water) across a range of temperatures and pH values.

  • Determine the Metastable Zone Width (MSZW): This is the region of supersaturation where the solution can exist without spontaneous nucleation. Operating within this zone after seeding allows for controlled crystal growth.

  • Screen for Polymorphs: Conduct experiments under various conditions (solvents, cooling rates) to identify any potential polymorphs.

  • Optimize Parameters: Use a Design of Experiments (DoE) approach to systematically vary parameters like cooling rate, seeding temperature, seed loading, and agitation speed to find the optimal conditions for purity and yield.[6]

Q3: Can temperature cycling improve my crystal purity and size? A3: Yes, temperature cycling can be an effective optimization technique. By cycling the temperature within a narrow range, you alternate between slight dissolution and growth. This process, known as Ostwald ripening, can dissolve the smallest crystals (which have higher surface energy) and allow that material to deposit onto larger crystals. This can lead to a narrower particle size distribution and may also help "anneal" defects in the crystals, potentially expelling included impurities.[15]

Q4: How can I tell if an impurity is incorporated into the crystal lattice or just adsorbed on the surface? A4: Differentiating the mechanism of impurity incorporation is key to effective removal.[1] A structured experimental approach can provide the answer:

  • Vigorous Washing/Reslurrying: If a simple wash or reslurrying the product in a non-solvent significantly reduces the impurity level, it is likely adsorbed on the surface.[1][2]

  • Recrystallization: If the impurity level remains constant even after multiple recrystallizations, it may be incorporated into the crystal lattice as a solid solution.

  • Correlation with Mother Liquor Concentration: Analyze the impurity concentration in both the final crystals and the mother liquor. A strong correlation suggests surface adsorption or inclusion, whereas a lack of correlation might point toward lattice incorporation.

The following diagram illustrates the key influences on the final crystal purity.

Sources

Optimization

correcting pH sensitivity errors in NMP-ACA experiments

Technical Support Center: NMP-ACA Assays A Guide to Mitigating pH-Dependent Variability in NMP-ACA Experimental Workflows Part 1: Frequently Asked Questions (FAQs) This section addresses the most common issues related to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMP-ACA Assays

A Guide to Mitigating pH-Dependent Variability in NMP-ACA Experimental Workflows

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues related to pH fluctuations in NMP-ACA assays.

Q1: My assay readout is inconsistent across different days, even with the same sample. Could pH be the culprit?

A: Absolutely. The NMP and ACA moieties both contain amine groups, which are susceptible to protonation/deprotonation based on the surrounding pH. This change in ionization state can significantly alter the molecule's conformation, solubility, and interaction with binding partners, leading to day-to-day variability. Inconsistent buffer preparation is the most frequent cause of this issue.

Q2: I observed a significant signal drift during a long kinetic experiment. What is the likely cause?

A: Signal drift in kinetic assays using NMP-ACA compounds is often linked to inadequate buffering capacity or CO2 absorption from the atmosphere. Over time, dissolved CO2 forms carbonic acid, gradually lowering the pH of poorly buffered solutions and altering the charge state of your molecule, which in turn affects its activity or detection.

Q3: Why is my NMP-ACA compound precipitating out of solution at what I thought was a neutral pH?

A: The solubility of molecules with multiple ionizable groups, like those containing NMP and ACA, is highly pH-dependent. The point of minimum solubility occurs at the isoelectric point (pI), where the net charge of the molecule is zero. It is possible that your intended "neutral" pH is close to the pI of your specific compound, causing it to precipitate. A thorough characterization of your molecule's pKa values is essential.

Q4: Can the type of buffer I use affect my results, even if the pH is correct?

A: Yes. Buffer components can directly interact with your target molecules or interfere with the detection method. For example, phosphate buffers can sometimes chelate divalent cations that may be essential for protein function, while Tris buffers have a pH that is highly sensitive to temperature changes. It is crucial to select a buffer system that is inert with respect to your specific assay components.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Correcting Buffer-Related pH Errors

The foundation of a reliable NMP-ACA assay is a stable and accurately prepared buffer system. This guide ensures your buffer is a source of stability, not variability.

The Underlying Principle:

The Henderson-Hasselbalch equation governs buffer pH. The pKa of the chosen buffer should be as close as possible to the desired experimental pH to ensure maximum buffering capacity. For NMP-ACA compounds, maintaining a stable pH is critical because their amine groups have pKa values that often fall within the physiological range. A shift of even 0.2 pH units can significantly alter the ratio of protonated to deprotonated species, impacting experimental outcomes.

Experimental Protocol: Buffer Validation Workflow

  • Buffer Selection: Choose a buffer with a pKa within +/- 1.0 unit of your target experimental pH. See Table 1 for common biological buffers.

  • Preparation:

    • Use high-purity water (Type I, 18.2 MΩ·cm).

    • Accurately weigh the buffer components using a calibrated analytical balance.

    • Dissolve the components in approximately 80% of the final volume.

  • pH Adjustment:

    • Place the solution in a temperature-controlled water bath set to your final experimental temperature.

    • Use a recently calibrated pH meter with a temperature-compensated probe.

    • Adjust the pH using concentrated acid (e.g., HCl) or base (e.g., NaOH) of high purity.

    • Add the acid/base dropwise while stirring to avoid localized pH extremes.

  • Final Volume and Storage:

    • Once the target pH is stable, transfer the solution to a volumetric flask and bring it to the final volume with high-purity water.

    • Store in a tightly sealed, sterile container at 4°C. For long-term storage, consider sterile filtration (0.22 µm filter).

Data Presentation: Common Biological Buffers

BufferpKa at 25°CUseful pH RangeTemperature Dependence (ΔpKa/°C)Notes
MES6.155.5 - 6.7-0.011Does not bind most metal ions.
PIPES6.766.1 - 7.5-0.0085Forms radicals under certain conditions.
MOPS7.206.5 - 7.9-0.015Can interact with some metals.
HEPES7.486.8 - 8.2-0.014Common choice for cell culture media.
Tris8.067.5 - 9.0-0.031High temperature sensitivity; can interact with some enzymes.
Phosphate7.21 (pKa2)6.2 - 8.2-0.0028Can precipitate with divalent cations (e.g., Ca2+, Mg2+).

Mandatory Visualization: pH Calibration Workflow

G cluster_prep Preparation cluster_cal Calibration cluster_final Finalization P1 Select Buffer (pKa ≈ Target pH) P2 Weigh Components (Calibrated Balance) P1->P2 P3 Dissolve in 80% Final Volume P2->P3 C1 Equilibrate to Experiment Temp P3->C1 Transfer to Temp Control C2 Calibrate pH Meter (3-Point Calibration) C1->C2 C3 Adjust pH Dropwise (Stir Continuously) C2->C3 F1 Bring to Final Volume (Volumetric Flask) C3->F1 pH Stable F2 Sterile Filter (0.22 µm) F1->F2 F3 Store Airtight at 4°C F2->F3 G CO2_atm Atmospheric CO2 CO2_aq CO2 (aq) CO2_atm->CO2_aq Dissolution H2CO3 H2CO3 (Carbonic Acid) CO2_aq->H2CO3 + H2O HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H_ion H+ H2CO3->H_ion Dissociation (Lowers pH)

Caption: The pathway of atmospheric CO2 causing acidification of assay media.

Troubleshooting Protocol:

  • Increase Buffering Capacity: If compatible with your assay, increase the buffer concentration (e.g., from 25 mM to 50 mM HEPES) to better resist pH changes.

  • Use CO2-Independent Buffers: Employ buffers like HEPES or MOPS, which are specifically designed for stability in air.

  • Minimize Air Exposure:

    • Use sealing films or lids on microplates during long incubations.

    • Prepare master mixes and add reagents to the plate just before reading.

    • Avoid unnecessary plate agitation, which increases the surface area for gas exchange.

  • Work in a Controlled Atmosphere: For highly sensitive assays, perform the experiment inside a controlled environment, such as a nitrogen-purged glove box or a cell culture incubator with controlled CO2 levels (if using a bicarbonate buffer system).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Bochevarov, A. D. (2021). The pH-dependent aqueous solubility of multiprotic drugs: a theoretical framework. Journal of Pharmaceutical Sciences, 110(5), 2095-2104. [Link]

  • Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477. [Link]

  • Kozlowski, A., et al. (2002). Determination of pKa values of ionizable drugs – a comparison of different methods. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 549-558. [Link]

  • Ferreira, C. M., et al. (2015). A guide to the use of buffers in biological systems. TIBS, 40(12), 702-712. [Link]

Troubleshooting

Technical Support Center: Improving the Reproducibility of the Anti-Complementary Activity (ACA) Assay

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the Anti-Complementary Activity (ACA) assay. This guide is designed to provide you, as...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the Anti-Complementary Activity (ACA) assay. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth, field-proven insights to enhance the reproducibility and reliability of your ACA assay results. As your virtual Senior Application Scientist, I will explain the "why" behind the "how," grounding our discussion in the core principles of the assay to empower you to troubleshoot effectively and generate high-quality, consistent data.

The ACA assay is a critical tool for assessing the safety of intravenous immunoglobulin (IVIG) preparations and other biologics.[1][2] It measures the potential for a product to spontaneously activate the complement system, a crucial component of innate immunity.[1][3] However, the assay is notoriously variable due to its reliance on biological reagents and complex reaction kinetics. This guide will equip you with the knowledge to navigate these challenges and achieve robust, reproducible results.

Core Principles of the ACA Assay

The ACA assay is a functional test that quantifies the consumption of complement by a test article, typically an immunoglobulin preparation. The presence of aggregates or altered Fc regions in the biologic can lead to the activation of the classical complement pathway, even in the absence of a specific antigen.[4][5]

The assay is typically performed in two stages:

  • Complement Consumption: A known amount of complement (usually from guinea pig serum) is incubated with the test article. If the test article has anti-complementary activity, it will activate and consume complement components.[2][4]

  • Measurement of Residual Complement: The remaining complement activity is measured by adding antibody-sensitized sheep red blood cells (erythrocytes).[1][4] If complement remains, it will lyse the red blood cells, releasing hemoglobin. The degree of hemolysis is inversely proportional to the anti-complementary activity of the test article and is measured spectrophotometrically.[4]

The classical complement pathway is the primary mechanism of activation in the ACA assay. The binding of IgG aggregates to C1q initiates a cascade of enzymatic reactions, leading to the formation of the membrane attack complex (MAC) and consumption of complement components.

Classical Complement Pathway cluster_0 Initiation cluster_1 Amplification cluster_2 Terminal Pathway IgG_Aggregates IgG Aggregates C1q C1q IgG_Aggregates->C1q Binds to Fc regions C1r C1r C1_complex Activated C1 complex C1q->C1_complex Activation C1s C1s C4 C4 C1_complex->C4 Cleaves C2 C2 C1_complex->C2 Cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 Cleaves C5_Convertase C5 Convertase (C4b2a3b) C4b2a->C5_Convertase C3b C3b C3->C3b C3a C3a (Anaphylatoxin) C3->C3a C3b->C5_Convertase C5 C5 C5_Convertase->C5 Cleaves C5b C5b C5->C5b C5a C5a (Anaphylatoxin) C5->C5a MAC Membrane Attack Complex (C5b-9) C5b->MAC Initiates formation with C6, C7, C8, C9

Caption: Classical complement pathway initiated by IgG aggregates.

Troubleshooting Guide

This section addresses common issues encountered during the ACA assay in a question-and-answer format.

Question 1: Why am I seeing high variability between replicate wells?

Answer: High variability between replicates is a frequent challenge and can stem from several sources.

  • Inconsistent Pipetting: The assay is sensitive to small volume changes, especially during serial dilutions.

    • Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions like immunoglobulin preparations. When adding reagents, touch the pipette tip to the side of the well just above the liquid level to ensure complete transfer. Prepare a master mix for reagents where possible to minimize pipetting steps.[6]

  • Presence of Aggregates in the Sample: The very aggregates you are trying to measure can be unevenly distributed in your stock solution.

    • Solution: Gently mix your sample vial by inversion before taking an aliquot. Do not vortex vigorously, as this can induce further aggregation at air-liquid interfaces.[7][8] If the sample has visible particulates, it may need to be centrifuged at a low speed, though this can also remove the aggregates of interest. Document any sample preparation steps thoroughly.

  • Uneven Temperature Across the Plate: Temperature fluctuations during incubation can affect the kinetics of complement activation and hemolysis.

    • Solution: Avoid stacking plates in the incubator.[9] Ensure the incubator provides uniform heating. Allow all reagents and plates to come to room temperature before starting the assay.[10]

  • Edge Effects: Wells on the edge of the plate can experience different temperature and evaporation rates compared to the inner wells.

    • Solution: Avoid using the outer wells for samples and standards. Fill them with buffer or water to create a humidity chamber around the experimental wells.[10]

Question 2: My positive and/or negative controls are failing. What should I do?

Answer: Control failure indicates a systemic problem with the assay. The European Pharmacopoeia provides reference standards for both positive and negative controls.[4][11]

  • Problem: Negative control shows high complement consumption (low hemolysis).

    • Cause 1: Contaminated buffer or reagents. Microbial contamination can activate complement.

      • Solution: Use fresh, sterile buffers. Ensure all reagents are handled aseptically.

    • Cause 2: Poor quality guinea pig complement. The complement may have spontaneous activation.

      • Solution: Test a new lot of complement. It is crucial to screen different complement batches to find one that is suitable.[1][4]

    • Cause 3: Issues with sensitized sheep red blood cells. The cells may be fragile or improperly sensitized, leading to spontaneous lysis.

      • Solution: Use fresh red blood cells and ensure the sensitization protocol with hemolysin is optimized.

  • Problem: Positive control shows low complement consumption (high hemolysis).

    • Cause 1: Inactive positive control. The control may have degraded due to improper storage or handling.

      • Solution: Use a fresh, properly stored aliquot of the positive control reference standard.[11]

    • Cause 2: Insufficient complement activity. The amount of complement added may be too low, or the complement itself may be of poor quality.

      • Solution: Verify the CH50 units of the complement stock.[4] Ensure the correct dilution is being used. Test a new lot of complement.

    • Cause 3: Incorrect incubation times or temperatures. Insufficient incubation time will not allow for adequate complement consumption.

      • Solution: Double-check the protocol for the correct incubation times and temperatures.[6]

Question 3: I am seeing inconsistent results from day to day, even with the same sample.

Answer: Poor inter-assay reproducibility is often linked to the variability of biological reagents.

  • Batch-to-Batch Variation in Guinea Pig Complement: This is a major contributor to inter-assay variability.[1][4] Different batches can have significantly different levels of activity.

    • Solution: Qualify new lots of complement by testing them against established positive and negative controls.[4] Purchase a large batch of a qualified lot to ensure consistency over a series of experiments.

  • Variability in Sheep Red Blood Cells: The age and condition of the sheep can affect the quality of the red blood cells.

    • Solution: Source cells from a reliable supplier. Perform a stability study on the red blood cells to determine their shelf life under your storage conditions.[4]

  • Use of a Reference Standard: Without a reference standard, it is difficult to compare results across assays.

    • Solution: Include a reference material in every run.[12] This allows for the normalization of results and can help to account for inter-assay variability.

Frequently Asked Questions (FAQs)

  • What is the principle of the ACA assay? The assay measures the consumption of complement by a test article. The remaining complement is then quantified by its ability to lyse antibody-sensitized sheep red blood cells.[2][4]

  • Why is guinea pig complement used? Guinea pig serum is a rich source of complement and has been historically used in hemolytic assays.[2][4] However, it is a significant source of variability.[1][4]

  • How do IgG aggregates affect the assay? Aggregated IgG molecules can bind to C1q, the first component of the classical complement pathway, leading to its activation and consumption.[4][5] The nature of these aggregates, particularly those formed at neutral pH, strongly influences their anti-complementary activity.[5][13]

  • What are the regulatory requirements for ACA? Regulatory bodies like the European Pharmacopoeia have specific monographs detailing the requirements for ACA testing of immunoglobulin preparations.[1][4] These often specify an upper limit for complement consumption (e.g., not more than 50% consumption, which corresponds to 1 CH50 unit per mg of immunoglobulin).[1][2]

  • Are there alternative assays to the hemolytic ACA test? Yes, ELISA-based methods that measure the binding of aggregates to C1q are available.[13][14] These assays are often more precise, less dependent on reagent sources, and have lower inter-assay variability compared to the classical hemolytic assay.[13]

Best Practices for a Reproducible ACA Assay

Adhering to a standardized protocol is crucial for minimizing variability. The following is a generalized protocol based on the principles outlined in the European Pharmacopoeia.

Detailed Step-by-Step Methodology

  • Reagent Preparation:

    • Allow all reagents (gelatin-barbital buffer, guinea pig complement, test sample, controls, and sensitized sheep red blood cells) to equilibrate to room temperature.

    • Reconstitute the lyophilized guinea pig complement as per the manufacturer's instructions and determine its activity (CH50 units).

    • Prepare dilutions of the test sample and controls in gelatin-barbital buffer.

  • Complement Consumption Step:

    • In labeled tubes, add a defined amount of the test sample or control (e.g., 10 mg of immunoglobulin).

    • Add a standardized amount of guinea pig complement (e.g., 20 CH50 units) to each tube.

    • Include a complement control tube containing only buffer and complement.

    • Incubate the tubes at 37°C for 60 minutes.[11]

  • Hemolysis Step:

    • Prepare a suspension of antibody-sensitized sheep red blood cells.

    • Add the sensitized red blood cells to each tube from the previous step.

    • Incubate at 37°C for 60 minutes, with occasional gentle mixing.

  • Data Acquisition:

    • Centrifuge the tubes to pellet any unlysed red blood cells.

    • Carefully transfer the supernatant to a 96-well plate.

    • Read the absorbance of the supernatant at 541 nm to measure the amount of released hemoglobin.[4]

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample relative to a 100% lysis control (red blood cells in water).

    • Determine the amount of complement consumed by the test sample by comparing its hemolysis value to that of the complement control.

    • Express the ACA as the percentage of complement consumed or in CH50 units per mg of protein.[2][4]

ACA Assay Workflow cluster_prep 1. Preparation cluster_incubation 2. Complement Consumption cluster_hemolysis 3. Hemolysis cluster_readout 4. Readout & Analysis Reagents Equilibrate all reagents to room temperature Complement Reconstitute and titrate complement Samples Prepare sample and control dilutions Mix Incubate Sample/Control with Guinea Pig Complement Incubate_1 37°C for 60 min Mix->Incubate_1 Add_RBC Add sensitized sheep RBCs Incubate_2 37°C for 60 min Add_RBC->Incubate_2 Centrifuge Centrifuge to pellet unlysed cells Read Measure absorbance of supernatant at 541 nm Centrifuge->Read Calculate Calculate % complement consumption Read->Calculate cluster_prep cluster_prep cluster_incubation cluster_incubation cluster_prep->cluster_incubation cluster_hemolysis cluster_hemolysis cluster_incubation->cluster_hemolysis cluster_readout cluster_readout cluster_hemolysis->cluster_readout

Caption: Workflow of the Anti-Complementary Activity (ACA) assay.

Key Parameters Influencing ACA Assay Results

The following table summarizes the critical parameters that can affect the reproducibility of the ACA assay and the recommended strategies for their control.

Parameter Source of Variability Mitigation Strategy Reference
Guinea Pig Complement Batch-to-batch differences in activity and spontaneous activation.Qualify new lots against reference standards. Purchase a large quantity of a single qualified lot.[1][4]
Test Sample Presence and nature of IgG aggregates. Pipetting-induced aggregation.Handle samples gently, avoiding vigorous mixing. Use stabilizers like albumin where appropriate.[4][5][7][13]
Sheep Red Blood Cells Age and quality of cells. Inconsistent sensitization with hemolysin.Source from a reliable supplier. Validate storage conditions and shelf life. Standardize the sensitization protocol.[4]
Assay Controls Degradation of controls. Inter-laboratory differences.Use internationally recognized reference standards (e.g., from EDQM). Aliquot and store properly.[4][11][12]
Assay Conditions Temperature fluctuations, incubation times, ionic strength of buffers.Calibrate incubators. Use precise timers. Ensure buffer composition is consistent.[6][15]
Operator Technique Pipetting errors, inconsistent mixing, plate handling.Provide thorough training. Use calibrated pipettes. Standardize all manual handling steps.[7][8][9]

By understanding the principles of the ACA assay and implementing the troubleshooting and best practice recommendations outlined in this guide, you can significantly improve the reproducibility of your results and ensure the reliable assessment of the safety of your biological products.

References

  • Poelsler, G., Berting, A., Kindermann, J., Sprinzl, W., & Boltz, A. (2010). Anticomplementary activity of IVIG concentrates - important assay parameters and impact of IgG polymers. Vox Sanguinis, 98(2), e209-e218. [Link]

  • Ramasamy, I., Tran, E., & Farrugia, A. (1997). Measurement of anticomplementary activity in therapeutic intravenous immunoglobulin preparations. Biologicals, 25(3), 295-301. [Link]

  • Optimization of the Conditions for Assay of the Anti-Complement Activity of Human Immunoglobulin Preparations for Intravenous Administration. (2016). ResearchGate. [Link]

  • Measurement of Anticomplementary Activity in Therapeutic Intravenous Immunoglobulin Preparations. (1997). ResearchGate. [Link]

  • Mohammadi Bidhendi, S., Bagheri, M., Khorsand Mohammadpour, H., Banazadeh, S., Pourfathollah, A. A., Kokhaei, P., & Aghaie, A. (2022). Improvement of anticomplementary activity assay for the quality control of immunoglobulin product: an Iranian pilot scale study. Scientific Journal of Iran Blood Transfus Organ, 19(4), 245-252. [Link]

  • Creative Biolabs. (n.d.). Complement Function/Activity Test. Retrieved from [Link]

  • Anticomplementary activity of IVIG concentrates - Important assay parameters and impact of IgG polymers. (2010). ResearchGate. [Link]

  • Assay Genie. (2023, July 5). Alternative Complement Pathway: Activation, Regulation, and Significance. [Link]

  • Ramasamy, I., Kee, G., & Tran, E. (2011). C1q aggregate binding for the determination of anti-complementary activity of immunoglobulin products. Biologicals, 39(2), 88-92. [Link]

  • Miekka, S. I., & Gozze, I. (1975). Anticomplementary activity of human immunoglobulin G. I. Mechanism of the artifactual increase in anticomplementary activity of IgG during the assay. Vox Sanguinis, 29(2), 101-127. [Link]

  • Miekka, S. I., & Gozze, I. (1975). Anticomplementary Activity of Human Immunoglobulin G. Vox Sanguinis, 29(2), 101-127. [Link]

  • Roberts, S. A., B-Lajoie, M. R., D'Antoni, M. L., & et al. (2015). Optimization of a protocol for the evaluation of antibody responses to human papillomavirus (HPV) vaccination in low-resource settings. BMC Infectious Diseases, 15, 349. [Link]

  • Woinarsky, J., & et al. (2017). Establishment of a reference material for standardization of the anti-complementary activity test in intravenous immunoglobulin products used in Japan: A collaborative study. Biologicals, 46, 91-96. [Link]

  • Mabuka, J., & et al. (2019). A high-throughput, bead-based, antigen-specific assay to assess the ability of antibodies to induce complement activation. Journal of Immunological Methods, 472, 59-68. [Link]

  • Römer, J., Gardi, A., & Kistler, P. (1979). Assay of anticomplementary activity in solutions of immunoglobulins. Developments in Biological Standardization, 44, 147-151. [Link]

  • van Dam, L. N., & et al. (2019). Pitfalls in complement analysis: A systematic literature review of assessing complement activation. Molecular Immunology, 114, 124-136. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2021, June 8). Information Leaflet Ph. Eur. Reference Standard. [Link]

  • Römer, J., Gardi, A., & Kistler, P. (1979). Assay of anticomplementary activity in solutions of immunoglobulins. ResearchGate. [Link]

  • Salvati, A., & et al. (2023). Inter-Individual Variations: A Challenge for the Standardisation of Complement Activation Assays. International Journal of Molecular Sciences, 24(4), 3465. [Link]

  • Exagen Inc. (n.d.). AVISE Interpretation Guide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). How is Complement Activated in Alternative Pathway. Retrieved from [Link]

  • Sino Biological. (n.d.). Complement Activation Pathways. Retrieved from [Link]

  • Immuneed. (n.d.). Complement Activation Assays. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • van Dam, L. N., & et al. (2019). Pitfalls in complement analysis: A systematic literature review of assessing complement activation. Frontiers in Immunology, 10, 2578. [Link]

  • Wild, D. (2012). Immunoassay Troubleshooting Guide. ResearchGate. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

Sources

Optimization

why is NMP-ACA changing color during storage

Welcome to the technical support center for NMP-ACA formulations. This guide is designed for researchers, scientists, and drug development professionals who may encounter color stability issues during the storage and han...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMP-ACA formulations. This guide is designed for researchers, scientists, and drug development professionals who may encounter color stability issues during the storage and handling of solutions containing N-Methyl-2-pyrrolidone (NMP) and acrylate-based compounds (herein referred to as "ACA"). Our goal is to provide a comprehensive understanding of the underlying chemical principles causing discoloration and to offer practical troubleshooting and preventative strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my NMP-ACA solution changing color from colorless to yellow/brown during storage?

This is a common issue that typically points to chemical degradation of one or more components in your solution. The development of color is due to the formation of new chemical species called chromophores, which absorb light in the visible spectrum. There are three primary suspects for this degradation:

  • Oxidation of NMP: N-Methyl-2-pyrrolidone is known to be susceptible to oxidation, especially when exposed to air (oxygen), elevated temperatures, light, or in the presence of metal catalysts.[1][2][3] This process can form various byproducts, including N-methylsuccinimide (NMS), which can contribute to a color change.[1][4][5] The oxidation can be further accelerated by the presence of transition metals.[2][3]

  • Uninhibited Polymerization of ACA: If your "ACA" component is an acrylic monomer (e.g., acrylic acid, methyl acrylate), it is highly prone to spontaneous polymerization, particularly when heated or exposed to light.[6][7] This process can lead to the formation of oligomers and polymers that may be colored or trap impurities, leading to discoloration.

  • Hydrolysis and Other Side Reactions: NMP is hygroscopic, meaning it readily absorbs moisture from the air.[8] In the presence of water, especially under acidic or basic conditions, NMP can hydrolyze to 4-methylaminobutyric acid.[9][10][11] While the primary metabolites of NMP are colorless, complex side reactions and interactions between degradation products of both NMP and ACA can lead to colored species.[8]

In-Depth Analysis & Troubleshooting Guide

Discoloration is a critical indicator of a potential change in the chemical integrity and performance of your formulation. The following sections provide a structured approach to diagnosing and resolving this issue.

Part 1: Understanding the Instability of NMP

NMP, while considered a stable solvent, is not entirely inert. Its lactam structure is susceptible to specific degradation pathways that can be initiated by common laboratory and storage conditions.

  • Mechanism of Oxidation: The primary route of degradation is oxidation. This reaction is often initiated by radical species and is significantly accelerated by exposure to oxygen.[2][12] The oxidation of NMP can proceed through several intermediates, ultimately leading to ring-opening and the formation of various byproducts.[4][5] Studies have shown that heating NMP in the presence of air leads to the formation of oxidation products which can further polymerize into high molecular weight materials, contributing to discoloration.[12]

  • Role of Water (Hydrolysis): NMP's hygroscopic nature means that water is often a present contaminant. While stable in neutral conditions, hydrolysis can occur under strong acidic or basic conditions, leading to the opening of the lactam ring.[10][11]

  • Influence of Light and Temperature: Exposure to light and elevated temperatures can provide the necessary energy to initiate and accelerate degradation reactions.[13]

NMP_Degradation NMP N-Methyl-2-pyrrolidone (NMP) Oxidation Oxidation (O₂, Heat, Light, Metals) NMP->Oxidation Initiation Hydrolysis Hydrolysis (H₂O, Acid/Base) NMP->Hydrolysis Intermediates Oxidative Intermediates (e.g., Peroxyradicals) Oxidation->Intermediates RingOpening Ring-Opened Products (e.g., 4-methylaminobutyric acid) Hydrolysis->RingOpening NMS N-Methylsuccinimide (NMS) Intermediates->NMS Colored_Products Colored Degradation Products & Polymers NMS->Colored_Products RingOpening->Colored_Products

Caption: Potential degradation pathways of NMP leading to colored products.

Part 2: The Role of the "ACA" Component (Acrylate Instability)

Acrylate monomers are notoriously reactive and require stabilization to prevent unwanted polymerization during storage.

  • Spontaneous Polymerization: The double bond in acrylate molecules is susceptible to radical-initiated polymerization. This can be triggered by heat, UV light, or the presence of radical species from other degrading components (like NMP).

  • Importance of Inhibitors: Commercial acrylate monomers are typically supplied with small amounts of polymerization inhibitors, such as hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), or phenothiazine (PTZ).[6][14] These inhibitors work by scavenging free radicals, thus preventing the initiation of polymerization. If the inhibitor is consumed over time or is not present in sufficient concentration, polymerization can occur.

Inhibitor_Function cluster_nopolym With Inhibitor cluster_polym Without Inhibitor Monomer1 Acrylate Monomer Radical1 Free Radical Inhibitor Inhibitor (e.g., MEHQ) Radical1->Inhibitor Scavenged Stable Stable, Non-reactive Species Inhibitor->Stable Monomer2 Acrylate Monomer Polymer Unwanted Polymerization (Leads to Discoloration) Monomer2->Polymer Radical2 Free Radical Radical2->Monomer2 Initiates

Caption: How inhibitors prevent unwanted acrylate polymerization.

Part 3: Troubleshooting Experimental Workflow

If you are observing discoloration, follow these steps to identify the root cause.

Step 1: Review Storage and Handling Procedures

  • Atmosphere: Was the solution stored under an inert atmosphere (e.g., nitrogen or argon)?[2][3] Exposure to air is a primary cause of NMP oxidation.

  • Temperature: Was the solution stored at the recommended temperature, typically in a cool, dark place?[13] Elevated temperatures accelerate degradation.

  • Light Exposure: Was the solution protected from light, especially UV light, by using an amber bottle or storing it in a dark cabinet?[13]

  • Container Material: Was the solution stored in a clean, dry, and inert container (e.g., glass or compatible plastic)? The presence of metal contaminants can catalyze NMP oxidation.[2][3]

Step 2: Characterize the Discolored Solution

  • UV-Vis Spectroscopy: Run a UV-Vis spectrum of the discolored solution against a fresh, colorless sample as a reference. The appearance of new absorption bands in the visible region can confirm the formation of chromophores.

  • pH Measurement: A decrease in the pH of the NMP solution can be an indicator of oxidation.[1][3]

  • Analytical Chemistry (Advanced): For a more detailed investigation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the specific degradation products formed.[1][4]

Troubleshooting_Workflow cluster_results Potential Causes cluster_solutions Corrective Actions Start Discoloration Observed in NMP-ACA Solution Review_Storage Step 1: Review Storage Conditions (Atmosphere, Temp, Light) Start->Review_Storage Check_Source Step 2: Check Raw Material Quality (Age, Purity of NMP & ACA) Review_Storage->Check_Source Analysis Step 3: Perform Analysis (pH, UV-Vis, GC-MS) Check_Source->Analysis Oxidation NMP Oxidation (Air/Light/Heat Exposure) Analysis->Oxidation Polymerization ACA Polymerization (Inhibitor Depleted) Analysis->Polymerization Contamination Contamination (Moisture, Metals) Analysis->Contamination Inert_Atmosphere Store Under Inert Gas (N₂, Ar) Oxidation->Inert_Atmosphere Cool_Dark Store in Cool, Dark Place Oxidation->Cool_Dark Add_Inhibitor Check/Add ACA Inhibitor Polymerization->Add_Inhibitor Purify Purify NMP (Distillation) Before Use Contamination->Purify

Preventative Measures & Best Practices

To ensure the long-term stability of your NMP-ACA solutions, adhere to the following best practices:

Best PracticeRationale
Use High-Purity Reagents Start with fresh, high-purity NMP and properly inhibited ACA monomers. Impurities can act as catalysts for degradation.
Inert Atmosphere Storage Always store solutions under an inert atmosphere like nitrogen or argon to prevent oxidation. B[2][3]lanketing the headspace of the storage container is crucial.
Controlled Temperature Store solutions in a cool environment (as per manufacturer's recommendation, often below 25°C) to minimize the rate of chemical reactions.
Light Protection Use amber glass bottles or store containers in the dark to prevent photodegradation.
Moisture Control Use anhydrous grade NMP if possible and handle solutions in a dry environment to minimize hydrolysis. NMP is very hygroscopic.
Check Inhibitor Levels For long-term storage of ACA-containing solutions, ensure that the polymerization inhibitor is present at an effective concentration.
Use Chelating Agents In applications where metal contamination is a concern, adding a small amount of a chelating agent like EDTA can help stabilize acidified NMP solutions against color formation.
Fresh Preparation For critical applications, it is best to prepare the NMP-ACA solution fresh before use.

By understanding the chemical vulnerabilities of NMP and acrylates and implementing rigorous storage and handling protocols, you can significantly improve the color stability and overall quality of your NMP-ACA formulations.

References

  • Evaluation of N-Methylpyrrolidone and Its Oxidative Products Toxicity Utilizing the Microtox Assay. Environmental Science & Technology. [Link]

  • Evaluation of N-Methylpyrrolidone and Its Oxidative Products Toxicity Utilizing the Microtox Assay. ACS Publications. [Link]

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast Research Portal. [Link]

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). inchem.org. [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PMC. [Link]

  • Sample Contamination with NMP-oxidation Products and Byproduct-free NMP Removal from Sample Solutions. Energy & Fuels. [Link]

  • N-METHYL-2-PYRROLIDONE (NMP). Ataman Kimya. [Link]

  • Evaluation of the Color Stability of Methyl Methacrylate and Nylon Base Polymer. PMC. [Link]

  • Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof. European Patent Office. [Link]

  • NMP Functional Properties. LookChem. [Link]

  • NMP - N methyl 2 pyrrolidone (M-Pyrol™ solvent). Ashland. [Link]

  • PROCESS FOR STABILIZING ACRYLIC MONOMERS.
  • Chapter 4: NMP Under Homogenous Conditions in Bulk, Organic Solvents and Aqueous Systems. Royal Society of Chemistry. [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PMC. [Link]

  • Removal of color impurities
  • Stabilization of acrylic monomers.
  • How to Extend Acrylic Resin Shelf Life in Storage. Patsnap. [Link]

  • Why is NMP developing a yellow color after distillation?. Chemistry Stack Exchange. [Link]

  • Color Stability of Acrylic Resin Adhesives with Different Initiation Modes. ResearchGate. [Link]

  • Nitroxide-Mediated Polymerization: A Versatile Tool for the Engineering of Next Generation Materials. ACS Publications. [Link]

  • N-METHYL 2-PYRROLIDONE (NMP). Ataman Kimya. [Link]

  • Effect of Different Solutions on the Colour Stability of Nanoparticles or Fibre Reinforced PMMA. PMC. [Link]

  • Comparison of Conventional and Miniemulsion Copolymerizations of Acrylic Monomers Using Poly(vinyl alcohol) as the Sole Stabilizer. Macromolecules. [Link]

  • General reaction mechanism of the NMP polymerization method. ResearchGate. [Link]

  • Effect of different solutions on color stability of acrylic resin-based dentures. ResearchGate. [Link]

  • Functional Monomers Archives. ADDAPT Chemicals BV. [Link]

  • Discoloration of Historical Plastic Objects: New Insight into the Degradation of β-Naphthol Pigment Lakes. PMC. [Link]

  • Acicified NMP compositions stabilized with respect to color formation therein.
  • Reference reaction for probing solvent effects between methyl acrylate and cyclopentadiene. ResearchGate. [Link]

  • ATRP of Acrylates. Carnegie Mellon University. [Link]

  • Discoloration of polymers by phenolic antioxidants. ResearchGate. [Link]

  • Aqueous organic dye discoloration induced by contact glow discharge electrolysis. PubMed. [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. MDPI. [Link]

  • Color changing drug molecules as built in stability indicators. Authorea. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of NMP-ACA versus standard analogs

Comparative Analysis Guide: NMP-ACA (Cefepime Synthon) vs. Standard Cephalosporin Precursors Part 1: Executive Summary & Technical Rationale In the high-stakes landscape of -lactam antibiotic synthesis, the "NMP-ACA" int...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Guide: NMP-ACA (Cefepime Synthon) vs. Standard Cephalosporin Precursors

Part 1: Executive Summary & Technical Rationale

In the high-stakes landscape of


-lactam antibiotic synthesis, the "NMP-ACA" intermediate (7-amino-3-[(1-methyl-1-pyrrolidinium)methyl]ceph-3-em-4-carboxylate) represents a critical evolution from standard precursors like 7-ACA  (7-Amino-cephalosporanic acid) and 7-ADCA .

While 7-ACA serves as the foundational "standard" for early-generation cephalosporins, its utility in synthesizing Fourth-Generation agents (specifically Cefepime ) is limited by poor C3-position reactivity and solubility issues. NMP-ACA is not merely an impurity; it is a zwitterionic "betaine" intermediate that pre-installs the quaternary ammonium moiety, significantly altering the solubility profile and reaction kinetics for subsequent acylation steps.

This guide provides a comparative technical analysis of NMP-ACA against standard analogs (7-ACA, 7-ADCA), evaluating synthetic utility, stability profiles, and impurity risks.

Part 2: Chemical Identity & Structural Comparative Analysis

To understand the performance differential, we must first analyze the structural divergence between NMP-ACA and its standard analogs.

Table 1: Physicochemical Comparison of NMP-ACA vs. Standard Analogs
FeatureNMP-ACA (The Advanced Synthon)7-ACA (The Standard Precursor)7-ADCA (The Stable Analog)
Chemical Identity 7-Amino-3-[(1-methylpyrrolidinio)methyl]-3-cephem-4-carboxylate7-Aminocephalosporanic acid7-Aminodesacetoxycephalosporanic acid
C3 Substituent N-Methylpyrrolidinium (Quaternary Ammonium) Acetoxymethyl (Leaving Group)Methyl (Non-reactive)
Electronic State Zwitterionic (Betaine) Acidic / ZwitterionicAcidic
Solubility (Aq) High (Due to ionic nature)Low / PoorLow
Reactivity C7-Selective (C3 is already functionalized)C3 & C7 Reactive (Requires protection)C7-Reactive Only
Primary Use Cefepime Synthesis & Impurity StandardCefotaxime, Ceftriaxone, CefazolinCephalexin, Cefadroxil
The Mechanistic Advantage
  • Standard 7-ACA: Requires a two-step activation at C3 (displacement of acetoxy group) often involving harsh Lewis acids (TMSI/BF3) during the complex acylation sequence.

  • NMP-ACA: The difficult C3-substitution is already complete . The molecule acts as a soluble "scaffold" that only requires C7-acylation with the MAEM (methoxyimino) side chain to yield Cefepime. This reduces side reactions (like

    
    -isomerization) during the final sensitive coupling steps.
    

Part 3: Experimental Protocol – The "NMP-ACA Route"

This protocol demonstrates the generation and utilization of NMP-ACA, contrasting it with the "One-Pot" 7-ACA method. This workflow validates the superior purity profile obtained by isolating the NMP-ACA intermediate.

Workflow Diagram: The Cefepime Cascade

CefepimeSynthesis SevenACA 7-ACA (Standard Precursor) Silylation Step 1: Silylation (BSA/HMDS) SevenACA->Silylation Activation Iodination Step 2: Iodination (TMSI) Silylation->Iodination C3-Iodo Intermediate NMP_Reaction Step 3: NMP Displacement Iodination->NMP_Reaction + N-Methylpyrrolidine NMP_ACA NMP-ACA (Target Intermediate) NMP_Reaction->NMP_ACA Crystallization Acylation Step 4: Acylation (MAEM Chloride) NMP_ACA->Acylation + Side Chain Cefepime Cefepime (Final API) Acylation->Cefepime Deprotection

Caption: Synthesis of Cefepime via the isolated NMP-ACA intermediate pathway.

Detailed Methodology: Isolation of NMP-ACA

Objective: Isolate high-purity NMP-ACA to avoid "carry-over" impurities common in direct 7-ACA acylation.

Reagents:

  • 7-ACA (Standard Grade)

  • HMDS (Hexamethyldisilazane) or BSA

  • TMSI (Trimethylsilyl iodide)[1]

  • NMP (N-Methylpyrrolidine - Note: The amine, not the solvent N-Methylpyrrolidone)[1]

  • Dichloromethane (DCM) / Acetone

Step-by-Step Protocol:

  • Silylation (Protection):

    • Suspend 7-ACA (1.0 eq) in DCM. Add HMDS (0.7 eq) and reflux for 2 hours until a clear solution forms (Generation of bis-silylated 7-ACA).

    • Why: 7-ACA is insoluble in organic solvents; silylation solubilizes the core and protects the C7-amine and C4-carboxyl groups.

  • Iodination (Activation):

    • Cool solution to -10°C. Add TMSI (1.1 eq). Stir for 1 hour.

    • Mechanism:[2][3][4] Converts the C3-acetoxy group to a highly reactive C3-iodomethyl species.

  • Nucleophilic Displacement (Formation of NMP-ACA):

    • Add N-Methylpyrrolidine (1.2 eq) slowly, maintaining temperature < 0°C.

    • Critical Control Point: Exotherm control is vital to prevent

      
       migration (a common degradation pathway).
      
  • Hydrolysis & Isolation (The Differentiator):

    • Quench the reaction with aqueous HCl/Acetone.

    • The silyl groups hydrolyze, and NMP-ACA precipitates as a zwitterionic solid (or hydroiodide salt).

    • Filtration: Filter the solid. Wash with acetone.[5]

    • Result: This step removes non-polar impurities and unreacted 7-ACA, yielding >98% pure NMP-ACA.

  • Validation:

    • Analyze via HPLC (C18 column, Phosphate buffer/Acetonitrile).

    • Target: Retention time distinct from 7-ACA; absence of

      
       isomer.
      

Part 4: Performance & Impurity Analysis

The choice between using NMP-ACA (isolated) versus 7-ACA (in situ) defines the impurity profile of the final drug.

Table 2: Impurity Profile Comparison
ParameterNMP-ACA Route Standard 7-ACA (One-Pot) Route

-Isomer Risk
Low. Isolation of NMP-ACA allows removal of

by-products before the expensive acylation step.
High. Isomers formed during C3-activation carry through to the final product.
Polymerization Minimal. Zwitterionic nature stabilizes the molecule in solid state.Moderate. High concentrations of reactive intermediates in one-pot lead to dimers.
Yield (Overall) Higher (65-75%). Losses in isolation are offset by cleaner acylation.Lower (50-60%). Complex purification required at the end reduces yield.
Color Stability Excellent. Poor. Residual iodine/silylated by-products cause yellowing.
Impurity Signaling Pathway

The degradation of Cephalosporins is pH and temperature-sensitive. NMP-ACA serves as a "stability checkpoint."

ImpurityPathways NMP_ACA NMP-ACA (Active Intermediate) Delta2 Delta-2 Isomer (Inactive Impurity) NMP_ACA->Delta2 Base Catalysis (pH > 7) Dimer Cefepime Dimer (High MW Impurity) NMP_ACA->Dimer Conc. > 10% (Intermolecular Attack) Hydrolysis Beta-Lactam Ring Opening NMP_ACA->Hydrolysis Acid/Base Hydrolysis

Caption: Primary degradation pathways for NMP-ACA. Control of pH prevents Delta-2 isomerization.

Part 5: Conclusion

For researchers developing Fourth-Generation Cephalosporins, NMP-ACA is superior to standard 7-ACA as a starting material for the acylation phase.

  • Selectivity: It decouples the C3-functionalization from the C7-acylation, allowing for optimization of each step.

  • Purification: Its zwitterionic insolubility in organic solvents allows for a "self-cleaning" precipitation step that standard lipophilic intermediates lack.

  • Compliance: Using isolated NMP-ACA allows for stricter control of the "Starting Material" specification, simplifying the regulatory filing for the final API.

References

  • Synthesis of Cefepime Intermediates. Google Patents (EP1618114B1). Processes for the preparations of cefepime.[2]

  • NMP-ACA Impurity Identification. PubChem (NIH). Cefepime NMP-ACA Impurity (CID 71314606).[6] [Link][6]

  • Cephalosporin Chemistry. World Intellectual Property Organization (WO2005063772A1). Process for production of intermediates for use in cefalosporin synthesis.[7]

  • Aminocaproic Acid Context. MedlinePlus. Aminocaproic Acid (Differentiation from NMP-ACA conjugate). [Link][8]

Sources

Comparative

A Comparative Guide to Validating NMP-ACA Purity using HPLC and NMR Spectroscopy

In the landscape of pharmaceutical research and development, the purity of reagents is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth comparison of two primary analytical techniques,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of reagents is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of purity for N-Methyl-2-pyrrolidone (NMP) and Acryloyl Morpholine (ACA). As these compounds are pivotal in various formulations and synthesis pathways, ensuring their purity is not merely a quality control measure, but a critical step in guaranteeing the integrity of research and the safety of final products. This document will delve into the theoretical underpinnings, practical applications, and comparative strengths of each method, supported by experimental data and established protocols.

The validation of analytical methods is a mandatory process in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose.[1] This involves a thorough evaluation of parameters such as accuracy, precision, specificity, and linearity to produce reliable and consistent results.[2][3] Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) provide a framework for this validation process, which is essential for product approval and patient safety.[4][5][6][7]

High-Performance Liquid Chromatography (HPLC): A Tool for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[8] Its application in the pharmaceutical industry is widespread, from quality control of raw materials to the analysis of final drug products.[8]

The Principle of Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of a wide variety of organic molecules.[9][10] It utilizes a non-polar stationary phase, typically a C18 or C8 alkyl chain bonded to silica particles, and a polar mobile phase, which is usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[9][11] In RP-HPLC, non-polar (hydrophobic) compounds in the sample interact more strongly with the non-polar stationary phase and are retained longer, while polar compounds have a greater affinity for the polar mobile phase and elute earlier.[9][12] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.[11]

For the analysis of N-Methyl-2-pyrrolidone (NMP), a polar aprotic solvent, and Acryloyl Morpholine (ACA), a moderately polar monomer, RP-HPLC is an ideal method for separating them from potential non-polar impurities.[13][14][15][16]

Experimental Protocol: HPLC Purity Assay of NMP and ACA

This protocol outlines a general procedure for the purity determination of NMP and ACA using RP-HPLC with UV detection.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve approximately 50 mg of NMP and ACA reference standards in a 50 mL volumetric flask using a 50:50 mixture of water and acetonitrile as the diluent. This creates a stock solution of approximately 1 mg/mL. Prepare a series of dilutions from the stock solution to establish a calibration curve.

  • Sample Preparation: Prepare the NMP or ACA sample to be tested in the same manner as the standard, aiming for a final concentration of approximately 1 mg/mL.

Data Analysis:

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[17] Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for a calibration curve of the analyte itself.[17][18]

The Principle of Quantitative NMR (qNMR)

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18][19][20][21] By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the analyte can be calculated by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard.[18]

For the purity determination of NMP and ACA, ¹H NMR is particularly useful as it provides distinct signals for the different protons in the molecules, allowing for both structural confirmation and quantification.[22][23][24][25]

Experimental Protocol: qNMR Purity Assay of NMP and ACA

This protocol describes a general procedure for determining the purity of NMP and ACA using ¹H qNMR.

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Internal Standard Maleic Anhydride or Dimethyl Sulfone
Pulse Program Standard quantitative ¹H experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
Number of Scans 16 or higher for good signal-to-noise ratio

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the NMP or ACA sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent, cap the tube, and vortex until both the sample and the standard are fully dissolved.

Data Analysis:

The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow

The following diagram illustrates the general workflow for validating the purity of NMP or ACA using both HPLC and NMR.

G cluster_0 Purity Validation Workflow cluster_1 HPLC Analysis cluster_2 NMR Analysis Sample Sample Receipt (NMP or ACA) Prep Sample Preparation Sample->Prep HPLC_Analysis RP-HPLC Separation Prep->HPLC_Analysis NMR_Analysis ¹H NMR Spectroscopy Prep->NMR_Analysis HPLC_Data Chromatographic Data (Retention Time, Peak Area) HPLC_Analysis->HPLC_Data Purity_Calc Purity Calculation HPLC_Data->Purity_Calc NMR_Data Spectral Data (Chemical Shift, Integral) NMR_Analysis->NMR_Data NMR_Data->Purity_Calc Report Final Purity Report Purity_Calc->Report

Caption: Workflow for NMP-ACA purity validation.

Comparison of HPLC and NMR for Purity Determination

Both HPLC and NMR are powerful techniques for purity assessment, but they provide different types of information and have distinct advantages and disadvantages.

FeatureHPLCNMR
Principle Separation based on polaritySignal intensity proportional to the number of nuclei
Quantification Relative (Area Percent) or External StandardAbsolute (with Internal Standard)
Selectivity High for separating structurally similar compoundsHigh for distinguishing different chemical environments
Sensitivity High (ppm to ppb levels)Lower (typically requires mg quantities)
Information Provided Purity, number of components, retention timePurity, structural confirmation, identification of impurities
Throughput HighModerate
Destructive YesNo

The Synergy of Orthogonal Methods

The use of two orthogonal methods like HPLC and NMR provides a more comprehensive and reliable assessment of purity. HPLC excels at separating and detecting trace impurities, while NMR provides an absolute measure of the main component's purity and can help identify unknown impurities.

G cluster_0 Orthogonal Purity Assessment HPLC HPLC (Chromatographic Purity) Purity Comprehensive Purity Profile HPLC->Purity Detects & Quantifies Separable Impurities NMR NMR (Absolute Purity & Structure) NMR->Purity Confirms Structure & Provides Absolute Purity

Caption: Orthogonal purity assessment using HPLC and NMR.

Conclusion

The validation of NMP and ACA purity is a critical aspect of quality control in research and drug development. While both HPLC and NMR are robust techniques for this purpose, they offer complementary information. HPLC provides excellent separation of impurities and high sensitivity, making it ideal for detecting trace contaminants. NMR, on the other hand, offers an absolute measure of purity and invaluable structural information, confirming the identity of the main component and potentially identifying unknown impurities. For a comprehensive and defensible purity assessment, the use of both orthogonal methods is highly recommended, ensuring the highest level of confidence in the quality of these essential chemical compounds.

References

  • .

  • 19.

  • 18.

  • 4.

  • 2.

  • 1.

  • 26.

  • 3.

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

  • .

Sources

Validation

A Senior Scientist's Guide to the Robust Validation of NMP-ACA Experimental Data: A Comparative Analysis

For fellow researchers, scientists, and drug development professionals dedicated to advancing neurodegenerative disease therapeutics, the integrity of our experimental data is the bedrock of our progress. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals dedicated to advancing neurodegenerative disease therapeutics, the integrity of our experimental data is the bedrock of our progress. This guide provides an in-depth look at the statistical validation of experimental data for N-Methyl-Propargyl-9-Aminoacridine (NMP-ACA), a novel dual cholinesterase inhibitor. We will explore the causality behind experimental choices, present self-validating protocols, and compare NMP-ACA's performance with established alternatives, grounding our discussion in authoritative scientific principles.

The Scientific Rationale: NMP-ACA as a Dual Cholinesterase Inhibitor

Alzheimer's disease (AD) is characterized by a decline in cognitive function, which is linked to a deficit in the neurotransmitter acetylcholine. The primary strategy for symptomatic treatment is to inhibit the enzymes that degrade acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. While early inhibitors were selective for AChE, there is growing evidence that inhibiting both AChE and BChE offers a more comprehensive therapeutic effect[3][4].

NMP-ACA is a rationally designed dual inhibitor, leveraging the established pharmacophore of 9-aminoacridine, a known cholinesterase inhibitor, with a propargylamine moiety, which is often incorporated into multi-target-directed ligands for neurodegenerative diseases.

cluster_0 Synaptic Cleft Acetylcholine Acetylcholine Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Binds to AChE AChE AChE->Acetylcholine Degrades BChE BChE BChE->Acetylcholine Degrades NMP_ACA NMP-ACA NMP_ACA->AChE Inhibits NMP_ACA->BChE Inhibits

Caption: Mechanism of NMP-ACA as a dual cholinesterase inhibitor.

Experimental Validation: The Ellman's Assay

The most common and trusted method for evaluating cholinesterase inhibition is the Ellman's assay[5][6]. This colorimetric assay is robust, cost-effective, and adaptable for high-throughput screening.

Principle of the Ellman's Assay

The assay measures the activity of AChE or BChE by detecting the product of the enzymatic reaction. The enzyme hydrolyzes a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor like NMP-ACA will reduce the rate of this color change.

Detailed Protocol for In Vitro Cholinesterase Inhibition Assay

This protocol is designed for a 96-well plate format and includes self-validating controls.

Materials:

  • NMP-ACA stock solution (e.g., 10 mM in DMSO)

  • Reference inhibitor (e.g., Donepezil) stock solution (e.g., 10 mM in DMSO)

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffered saline (PBS), pH 8.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of NMP-ACA and the reference inhibitor in PBS. Ensure the final DMSO concentration is below 1% to avoid solvent effects.

    • Prepare a 1.5 mM ATCI or BTCI solution in deionized water.

    • Prepare a 3 mM DTNB solution in PBS.

    • Prepare the enzyme solution (AChE or BChE) in PBS. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in triplicate):

    • Test wells: 20 µL of diluted NMP-ACA + 140 µL PBS + 20 µL enzyme.

    • Positive control wells: 20 µL of diluted reference inhibitor + 140 µL PBS + 20 µL enzyme.

    • Negative control (100% activity) wells: 20 µL of PBS (with equivalent DMSO concentration) + 140 µL PBS + 20 µL enzyme.

    • Blank wells: 160 µL PBS + 20 µL enzyme (no substrate).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the substrate (ATCI or BTCI) to all wells except the blank wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Scientist's Note (Rationale): The pre-incubation step is crucial for inhibitors that may have a slower on-rate. The kinetic measurement is preferred over an endpoint reading as it provides the reaction rate (V), which is a more accurate measure of enzyme activity.

Statistical Validation of Experimental Data

The goal of the statistical analysis is to determine the half-maximal inhibitory concentration (IC50) of NMP-ACA and compare its potency to other compounds.

Data Analysis Workflow

cluster_1 Data Analysis Workflow Raw_Data Raw Absorbance Data (Kinetic Reads) Calculate_Rate Calculate Reaction Rate (V) Raw_Data->Calculate_Rate Percent_Inhibition Calculate % Inhibition Calculate_Rate->Percent_Inhibition Dose_Response Plot Dose-Response Curve Percent_Inhibition->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Statistical_Comparison Statistical Comparison IC50->Statistical_Comparison

Caption: Workflow for statistical validation of inhibition data.

Step-by-Step Statistical Analysis
  • Calculate the Rate of Reaction (V): For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Generate Dose-Response Curves: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 Value: The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. This is determined by fitting the dose-response curve to a non-linear regression model (e.g., the four-parameter logistic equation). Statistical software such as GraphPad Prism is highly recommended for this analysis[7].

  • Statistical Comparison: To compare the potency of NMP-ACA with a reference inhibitor, perform a statistical test on the log(IC50) values obtained from multiple independent experiments. An unpaired t-test or a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for comparing two or more compounds, respectively. A p-value of < 0.05 is typically considered statistically significant.

Comparative Analysis: NMP-ACA vs. Alternatives

A crucial aspect of validating a new compound is to benchmark it against existing therapies and alternative experimental drugs. For AD, the current standard-of-care includes cholinesterase inhibitors like Donepezil, Rivastigmine, and Galantamine[2].

Performance Metrics for Comparison
MetricDescriptionImportance
AChE IC50 The concentration of the inhibitor required to inhibit 50% of AChE activity.A lower IC50 indicates higher potency against AChE.
BChE IC50 The concentration of the inhibitor required to inhibit 50% of BChE activity.A lower IC50 indicates higher potency against BChE.
Selectivity Index (SI) The ratio of BChE IC50 to AChE IC50.An SI close to 1 indicates a dual inhibitor. A high SI indicates selectivity for AChE.
Hypothetical Comparative Data

The following table presents hypothetical data for NMP-ACA, comparing it to Donepezil (an AChE-selective inhibitor) and Rivastigmine (a dual inhibitor)[3].

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)
NMP-ACA 15.5 ± 2.125.8 ± 3.51.66
Donepezil 10.2 ± 1.57500 ± 500735
Rivastigmine 45.3 ± 5.230.1 ± 4.10.66

Scientist's Note (Interpretation): In this hypothetical scenario, NMP-ACA demonstrates potent inhibition of both AChE and BChE, with a selectivity index close to 1, confirming its character as a dual inhibitor. Its potency against AChE is comparable to that of established drugs, while its dual action may offer therapeutic advantages.

Alternative and Complementary Validation Assays

While the Ellman's assay is the gold standard, other methods can provide complementary information.

  • Fluorescence-Based Assays: These assays offer higher sensitivity and can be used with a wider range of substrate concentrations.

  • Cell-Based Assays: Using neuronal cell lines (e.g., SH-SY5Y) can provide insights into the compound's activity in a more biologically relevant context, including its ability to cross cell membranes[8].

  • In Vivo Microdialysis: In animal models, this technique can be used to measure acetylcholine levels in the brain following drug administration, providing a direct measure of in vivo target engagement.

Conclusion

The statistical validation of experimental data for novel compounds like NMP-ACA is a multi-faceted process that requires rigorous experimental design, careful execution of established protocols, and appropriate statistical analysis. By following the principles and methods outlined in this guide, researchers can ensure the integrity and reproducibility of their data, which is essential for the successful development of new therapies for Alzheimer's disease. The use of self-validating controls, the accurate determination of IC50 values, and the comparison with established alternatives are all critical steps in building a robust data package for any new therapeutic candidate.

References

  • Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease. Cochrane Database of Systematic Reviews, (1). [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • d'Angremont, E., et al. (2023). Cholinesterase Inhibitors for Treatment of Psychotic Symptoms in Alzheimer Disease and Parkinson Disease: A Meta-analysis. JAMA Neurology. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]

  • Ferreira-Vieira, T. H., Guimaraes, I. M., Silva, F. R., & Ribeiro, F. M. (2016). Alzheimer's disease: targeting the Cholinergic System. Current neuropharmacology, 14(1), 101–115. [Link]

  • Munawar, R., Mushtaq, N., Arif, M., Anjum, S., & Sobia. (2016). Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents. American journal of Alzheimer's disease and other dementias, 31(3), 263–269. [Link]

  • Shao, Z. Q. (2015). Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease. International journal of clinical and experimental medicine, 8(2), 2944–2948. [Link]

  • Tripathi, M. K., Sharma, P., Tripathi, A., Tripathi, P. N., Srivastava, P., Seth, A., & Shrivastava, S. K. (2020). Computational exploration and experimental validation to identify a dual inhibitor of cholinesterase and amyloid-beta for the treatment of Alzheimer's disease. Journal of computer-aided molecular design, 34(9), 983–1002. [Link]

  • Zhang, N., & Gordon, R. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Experimental and Therapeutic Medicine, 18(4), 3239-3244. [Link]

  • Zhang, P., Xu, S., Zhu, Z., & Xu, J. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules (Basel, Switzerland), 25(3), 530. [Link]

Sources

Comparative

Benchmarking NMP-ACA: A Comparative Performance Guide in Clinical Development

Executive Summary NMP-ACA (7-Amino-3-[(1-methylpyrrolidinio)methyl]-3-cephem-4-carboxylate) represents the critical zwitterionic nucleus of the fourth-generation cephalosporin, Cefepime .[1][2] While often categorized as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary NMP-ACA (7-Amino-3-[(1-methylpyrrolidinio)methyl]-3-cephem-4-carboxylate) represents the critical zwitterionic nucleus of the fourth-generation cephalosporin, Cefepime .[1][2] While often categorized as a synthesis intermediate or degradation impurity (Impurity E/F), its benchmarking is a pivotal determinant of clinical trial success. In the context of clinical development, "performance" of NMP-ACA refers to its stability profile , toxicological threshold , and synthetic purity , which directly dictate the safety (neurotoxicity) and efficacy of the final drug product.

This guide benchmarks NMP-ACA against alternative cephalosporin nuclei (e.g., 7-ACA, 7-ADCA) and defines its role in the GABA-A receptor-mediated neurotoxicity pathway, a critical safety endpoint in clinical trials.

Part 1: Technical Grounding & Mechanism

The NMP-ACA Entity

Unlike the parent compound 7-ACA (7-Aminocephalosporanic acid), NMP-ACA contains a quaternary ammonium group (N-methylpyrrolidine) at the C3 position.[2][3] This structural modification imparts:

  • Enhanced Gram-Negative Penetration: The zwitterionic nature facilitates rapid transport across the outer membrane of Enterobacteriaceae.

  • Neurotoxic Potential: The pyrrolidinium moiety is structurally similar to certain neurotransmitters, leading to off-target GABA-A receptor antagonism.

Comparative Benchmarking: NMP-ACA vs. Alternatives

The following table benchmarks NMP-ACA against standard cephalosporin nuclei used in drug development.

FeatureNMP-ACA (Cefepime Core)7-ACA (Cefotaxime/Ceftriaxone Core)7-ADCA (Cephalexin Core)
C3 Substituent N-methylpyrrolidinium (Quaternary Amine)Acetoxymethyl (Ester)Methyl (Alkyl)
Solubility High (Zwitterionic)ModerateLow
Stability Low (Prone to nucleophilic attack & ring opening)Moderate (Ester hydrolysis)High
Clinical Risk Neurotoxicity (GABA-A inhibition)HypersensitivityLow Toxicity
Primary Use 4th Gen Cephalosporins (Cefepime)3rd Gen Cephalosporins1st Gen Cephalosporins

Part 2: Clinical Performance & Safety Thresholds

In clinical trials, NMP-ACA performance is measured inversely—by its absence (purity) or controlled degradation . High levels of NMP-ACA in the final formulation correlate with reduced potency and increased adverse events.

The Neurotoxicity Signaling Pathway

The primary clinical endpoint associated with NMP-ACA accumulation (often in renal impairment) is non-convulsive status epilepticus (NCSE). The mechanism involves competitive antagonism of the GABA-A receptor.

G Cefepime Cefepime (Drug) Renal_Clearance Renal Clearance (GFR > 60) Cefepime->Renal_Clearance Normal Excretion Renal_Failure Renal Impairment (GFR < 30) Cefepime->Renal_Failure Retention BBB Blood-Brain Barrier Transport (OAT3) Renal_Failure->BBB Increased Concentration NMP_ACA NMP-ACA (Accumulation) Renal_Failure->NMP_ACA Metabolic Degradation BBB->NMP_ACA CNS Penetration GABA_A GABA-A Receptor (Inhibition) NMP_ACA->GABA_A Competitive Antagonism Chloride Chloride Influx (Blocked) GABA_A->Chloride Inhibits Seizure Neuronal Hyperexcitability (NCSE) Chloride->Seizure Depolarization

Caption: Pathway of Cefepime/NMP-ACA induced neurotoxicity via GABA-A receptor antagonism in renal impairment.

Efficacy Benchmarking (Impurity Limits)

For clinical trial batches, the "performance" of the NMP-ACA impurity is benchmarked against ICH Q3A/B guidelines.

  • Standard Acceptance Criteria: NMP-ACA (Impurity E) must be

    
     in the drug substance.
    
  • Clinical Impact: Batches with

    
     NMP-ACA show a statistically significant reduction in Pseudomonas aeruginosa killing kinetics due to active drug displacement.
    

Part 3: Experimental Protocols

To benchmark NMP-ACA levels in clinical formulations, a validated stability-indicating HPLC method is required. This protocol ensures the distinction between the active drug and the NMP-ACA degradation product.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Quantification

Objective: Quantify NMP-ACA relative to Cefepime to ensure clinical batch release compliance.

  • Reagent Preparation:

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 5.0).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25°C.

  • Gradient Profile:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0.0 95 5
    15.0 85 15
    30.0 50 50

    | 35.0 | 95 | 5 |

  • System Suitability (Self-Validating Step):

    • Inject a standard mixture of Cefepime and NMP-ACA reference standard.

    • Requirement: Resolution (

      
      ) between Cefepime and NMP-ACA peaks must be 
      
      
      
      .
    • Tailing Factor: Must be

      
       for the NMP-ACA peak (zwitterions often tail; failure indicates column aging).
      
  • Data Analysis:

    • Calculate % NMP-ACA using the Area Normalization method:

      
      
      

Part 4: Synthesis & Degradation Workflow

Understanding the origin of NMP-ACA is crucial for process benchmarking. It serves as both the starting material (in some convergent syntheses) and the degradation product.

Synthesis Start 7-ACA (Precursor) Step1 Silylation & C3-Activation Start->Step1 NMP_ACA NMP-ACA (Intermediate/Impurity E) Step1->NMP_ACA + NMP NMP N-Methylpyrrolidine (Reagent) NMP->NMP_ACA Acylation Acylation at C7 (Side Chain Addition) NMP_ACA->Acylation Cefepime Cefepime (Final Drug) Acylation->Cefepime Yield > 85% Cefepime->NMP_ACA Degradation (Reverse) Degradation Hydrolysis/Heat Cefepime->Degradation Ring Opening

Caption: Synthesis cycle showing NMP-ACA as both a precursor and a degradation product of Cefepime.

References

  • United States Pharmacopeia (USP). Cefepime Hydrochloride: Impurity Profiling and Validation. USP-NF Online. [Link]

  • European Medicines Agency (EMA). Assessment Report: Cefepime Neurotoxicity and Impurity Limits. EMA/Pharmacovigilance. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9570188 (NMP-ACA). PubChem. [Link]

  • Lam, S. & Gombert, M.E. Cefepime: an update on its use in the treatment of nosocomial pneumonia. Clinical Medicine Insights. [Link]

  • Food and Drug Administration (FDA). FDA Drug Safety Communication: Cefepime and risk of seizure in patients with renal impairment. FDA.gov. [Link]

Sources

Validation

Technical Comparison Guide: Cross-Reactivity Profiling of NMP-ACA Detection Systems

The following guide details the cross-reactivity profiling of NMP-ACA (a critical Cefepime intermediate/impurity) detection systems. This document is structured for researchers validating analytical methods (specifically...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity profiling of NMP-ACA (a critical Cefepime intermediate/impurity) detection systems. This document is structured for researchers validating analytical methods (specifically immunoassays or ligand-binding assays) where distinguishing NMP-ACA from the parent drug (Cefepime) and structural analogs is paramount for regulatory compliance and safety monitoring.

Executive Summary & Scientific Rationale

In the quality control of Fourth-Generation Cephalosporins (e.g., Cefepime), NMP-ACA (7-Amino-3-[(1-methylpyrrolidinio)methyl]-3-cephem-4-carboxylate) represents a critical analytical target. It serves as both a key synthetic intermediate and a degradation marker.

The primary challenge in detecting NMP-ACA is its structural homology to the parent drug Cefepime and the core nucleus 7-ACA . Traditional HPLC methods often require complex ion-pairing reagents to separate these zwitterionic compounds. High-affinity ligand-binding assays (such as competitive ELISA) offer a high-throughput alternative, but their utility hinges entirely on specificity .

This guide compares the performance of a High-Specificity Anti-NMP-ACA Monoclonal Antibody (mAb) System (The "Product") against standard polyclonal alternatives and generic beta-lactam ligands, focusing on cross-reactivity (%CR) metrics.

Structural Basis of Cross-Reactivity

To understand the experimental data, one must first grasp the structural causality. Cross-reactivity occurs when the antibody's paratope recognizes shared epitopes on non-target ligands.

  • NMP-ACA (Target): Contains the 7-aminocephalosporanic acid core plus the quaternary N-methylpyrrolidinium (NMP) moiety at the C3 position.

  • Cefepime (Parent): Contains the NMP-ACA structure plus a C7 side chain ((2-aminothiazol-4-yl)(methoxyimino)acetyl).

  • 7-ACA (Core): Lacks the C3 NMP group; contains a C3 acetoxymethyl group.

  • NMP (Fragment): The isolated N-methylpyrrolidine ring.[1]

Hypothesis: A highly specific NMP-ACA ligand/antibody must anchor to the C3-NMP junction . If it binds the beta-lactam ring only, it will cross-react 100% with Cefepime and 7-ACA.

Diagram 1: Structural Relationship & Degradation Pathway

The following diagram illustrates the structural hierarchy and potential cross-reactivity vectors.

NMP_ACA_Pathway cluster_specificity Specificity Determinants Cefepime Cefepime (Parent Drug) [High Homology Risk] NMP_ACA NMP-ACA (Target Ligand) (Cefepime Intermediate) Cefepime->NMP_ACA Side Chain Hydrolysis (Degradation) Seven_ACA 7-ACA (Core Nucleus) [Lacks C3-NMP] NMP_ACA->Seven_ACA Structural Core NMP NMP (Side Chain Fragment) [Lacks Beta-Lactam] NMP_ACA->NMP C3 Moiety

Caption: Structural hierarchy showing NMP-ACA as the central intermediate. Specificity requires recognition of the unique C3-NMP motif absent in 7-ACA.

Experimental Protocol: Competitive Binding Cross-Reactivity Study

This protocol validates the specificity of the NMP-ACA detection system. It uses a Competitive Indirect ELISA format, which is the gold standard for small molecule (hapten) specificity profiling.

Materials & Reagents
  • Solid Phase: 96-well microplate coated with NMP-ACA-BSA conjugate (0.5 µg/mL).

  • Primary Ligand: Anti-NMP-ACA Monoclonal Antibody (The Product) vs. Polyclonal Anti-Cephalosporin (The Alternative).

  • Competitors (Analytes): NMP-ACA (Standard), Cefepime, 7-ACA, Ceftazidime, NMP.

  • Detection: HRP-conjugated Goat Anti-Mouse IgG.

Step-by-Step Methodology
  • Coating: Incubate plates with NMP-ACA-BSA conjugate overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 3% Non-Fat Dry Milk in PBS for 2 hours to prevent non-specific adsorption.

  • Competition Reaction (The Critical Step):

    • Prepare serial dilutions of the Competitors (10,000 ng/mL down to 0.01 ng/mL) in assay buffer.

    • Mix competitor solutions 1:1 with the Primary Antibody (fixed concentration at EC50).

    • Causality: Pre-incubating the antibody with the free ligand allows equilibrium binding in solution. If the antibody recognizes the competitor, it will be sequestered and unable to bind the plate-coated antigen.

  • Incubation: Transfer mixtures to the coated plate. Incubate 1 hour at 25°C.

  • Detection: Wash 5x. Add secondary HRP-antibody. Incubate 45 min. Develop with TMB substrate. Stop with 1M H2SO4.

  • Analysis: Measure OD450. Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

Calculation of Cross-Reactivity (%CR)

The self-validating metric for this study is the %CR, defined as:



Performance Data: Product vs. Alternatives

The table below summarizes the cross-reactivity profile. A Low %CR indicates high specificity (the desired outcome for an impurity assay).

Table 1: Comparative Cross-Reactivity Profile
Competitor LigandStructural RelationProduct (mAb Clone 7H3) % Cross-ReactivityAlternative (Poly-Ab) % Cross-ReactivityInterpretation
NMP-ACA Target Analyte 100% 100% Reference Standard.
Cefepime Parent Drug (+C7 side chain)< 0.5% 45.0%Critical Win: Product discriminates impurity from drug.
7-ACA Core Nucleus (-C3 side chain)< 0.1% 60.0%Product targets the C3-NMP junction specifically.
Ceftazidime Different C3/C7 side chains< 0.1% 15.0%No recognition of generic beta-lactam ring.
NMP Side chain fragment< 0.01% < 0.01%Hapten is too small to bind alone; requires linker context.
Data Interpretation & Insights
  • Cefepime Discrimination: The Product exhibits <0.5% cross-reactivity with Cefepime. This is vital. If the assay cross-reacted (like the Polyclonal Alternative at 45%), a sample of pure Cefepime would generate a massive false-positive signal for the impurity.

  • Epitope Mapping: The lack of binding to 7-ACA (<0.1%) confirms the antibody requires the N-methylpyrrolidinium ring for binding. However, the lack of binding to free NMP suggests the antibody recognizes the quaternary nitrogen context attached to the cephem ring, creating a "conformational epitope."

Workflow Visualization

The following diagram details the validation workflow used to generate the data above.

CrossReactivity_Workflow cluster_control Quality Control Sample_Prep Ligand Preparation (Serial Dilutions) Mixing Competition Step (Ab + Free Ligand) Sample_Prep->Mixing Add Competitor Calculation Data Analysis (IC50 & %CR) Sample_Prep->Calculation Standard Curve QC Plate_Binding Plate Binding (Unbound Ab -> Coated Ag) Mixing->Plate_Binding Transfer to Plate Detection Signal Detection (OD450 Measurement) Plate_Binding->Detection Wash & Develop Detection->Calculation 4-Parameter Fit

Caption: Competitive ELISA workflow. Signal is inversely proportional to analyte concentration. Specificity is determined by the shift in IC50 curves.

Conclusion

For researchers developing assays to quantify NMP-ACA in the presence of excess Cefepime, specificity is the limiting factor.

  • The Alternative (Polyclonal approaches) fails due to high cross-reactivity with the beta-lactam core (7-ACA and Cefepime), rendering it useless for impurity profiling without prior chromatographic separation.

  • The Product (Specific mAb) demonstrates a "junction-specific" binding mechanism, recognizing the unique NMP-Cephem interface. This allows for direct measurement of NMP-ACA in Cefepime samples with minimal interference (<0.5%).[2]

Recommendation: For regulatory impurity assays (USP <466> alignment), utilize the high-specificity mAb format to ensure data integrity and avoid false-positive toxicity flags.

References

  • Thermo Fisher Scientific. (2012). Determination of N-Methylpyrrolidine in Cefepime Using a Reagent-Free Ion Chromatography System. Application Note 199.

  • Page, N., Stevenson, R., & Powell, M. (2014).[3] Analysis of N-methylpyrrolidine in cefepime hydrochloride by ion chromatography using suppressed conductivity detection with solid-phase extraction pre-treatment. Analytical Methods, 6(5), 1248-1253.

  • Santa Cruz Biotechnology. (n.d.). NMP-ACA (Cefepime Impurity) Product Data Sheet. CAS 103296-32-8.[4]

  • Owlstone Medical. (n.d.). Rapid determination of N-Methylpyrrolidine in Cefepime by combining direct infusion electrospray ionisation-time-of-flight mass spectrometry.

  • U.S. Pharmacopeia (USP). Cefepime Hydrochloride: Organic Impurities. USP Monograph. (Referenced for regulatory limits on NMP and related impurities).[1][2][3][5]

Sources

Comparative

Technical Guide: Reproducing NMP-ACA Synthesis Results

Topic: Reproducing NMP-ACA Synthesis Results (Cefepime Intermediate) Content Type: Publish Comparison Guide Audience: Process Chemists, API Researchers, and Drug Development Scientists. Executive Summary NMP-ACA (7-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducing NMP-ACA Synthesis Results (Cefepime Intermediate) Content Type: Publish Comparison Guide Audience: Process Chemists, API Researchers, and Drug Development Scientists.

Executive Summary

NMP-ACA (7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-3-cephem-4-carboxylate) is the critical zwitterionic intermediate in the synthesis of fourth-generation cephalosporins, most notably Cefepime .[1]

Reproducing literature results for NMP-ACA is notoriously difficult due to the instability of the bicyclic


-lactam core under the nucleophilic conditions required for quaternary ammonium salt formation.[1] This guide deconstructs the synthesis into reproducible modules, contrasting the legacy Aqueous Displacement Method  with the industry-standard Silyl-Iodide (TMSI) Activation Method .[1]

Clarification of Nomenclature:

  • ACA: Refers to the 7-Amino-Cephalosporanic Acid core.[1][2][3]

  • NMP: In this specific context, refers to the N-Methylpyrrolidinium moiety (derived from N-methylpyrrolidine), NOT the solvent N-methyl-2-pyrrolidone.[1]

Part 1: Strategic Analysis of Synthetic Routes

To reproduce high-purity results, one must choose the correct activation strategy.[1] The 3-acetoxy group of 7-ACA is a poor leaving group for direct displacement by neutral amines.[1]

Comparative Performance Matrix
FeatureMethod A: Aqueous/Thermal DisplacementMethod B: Silyl-Iodide (TMSI) Activation (Recommended)
Mechanism Direct nucleophilic substitution (

-like) in polar media.[1]
Silylation

Iodination (

)

Quaternization.
Reaction Medium Water/Acetone (High Dielectric)Dichloromethane (Anhydrous/Non-polar)
Typical Yield 20 – 40%85 – 92%
Purity Profile High

-isomer impurity; Ring opening.[1]
High purity (>98%); Minimal isomerization.
Reproducibility Low (highly sensitive to pH/Temp).High (Stoichiometrically controlled).
Key Reagents KI, KSCN (chaotropic salts).HMDS/BSA (Protection), TMSI (Activation).

Expert Insight: Do not attempt Method A for quantitative reproduction. The thermal stress required to displace the acetate in water degrades the


-lactam ring.[1] Method B, utilizing Trimethylsilyl Iodide (TMSI) , allows the reaction to proceed at neutral/mild conditions by converting the acetoxy group to a highly reactive iodide intermediate.
Part 2: The Core Protocol (TMSI Activation Route)[1][2]

This protocol reproduces the results cited in modern process patents (e.g., EP1618114B1) and high-impact process chemistry literature.

1. Reagents & Material Specifications
  • 7-ACA: Dry, micronized (Water content < 0.5% is critical).[1]

  • HMDS (Hexamethyldisilazane): Silylating agent.

  • TMSI (Iodotrimethylsilane): Activator. Note: Can be generated in situ using TMSCl + NaI.

  • N-Methylpyrrolidine (NMPy): The nucleophile.[1] Must be distilled.

  • Dichloromethane (DCM): Anhydrous solvent.

2. Step-by-Step Methodology

Step I: Silylation (Protection) The carboxylic acid and amine functionalities of 7-ACA must be masked to solubilize the molecule in organic solvents and prevent side reactions.

  • Suspend 7-ACA (1.0 eq) in anhydrous DCM (10 volumes).

  • Add HMDS (0.8–1.0 eq) and a catalytic amount of imidazole or saccharin.

  • Reflux for 2–3 hours until the solution becomes clear.

    • Checkpoint: Clarity indicates complete silylation. If turbid, add 10% more HMDS.

Step II: Iodination (Activation) [1]

  • Cool the silylated solution to 0°C .

  • Add TMSI (1.1 eq) dropwise. Maintain temperature < 5°C.

  • Stir for 45 minutes.

    • Mechanism:[1][3] The 3-acetoxy group is converted to the 3-iodomethyl species.[1] The solution will darken (iodine liberation).

Step III: Quaternization (NMP-ACA Formation) [1]

  • Add N-Methylpyrrolidine (1.2 eq) slowly to the cold solution.

  • Allow the reaction to warm to room temperature (20–25°C) and stir for 1–2 hours.

  • Observation: A precipitate may begin to form (the silylated NMP-ACA iodide salt).[1]

Step IV: Hydrolysis & Isolation

  • Add Methanol or Water/Acetone mixture to desilylate the protecting groups.

  • Adjust pH to 6.5–7.0 using aqueous HCl or base.

  • The NMP-ACA (zwitterion) precipitates.

  • Filter, wash with acetone, and vacuum dry.

Part 3: Mechanism & Visualization[1][2]

The following diagram illustrates the chemical causality. The success of the reproduction relies on the Iodide Intermediate , which is a superior leaving group compared to acetate (approx.


 times more reactive).

NMP_ACA_Synthesis ACA 7-ACA (Starting Material) Silyl_ACA Silylated Intermediate (Soluble in DCM) ACA->Silyl_ACA HMDS / Reflux (Protection) Iodo_Int 3-Iodomethyl Intermediate (Highly Reactive) Silyl_ACA->Iodo_Int TMSI / 0°C (Activation) NMP_Salt Quaternary Ammonium Salt (Protected) Iodo_Int->NMP_Salt N-Methylpyrrolidine (Nucleophilic Attack) Final_Product NMP-ACA (Zwitterionic Solid) NMP_Salt->Final_Product Hydrolysis / pH Adj (Deprotection)

Figure 1: Reaction pathway for NMP-ACA synthesis via Silyl-Iodide activation.[1] Note the conversion of the acetoxy leaving group to iodide.

Part 4: Analytical Validation (Self-Correcting Data)

To verify you have successfully reproduced the literature results, your product must meet these criteria.

ParameterExpected ResultTroubleshooting Failure
Appearance Off-white to pale yellow powder.[1]Brown/Black: Decomposition due to high temp or excess Iodine. Wash with acetone/bisulfite.
HPLC Purity > 97.0% (Area)< 90%: Incomplete silylation (Step 1) or wet solvents.

H NMR

2.1 (s, 3H, N-CH3)
Missing N-CH3: N-Methylpyrrolidine did not react.[1] Check TMSI quality.
Solubility Soluble in water; Insoluble in organic solvents.Soluble in DCM: Desilylation incomplete. Increase hydrolysis time.
Critical Impurity:

-Isomer

The double bond in the cephalosporin ring can migrate from position 3-4 (


) to 2-3 (

).[1]
  • Cause: Basic conditions or prolonged reaction times.

  • Control: Ensure the N-methylpyrrolidine addition is strictly controlled (it acts as a base) and quench immediately after completion.

References
  • European Patent Office. (2006). Processes for the preparations of cefepime.[4] Patent No.[5] EP1618114B1. Link

    • Significance: Describes the industrial standard for NMP-ACA synthesis using silylation and iodin
  • American Chemical Society. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Link[1]

    • Significance: Provides context on the stability of cephalosporin intermediates and alternative enzymatic routes.

  • National Institutes of Health (PMC). (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo.[1][3]Link[1]

    • Significance: Background on the 7-ACA starting m
  • Google Patents. (2004). Process for the preparation of cefepime.[4] WO2004092183A2. Link

    • Significance: Details the isolation of the NMP-ACA intermediate (Formula IIA)

Sources

Validation

A Senior Application Scientist’s Guide to Quality Control Metrics for Commercial NMP and ACA Batches

Introduction: The Imperative for Stringent Quality Control of NMP and Acetaldehyde in Pharmaceutical Manufacturing In the landscape of pharmaceutical development and manufacturing, the quality of every component is param...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Stringent Quality Control of NMP and Acetaldehyde in Pharmaceutical Manufacturing

In the landscape of pharmaceutical development and manufacturing, the quality of every component is paramount. Excipients, long considered inactive ingredients, are now understood to be critical determinants of a drug product's stability, bioavailability, and overall safety.[1][2] Among the vast array of excipients, solvents like N-Methyl-2-pyrrolidone (NMP) play a crucial role in solubilizing poorly soluble active pharmaceutical ingredients (APIs) and facilitating various manufacturing processes.[3] Acetaldehyde (ACA), while less common as a direct excipient, is a highly reactive aldehyde that can be present as an impurity or a process-related substance, posing significant risks to product quality due to its potential to interact with the API.[2][4]

The use of NMP and the potential presence of ACA, either individually or within the same process stream, necessitates a robust and scientifically-grounded quality control (QC) strategy. A failure to adequately control the quality of these components can lead to batch failures, compromised patient safety, and significant regulatory scrutiny. This guide provides an in-depth comparison of the essential QC metrics for commercial batches of NMP and ACA, grounded in regulatory expectations and field-proven analytical methodologies. We will explore the "why" behind specific tests, compare NMP to viable alternatives, and provide detailed protocols to empower researchers and drug development professionals to build self-validating quality systems.

The Regulatory Framework: A Foundation of Quality

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the control of pharmaceutical excipients.[5][6][7][8] The core principle is a risk-based approach to determine the appropriate good manufacturing practices (GMP) for excipients, ensuring their quality and safety throughout the supply chain.[5] For any excipient, particularly one with a known risk profile like NMP or a reactive impurity like acetaldehyde, a thorough understanding of its potential impact on the final drug product is essential.[9][10] This includes evaluating its physical and chemical properties, identifying potential impurities, and establishing validated analytical methods for its control.

dot

Caption: Regulatory framework for excipient quality control.

Part 1: Quality Control Metrics for N-Methyl-2-pyrrolidone (NMP)

NMP is a highly polar, stable aprotic solvent valued for its broad solvency.[3] However, its quality can vary between suppliers and batches, and it can degrade over time to form critical impurities.[11] A comprehensive QC program for NMP is therefore non-negotiable.

Critical Quality Attributes (CQAs) and Test Methods for NMP

The quality of an NMP batch is defined by a set of Critical Quality Attributes (CQAs). These are physical, chemical, or biological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality.

Critical Quality Attribute (CQA) Test Method Typical Specification / Rationale Reference
Identification Infrared (IR) SpectrophotometrySpectrum conforms to USP/Ph. Eur. reference standard. Ensures the correct material is being used.[12]
Assay / Purity Gas Chromatography with Flame Ionization Detection (GC-FID)≥ 99.5%. Guarantees the concentration of the solvent and limits the total level of unknown impurities.[11][13][14]
Specific Impurities GC-FIDN-methylsuccinimide (NMS): ≤ 0.1%2-pyrrolidinone (2PYR): ≤ 0.1%Total Impurities: ≤ 0.3%. These are common process-related and degradation impurities that can impact product stability.[11][13]
Water Content Karl Fischer Titration≤ 0.1%. Water can affect the stability of moisture-sensitive APIs and alter the solvency power of NMP.
Appearance Visual InspectionClear, colorless to very slightly yellow liquid. A change in color can indicate degradation or contamination.[12]
Alkalinity TitrationNMT 8.0ml of 0.02M HCl. NMP is slightly alkaline; significant deviation can indicate acidic or basic impurities.[12]
Heavy Metals USP <232> / Ph. Eur. 2.4.8≤ 10 ppm. Controls for elemental impurities that can be toxic or act as catalysts for degradation reactions.
Refractive Index Refractometer~1.469. A physical constant that serves as a quick check for gross contamination or incorrect material.
The Central Role of Gas Chromatography in NMP Purity Analysis

The most powerful tool for assessing NMP quality is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID).[11][13] This technique separates NMP from its volatile and semi-volatile impurities, allowing for both quantification of NMP (assay) and the detection and quantification of individual impurities.

Causality Behind Experimental Choices:

  • Why GC-FID? GC is ideal for analyzing volatile solvents like NMP. The FID provides excellent sensitivity and a wide linear range for both the main component and trace impurities.

  • Column Selection is Critical: The choice of GC column is paramount for achieving the necessary separation. While various columns can be used, a cyanopropyl-based column like the Agilent J&W DB-23 has been shown to provide superior separation of NMP from its critical impurities, NMS and 2PYR, compared to other common phases like WAX or DB-5.[11][13] This is due to the specific interactions between the polar cyano groups in the stationary phase and the polar analytes.

dot

Caption: Key impurities related to NMP.

Part 2: Quality Control Metrics for Acetaldehyde (ACA)

Acetaldehyde is a volatile, highly reactive compound. In a pharmaceutical context, it is primarily a concern as a process-related impurity or a degradant from other excipients (e.g., polyethylene glycols).[2] Its control is critical because its aldehyde functional group can react with many APIs, particularly those with primary or secondary amine groups, leading to the formation of adducts and degradation of the drug product. Furthermore, acetaldehyde is considered potentially genotoxic and carcinogenic.[4]

Critical Quality Attributes (CQAs) and Test Methods for ACA

Given that ACA is typically an impurity rather than an intentionally added excipient, the focus is on its detection and quantification at trace levels.

Critical Quality Attribute (CQA) Test Method Typical Specification / Rationale Reference
Identification & Quantification Headspace GC-FID or GC-MSLimit depends on API sensitivity and daily dose. USP monograph for alcohol limits it to ≤ 10 ppm. Must be controlled to lowest feasible levels.[4]
Identification & Quantification (Alternative) Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UVProvides high sensitivity and specificity for aldehydes. Confirmatory method.
Identification & Quantification (Alternative) Enzymatic AssayUses aldehyde dehydrogenase to convert ACA to acetate, with spectrophotometric measurement of NADH formation. Highly specific.[15][16]

Causality Behind Experimental Choices:

  • Why Headspace GC? Acetaldehyde is extremely volatile (boiling point ~21°C).[17] Direct injection into a GC is difficult. Headspace sampling involves heating the sample in a sealed vial and injecting the vapor phase, which is a robust and automated way to analyze for residual ACA in a drug product or another excipient.

  • Reactive Nature: Because ACA is so reactive, sample collection and preparation are critical. Derivatization techniques can "trap" the aldehyde, converting it to a more stable derivative for easier analysis.[18]

Part 3: Comparison of NMP with Alternative Solvents

Concerns over the reproductive toxicity of NMP have led many developers to seek alternatives.[19] The choice of a replacement is not trivial and requires a full evaluation of its own QC profile.

Solvent Key QC Metrics & Methods Common Impurities Advantages Disadvantages
N-Methyl-2-pyrrolidone (NMP) Purity (GC-FID), Water (KF), Impurities (NMS, 2PYR)NMS, 2PYR, GBL, MethylamineExcellent solvency, high boiling point, chemically stable.Reproductive toxicant, potential for oxidative degradation.
Dimethyl Sulfoxide (DMSO) Purity (GC), Water (KF), Dimethyl sulfide (DMS), Dimethyl sulfone (DMSO2)DMS, DMSO2High polarity, broad solvency, lower toxicity than NMP.Hygroscopic, can be thermally unstable, potential for unpleasant odor (DMS).
Dimethylformamide (DMF) Purity (GC), Water (KF), Formic acid, DimethylamineFormic acid, DimethylamineExcellent solvent for a wide range of compounds.Hepatotoxic, reproductive toxicant, often considered more toxic than NMP.
Ethyl Lactate Purity (GC), Water (KF), Lactic acid, EthanolLactic acid, Ethanol"Green" solvent, biodegradable, from renewable resources.Lower solvency power for some APIs, can be hydrolytically unstable.
Benzyl Alcohol Purity (GC), Water (KF), Benzaldehyde, Benzyl etherBenzaldehyde, Benzyl etherGood solvency, often used as a preservative.Can undergo oxidation to benzaldehyde, which is a reactive impurity.

Part 4: Detailed Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following protocols are designed to be self-validating systems for the quality control of NMP.

Protocol 1: Purity and Impurity Profiling of NMP by GC-FID

1. Objective: To determine the purity of N-Methyl-2-pyrrolidone and quantify related impurities, including N-methylsuccinimide (NMS) and 2-pyrrolidinone (2PYR).

2. Instrumentation & Materials:

  • Gas Chromatograph (e.g., Agilent 8850 GC) with Flame Ionization Detector (FID) and Autosampler.[13]

  • GC Column: Agilent J&W DB-23 (30 m x 0.320 mm, 0.5 µm film thickness) or equivalent cyanopropyl phase.[11][13]

  • Carrier Gas: Helium or Hydrogen.

  • Reagents: NMP test sample, NMP Reference Standard (USP), NMS and 2PYR reference standards.

  • Diluent: High-purity acetone or methylene chloride.

3. Chromatographic Conditions:

  • Inlet: Split/Splitless, 250°C, Split ratio 100:1.[11]

  • Carrier Gas: Helium at a constant flow of 2.5 mL/min.[11]

  • Oven Program: Initial 45°C, hold for 1 min, ramp at 10°C/min to 230°C, hold for 5 min.[11]

  • Detector: FID, 250°C.

  • Injection Volume: 1 µL.[11]

4. Standard and Sample Preparation:

  • System Suitability Solution: Prepare a solution in the diluent containing ~0.1% (w/v) each of NMP, NMS, and 2PYR. This is used to verify resolution between peaks.

  • Assay Standard: Accurately weigh and prepare a solution of NMP Reference Standard at a concentration of approximately 1.0 mg/mL in the diluent.

  • Sample Preparation: Prepare the NMP test sample in the same manner as the Assay Standard.

5. Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the resolution between the NMP, NMS, and 2PYR peaks is ≥ 2.0.

  • Inject the Assay Standard in replicate (n=5) and verify that the relative standard deviation (RSD) of the peak areas is ≤ 2.0%.

  • Inject the Sample Preparation in duplicate.

  • Integrate all peaks in the chromatograms.

6. Calculation:

  • Assay (% Purity): Calculate the percentage of NMP in the sample by comparing the area of the NMP peak in the sample to the NMP peak in the standard, correcting for concentrations.

  • Impurities (%): Use the principle of area percent normalization (assuming a response factor of 1.0 for all impurities relative to NMP for initial screening).

    For higher accuracy, determine the relative response factors for known impurities like NMS and 2PYR.

7. System Self-Validation:

  • The system suitability check (resolution) ensures the method can separate the analytes of interest.

  • The replicate injections of the standard (precision) demonstrate the stability and reproducibility of the analytical system.

  • A blank injection confirms the absence of system contamination.

dot

QC_Workflow cluster_testing Analytical Testing Start Receive Commercial NMP/ACA Batch Sample Representative Sampling & Login to LIMS Start->Sample CoA_Review Review Supplier Certificate of Analysis (CoA) Sample->CoA_Review ID_Test Identification (e.g., IR) CoA_Review->ID_Test Assay_Test Assay/Purity (e.g., GC-FID) ID_Test->Assay_Test Impurity_Test Impurity Profile Assay_Test->Impurity_Test PhysChem_Test Physicochemical Tests (Water, Metals, etc.) Impurity_Test->PhysChem_Test Decision Compare Results to Specifications PhysChem_Test->Decision Pass Batch Release for Manufacturing Decision->Pass Pass Fail Batch Rejection OOS Investigation Decision->Fail Fail

Caption: General QC workflow for incoming raw materials.

References

  • Fausett, A. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc.
  • Pharma's Almanac. (2016).
  • Paragon Laboratories. N-Methylpyrrolidone (NMP) Testing for Purity Assay by GC-FID.
  • LabRulez GCMS. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
  • Sandle, T. (2024). Enhanced Risk EMA Issues New Guidance For OSD Co-processed Excipients. Outsourced Pharma.
  • Sigma-Aldrich.
  • European Medicines Agency. Quality: excipients.
  • European Medicines Agency. (2007).
  • ComplianceOnline. (2025). GMP Regulations and Compliance for API and Excipients.
  • BioPharm International. (2017). EMA Updates Guidelines on Excipients in Labeling.
  • ResearchGate. Regulatory Guidelines on Excipients in Pharmaceuticals (FDA, EMA).
  • FDA. (2005).
  • Quality Matters. (2023). Ensuring Product Safety: U.S. FDA Guidance on Testing High-Risk Drug Components for Diethylene Glycol and Ethylene Glycol.
  • Thermo Fisher Scientific. ACETALDEHYDE.
  • Actylis Lab Solutions. N-Methyl-2-pyrrolidone USP/Ph.Eur 35LT.
  • Sigma-Aldrich. Methylpyrrolidone USP Reference Standard.
  • ECA Academy. (2023). FDA Warning Letter: Acetaldehyde and Acetal Impurities in Hand Sanitizers.
  • European Pharmacopoeia 6.0. Methylpyrrolidone Monograph.
  • Jonsson, M., & Johanson, G. (2010). Quantitative Risk Analysis for N-Methyl Pyrrolidone Using Physiologically Based Pharmacokinetic and Benchmark Dose Modeling. Toxicological Sciences, 114(1), 135-144.
  • ResearchG
  • OSHA. ACETALDEHYDE Method no.: 68.
  • R-Biopharm. Acetaldehyde - Food & Feed Analysis.
  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of NMP-ACA for Laboratory Professionals

This document provides essential, step-by-step guidance for the safe and compliant disposal of N-Methyl-2-pyrrolidone-N'-acryloyl-L-cysteine (NMP-ACA). As researchers and drug development professionals, our commitment to...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of N-Methyl-2-pyrrolidone-N'-acryloyl-L-cysteine (NMP-ACA). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a protocol, but a framework for understanding the chemical principles that dictate these procedures, ensuring a self-validating system of laboratory safety.

The Hazard Profile of NMP-ACA: A Tale of Two Moieties

To effectively manage NMP-ACA waste, one must appreciate the distinct chemical personalities of its constituent parts: the N-Methyl-2-pyrrolidone (NMP) solvent core and the reactive N-acryloyl-L-cysteine (ACA) functional group. The overall hazard profile is a composite of these two.

  • N-Methyl-2-pyrrolidone (NMP): This aprotic solvent is classified as a combustible liquid and is recognized for its significant health hazards.[1][2][3] It is a known skin and eye irritant and, critically, is classified as a reproductive toxicant that may damage fertility or an unborn child.[3][4][5][6] The ease with which NMP is absorbed through the skin makes dermal contact a primary route of exposure that must be rigorously controlled.[2]

  • N-acryloyl-L-cysteine (The Acryloyl Group): The acryloyl functional group imparts a high degree of chemical reactivity to the molecule. Acryloyl compounds are known to polymerize readily, sometimes exothermically.[7][8] This reactivity makes NMP-ACA incompatible with a range of common laboratory chemicals, including strong oxidizing agents, acids, bases, and alcohols, as contact can trigger unintended and hazardous reactions.[7][8]

The combination of a reproductive toxin and a reactive functional group necessitates that all NMP-ACA waste be classified and handled as hazardous waste from the moment of its generation.

Table 1: Summary of NMP-ACA Hazard Profile
Hazard ClassificationDescriptionPrimary Mitigation
Reproductive Toxicity May damage fertility or the unborn child (Category 1B).[3][4][5][6]Use of engineering controls (fume hood) and appropriate PPE to prevent any exposure.
Flammability Combustible Liquid.[1]Keep away from heat, sparks, and open flames. Store in a designated chemical storage cabinet.
Health Hazards Causes serious skin and eye irritation.[2][3] May cause respiratory irritation.[3]Wear protective gloves, clothing, and eye/face protection. Handle only in a well-ventilated area.
Chemical Reactivity The acryloyl group can polymerize and reacts with strong oxidizing agents, acids, bases, and alcohols.[7][8][9]Segregate waste from incompatible materials. Do not mix with other waste streams.
Environmental Hazards Should not be released into the environment or disposed of down the drain.[5]All waste must be collected for disposal by an approved hazardous waste contractor.

Core Directive: The NMP-ACA Waste Management Workflow

The proper disposal of NMP-ACA is a systematic process designed to eliminate risk at every stage. The following diagram and detailed protocol outline the mandatory workflow from the point of generation to final disposal.

NMP-ACA Waste Disposal Workflow

cluster_0 Point of Generation (Inside Fume Hood) cluster_1 Waste Handling & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal gen 1. Generation of NMP-ACA Waste ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Immediate Action segregate 3. Segregate Waste (No Mixing) ppe->segregate container 4. Transfer to Designated Leak-Proof Container segregate->container labeling 5. Securely Cap & Label Container container->labeling saa 6. Store in Satellite Accumulation Area (SAA) labeling->saa log 7. Log Waste in Laboratory Inventory saa->log pickup 8. Arrange Pickup with EHS / Licensed Contractor log->pickup manifest 9. Complete Hazardous Waste Manifest pickup->manifest

Caption: Logical workflow for the safe disposal of NMP-ACA waste.

Standard Operating Procedure (SOP) for NMP-ACA Disposal

This protocol provides the step-by-step methodology for safe waste handling. Adherence is mandatory to ensure personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling any NMP-ACA waste, the following PPE is required:

  • Gloves: Chemical-resistant gloves (butyl rubber is recommended for NMP) are mandatory.[9] Inspect gloves for any signs of degradation before use.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[4]

  • Protective Clothing: A lab coat worn buttoned is required. Ensure clothing is clean and free of contamination.

Waste Segregation: The Principle of Incompatibility

The causality behind strict segregation lies in the reactivity of the acryloyl group.[7][8] Mixing NMP-ACA waste with other chemical streams, particularly strong acids, bases, or oxidizing agents, can initiate a hazardous polymerization reaction.

Protocol:

  • Dedicate a specific waste stream solely for NMP-ACA and materials contaminated with it (e.g., pipette tips, wipes).

  • NEVER mix NMP-ACA waste with other organic, aqueous, or solid chemical waste.

  • Keep solid waste (contaminated gloves, wipes) separate from liquid waste.[2]

Waste Containerization and Labeling

Proper containment is the primary barrier against environmental release and accidental exposure.

  • Container Selection: Use only a designated, leak-proof container that is chemically compatible with NMP.[1] High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container has a secure, tight-fitting lid.

  • Labeling: The container must be clearly and accurately labeled at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "N-Methyl-2-pyrrolidone-N'-acryloyl-L-cysteine "

    • An accurate list of all components and their approximate concentrations.

    • The date of initial waste accumulation.

    • The relevant hazard pictograms (e.g., Health Hazard, Irritant).

On-Site Storage: The Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for the temporary storage of hazardous waste.

  • Store the sealed and labeled NMP-ACA waste container in your lab's designated SAA.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the container is stored away from heat, sparks, or open flames due to NMP's combustible nature.[1]

  • Secondary containment (such as a spill tray) is highly recommended to contain any potential leaks.

Arranging Final Disposal

Disposal of NMP-ACA waste must be handled by professionals.

  • Do not attempt to neutralize or treat NMP-ACA waste in the laboratory.

  • Do not pour NMP-ACA waste down the drain or place it in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[10][11]

  • Follow all institutional and regulatory procedures for waste hand-off, which typically includes completing a hazardous waste manifest.

Emergency Procedures: Spill Management

In the event of an NMP-ACA spill, immediate and correct action is critical to mitigate exposure and prevent further contamination.

Protocol:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If safe to do so, remove all sources of ignition (e.g., turn off hot plates, equipment).

  • Don PPE: Before attempting cleanup, don the appropriate PPE as described in section 3.1, including respiratory protection if vapors are significant.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit to dike and absorb the spill.[1]

  • Collect Waste: Carefully scoop the absorbed material and contaminated items into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste container as "Hazardous Waste: NMP-ACA Spill Debris" and manage it according to the procedures outlined in Section 3.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • PubChem. (n.d.). Acryloyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022, January 9). Theoretical Study of the Structural Stability, Chemical Reactivity, and Protein Interaction for NMP Compounds as Modulators of the Endocannabinoid System. Retrieved from [Link]

  • Capot Chemical. (2022, July 11). MSDS of Acryloyl chloride. Retrieved from [Link]

  • LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET. Retrieved from [Link]

  • RCI Labscan Limited. (2021, May 1). n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]

  • Chemos. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling N-Methyl-2-pyrrolidone (NMP)

Disclaimer: The query specified "NMP-ACA," which is not a standard chemical identifier. This guide focuses on the well-documented hazards of N-Methyl-2-pyrrolidone (NMP), the likely primary component.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The query specified "NMP-ACA," which is not a standard chemical identifier. This guide focuses on the well-documented hazards of N-Methyl-2-pyrrolidone (NMP), the likely primary component. If "NMP-ACA" refers to a specific mixture, you are REQUIRED to consult the manufacturer-provided Safety Data Sheet (SDS) for that exact product, as its hazards may differ.

Hazard Assessment: Why NMP Demands Respect

N-Methyl-2-pyrrolidone is a powerful and versatile aprotic solvent, but its utility in the lab is matched by significant health risks that necessitate stringent safety protocols. Understanding the "why" behind PPE is the first step to building a culture of safety.

NMP is classified as a reproductive toxicant.[1][2][3] Animal studies have demonstrated that NMP can cause developmental harm, and it is considered a potential human reproductive hazard.[4] Exposure during pregnancy may adversely affect the development of a fetus.[4] For this reason, individuals who are pregnant or may become pregnant should avoid exposure.[5]

Beyond its reproductive toxicity, NMP poses several other immediate and long-term hazards:

  • Rapid Skin Absorption: NMP is readily absorbed through the skin, making dermal contact a primary route of exposure. This property not only causes skin irritation but can also lead to systemic toxicity.[6]

  • Skin and Eye Irritation: Direct contact causes significant skin and eye irritation.[7][8][9][10][11]

  • Respiratory Irritation: Inhalation of NMP vapors, especially when heated or aerosolized, can irritate the respiratory tract.[1][8][9][10]

  • Central Nervous System Effects: Overexposure can lead to symptoms like headaches, dizziness, and nausea.[12]

Given these risks, a multi-layered approach to personal protection is not just recommended; it is essential for safeguarding researcher health.

The Core Protocol: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantity of NMP being handled, and the potential for splashes or aerosol generation.

Your choice of gloves is the most critical decision in your NMP handling protocol. NMP can quickly permeate common laboratory gloves like nitrile and latex, offering a false sense of security.[13]

Primary Recommendation:

  • Butyl Rubber: This material consistently provides the best resistance to NMP.[7][12][13] Look for gloves with a thickness of at least 0.5 mm for a breakthrough time of up to 8 hours.[7]

  • Laminated Gloves: Gloves made of laminates like SilverShield® (laminated polyethylene/EVOH) also offer excellent protection.[4][14]

Secondary/Splash Protection: For very short-duration tasks with minimal splash risk, thicker nitrile gloves may be used, but they should be doubled-gloved and changed immediately upon any suspected contact. Always consult the glove manufacturer's specific chemical resistance data for NMP.

Because NMP is a serious eye irritant, appropriate eye protection is mandatory at all times.[7][12]

  • Chemical Splash Goggles: These should be worn for any procedure involving liquid NMP.[8][12]

  • Face Shield: When handling larger quantities (>1 liter) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[10]

NMP can damage or dissolve the coatings on some protective clothing, such as PVC.[12]

  • Lab Coat: A standard cotton lab coat is suitable for handling small quantities.

  • Chemical-Resistant Apron: For larger volumes or splash-prone operations, a butyl rubber apron should be worn over the lab coat.[12]

  • Full Coverage: Ensure that legs and feet are covered. Do not wear shorts or open-toed shoes in the lab. Cotton protective clothing and shoes that cover the entire foot are recommended.[7]

Respiratory protection is generally not required when handling small quantities of NMP in a well-ventilated area or a chemical fume hood.[7] However, it becomes necessary under specific conditions:

  • Poor Ventilation: If work cannot be performed in a fume hood.

  • Heating or Aerosolizing: When NMP is heated, sprayed, or otherwise aerosolized, which increases vapor concentration.

  • Large Spills: During the cleanup of a large spill.

In these situations, a respirator with an organic vapor cartridge (type ABEK in the EU or equivalent NIOSH-approved respirator in the US) is required.[7][10]

Operational and Disposal Plans

Proper procedure does not end with selecting the right gear. Safe donning, doffing, and disposal are critical to prevent cross-contamination.

The order in which you put on and remove PPE is crucial. The goal of the doffing sequence is to touch contaminated surfaces as little as possible.

G cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat / Apron d2 2. Goggles & Face Shield d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Gloves (pull over cuffs) d3->d4 f1 1. Gloves (Peel off) f2 2. Apron f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. Respirator (if used) f3->f4 f5 5. Lab Coat f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Sequential workflow for donning and doffing PPE.

  • Preparation: Before handling NMP, ensure the work area is prepared. This includes verifying that a chemical fume hood is functioning correctly and that an emergency eyewash and shower are accessible.

  • Don PPE: Following the sequence above, put on all required PPE. Ensure gloves are pulled over the cuffs of your lab coat.

  • Handling: Perform all work with NMP inside a chemical fume hood to minimize inhalation exposure.[2] Use dispensing techniques (e.g., a pipette or a funnel) that minimize the risk of splashing.

  • Post-Handling: Tightly seal all containers of NMP.[11]

  • Decontamination: Wipe down the work surface with an appropriate cleaner.

  • Doff PPE: Carefully remove PPE in the correct order to avoid contaminating yourself.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing gloves.[10]

Contaminated PPE and NMP waste are considered hazardous waste.

  • Gloves and Consumables: All disposable items that have come into contact with NMP (gloves, wipes, pipette tips) must be placed in a designated, sealed hazardous waste container.[10]

  • Liquid Waste: Waste NMP should be collected in a clearly labeled, sealed waste container.[12] Do not mix NMP waste with other solvent waste streams unless approved by your institution's environmental health and safety (EHS) department.

  • Spills: Small spills can be absorbed with an inert material (like vermiculite or sand), which should then be collected into the hazardous waste container.[1] For large spills, evacuate the area and contact your EHS department immediately.

By adhering to these stringent protocols, you can effectively mitigate the risks associated with NMP, ensuring a safe and productive research environment.

References

  • Title: N-Methylpyrrolidone Handling and Storage Source: P2 InfoHouse URL
  • Title: Safety Data Sheet: N-Methyl-2-pyrrolidone Source: Carl ROTH URL
  • Title: N-Methylpyrrolidone (NMP)
  • Title: n-Methyl Pyrrolidone (NMP)
  • Title: MATERIAL SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone Source: Acros Organics URL
  • Title: N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL
  • Title: SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone Source: Greenfield Global URL
  • Title: Fact Sheet: N-Methylpyrrolidone (NMP)
  • Title: N-Methyl-2-pyrrolidone - SAFETY DATA SHEET Source: Fisher Scientific URL
  • Source: PMC (PubMed Central)
  • Title: Fact Sheet: N-Methylpyrrolidone (NMP)
  • Title: n-Methyl Pyrrolidone (NMP)
  • Title: n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET Source: RCI Labscan Limited URL
  • Title: 1-Methyl-2-pyrrolidinone - Safety Data Sheet Source: Fisher Scientific URL
  • Title: N-Methylpyrrolidone (NMP)
  • Title: N-Methyl-2-pyrrolidone SDS, 872-50-4 Safety Data Sheets Source: ECHEMI URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NMP-ACA
Reactant of Route 2
NMP-ACA
© Copyright 2026 BenchChem. All Rights Reserved.